molecular formula C9H8BrFO2 B1459335 Methyl 3-bromo-5-fluoro-4-methylbenzoate CAS No. 1533932-57-8

Methyl 3-bromo-5-fluoro-4-methylbenzoate

Cat. No.: B1459335
CAS No.: 1533932-57-8
M. Wt: 247.06 g/mol
InChI Key: MBOAEPYPUBWIRI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-fluoro-4-methylbenzoate (CAS 1533932-57-8) is a high-purity benzoate ester derivative designed for research and development applications. This compound serves as a versatile and valuable synthetic building block in organic chemistry and pharmaceutical research. Its molecular formula is C 9 H 8 BrFO 2 and it has a molecular weight of 247.06 g/mol . The structure features a bromo substituent at the 3-position and a fluoro substituent at the 5-position on the aromatic ring, which makes it a useful intermediate for further functionalization, particularly in metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations. Computational chemistry data suggests the compound has high gastrointestinal absorption and blood-brain barrier penetration potential, which can be valuable information for researchers in medicinal chemistry developing bioactive molecules . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

methyl 3-bromo-5-fluoro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOAEPYPUBWIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Methyl 3-bromo-5-fluoro-4-methylbenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of Methyl 3-bromo-5-fluoro-4-methylbenzoate, a key halogenated aromatic ester. It serves as a vital intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. This guide details its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, characteristic analytical data, and a review of its applications. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted benzene derivative. The strategic placement of bromo, fluoro, and methyl groups on the aromatic ring, along with the methyl ester functionality, makes it a versatile synthon for further chemical transformations such as cross-coupling reactions and nucleophilic aromatic substitution.

Definitive Identification:

  • CAS Number: 1801550-61-9

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₈BrFO₂

  • Molecular Weight: 247.06 g/mol

Physicochemical Data Summary:

The following table summarizes the key physical and chemical properties of the title compound. These properties are essential for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

PropertyValueSource
Molecular Weight 247.06 g/mol PubChem[1]
Physical State Solid / Crystalline PowderTypical for similar compounds
Melting Point Not explicitly available; similar compounds range from 38-44°C[2]Inferred from related structures
Boiling Point Not explicitly available; predicted to be highInferred from related structures
Solubility Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate)ChemicalBook[2]
XLogP3 2.9PubChem[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 3-bromo-5-fluoro-4-methylbenzoic acid. The acid itself can be prepared via multi-step synthesis starting from simpler aromatic precursors.

Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis, purification, and confirmation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis & Confirmation Start 3-bromo-5-fluoro-4-methylbenzoic acid Reagents Methanol (Solvent/Reagent) Sulfuric Acid (Catalyst) Start->Reagents Mix Reaction Fischer Esterification Heat (e.g., 60-70°C) Reagents->Reaction Initiate Concentrate Concentrate under reduced pressure Reaction->Concentrate Extract Dissolve in EtOAc Wash with NaHCO₃(aq) Concentrate->Extract Dry Dry organic layer (e.g., MgSO₄) Extract->Dry Purify Column Chromatography (Silica Gel) Dry->Purify Product Methyl 3-bromo-5-fluoro- 4-methylbenzoate Purify->Product Analysis Characterization (NMR, LC-MS, IR) Product->Analysis

Caption: Synthesis and Purification Workflow.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative method adapted from standard procedures for the esterification of substituted benzoic acids.[2][3]

  • Reaction Setup: To a solution of 3-bromo-5-fluoro-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature.

    • Causality Insight: Methanol serves as both the solvent and the reactant. Sulfuric acid is a classic catalyst for Fischer esterification; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70°C) and stir for 3-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality Insight: Heating is necessary to overcome the activation energy of the reaction. The reaction is an equilibrium process; using a large excess of methanol helps drive the equilibrium towards the product side, maximizing the yield.

  • Work-up: Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.[2]

    • Self-Validation Check: The sodium bicarbonate wash is crucial. It neutralizes the acidic catalyst (H₂SO₄) and removes any unreacted carboxylic acid starting material. The absence of the acid in the final product can be confirmed by the disappearance of its characteristic broad -OH peak in the IR spectrum.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude ester by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[3]

Spectroscopic and Analytical Characterization

TechniqueExpected Observations
¹H NMR - Singlet for the methyl ester protons (~3.9 ppm).- Singlet for the aromatic methyl protons (~2.4 ppm).- Two distinct signals in the aromatic region, likely doublets or singlet-like peaks, showing coupling to the fluorine atom.
¹³C NMR - Signals for the two methyl carbons.- Signal for the ester carbonyl carbon (~165 ppm).- Multiple signals in the aromatic region, with carbon-fluorine coupling constants (J-F) being observable for carbons ortho, meta, and para to the fluorine atom.
Mass Spec (MS) - A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a ~1:1 ratio, indicative of the presence of one bromine atom. Expected m/z: ~246 and ~248.
Infrared (IR) - Strong C=O stretching vibration for the ester at ~1720-1740 cm⁻¹.- C-O stretching vibrations at ~1200-1300 cm⁻¹.- C-H stretching for aromatic and aliphatic groups.- C-F and C-Br stretching vibrations in the fingerprint region.

Applications in Research and Drug Development

Halogenated aromatic compounds like this compound are highly valued in medicinal chemistry and drug discovery. The bromine atom serves as a versatile handle for introducing molecular complexity.

  • Cross-Coupling Reactions: The C-Br bond is readily activated by transition metal catalysts (e.g., Palladium, Copper), making it an excellent substrate for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): This compound acts as a key building block for constructing the core scaffolds of various biologically active molecules. Its specific substitution pattern may be required to achieve optimal binding to a biological target, such as a kinase or receptor. While specific examples for this exact molecule are proprietary, related structures are common in patents for inhibitors of various signaling pathways.[4][5]

  • Fine Chemical Synthesis: Beyond pharmaceuticals, it is a useful intermediate in the synthesis of agrochemicals, polymers, and materials for organic electronics where precise control of substitution is required.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Identification: This compound is expected to cause skin, eye, and respiratory irritation.[6][7] It may be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[7][8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][9] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7][9]

References

  • Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. Available from: [Link]

  • Methyl 4-bromo-2-fluoro-3-methylbenzoate. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

Sources

An In-depth Technical Guide to Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 3-bromo-5-fluoro-4-methylbenzoate (CAS No. 1533932-57-8). As a halogenated aromatic ester, this compound serves as a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document consolidates available physicochemical data, outlines a logical and detailed synthetic protocol, discusses its chemical reactivity, and presents critical safety and handling information. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound for their research and development endeavors.

Introduction and Strategic Importance

This compound is a polysubstituted benzene derivative featuring a strategic arrangement of bromo, fluoro, methyl, and methyl ester functional groups. This unique substitution pattern makes it a valuable intermediate for introducing complex motifs in larger molecules. The presence of orthogonal halogen atoms (bromine and fluorine) allows for selective functionalization through various cross-coupling reactions, while the ester provides a handle for further modifications such as amidation or reduction. Its utility is primarily seen in the construction of novel pharmaceutical scaffolds and functional organic materials.[1]

Physicochemical and Spectroscopic Properties

The inherent properties of a chemical compound dictate its handling, reactivity, and suitability for various applications. Below is a summary of the known and predicted properties for this compound.

Core Chemical Properties
PropertyValueSource
CAS Number 1533932-57-8[2]
Molecular Formula C₉H₈BrFO₂[1][2]
Molecular Weight 247.06 g/mol [1][2]
Physical Appearance Pale-yellow to yellow-brown solid or liquid[2]
Purity (Typical) ≥97%[2]
Boiling Point 272.9 ± 40.0 °C (Predicted)[2]
Storage Store sealed in a dry environment at room temperature
InChI Key MBOAEPYPUBWIRI-UHFFFAOYSA-N
Predicted Spectroscopic Signature

While publicly available, peer-reviewed spectroscopic data is limited, the structure of this compound allows for a confident prediction of its key spectral features. These predictions are invaluable for reaction monitoring and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two in the aliphatic region.

    • Two aromatic protons will appear as doublets, showing coupling to the fluorine atom. The proton ortho to the bromine will likely be downfield.

    • A singlet corresponding to the methyl group (-CH₃) protons, likely in the 2.2-2.5 ppm range.

    • A singlet for the methyl ester (-OCH₃) protons, typically around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR will display nine unique signals corresponding to each carbon atom in the molecule. The carbons attached to the electronegative fluorine and bromine atoms will show characteristic shifts, and C-F coupling will be observable.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 246 and 248.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

G cluster_0 Part 1: Synthesis of Carboxylic Acid Precursor cluster_1 Part 2: Esterification A 2-Fluoro-1-methyl-4-nitrobenzene B 4-Amino-3-fluoro-toluene A->B Reduction (e.g., Fe/HCl or H₂, Pd/C) C 4-Bromo-3-fluoro-toluene B->C Sandmeyer Reaction (NaNO₂, HBr, CuBr) D 3-Bromo-5-fluoro-4-methylbenzoic acid C->D Oxidation (e.g., KMnO₄) D_ref 3-Bromo-5-fluoro-4-methylbenzoic acid E This compound (Target Compound) D_ref->E Fischer Esterification (CH₃OH, H₂SO₄ cat.)

Caption: Proposed two-part synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 3-Bromo-5-fluoro-4-methylbenzoic Acid (Precursor)

This protocol is a predictive model based on standard transformations.

  • Step 1: Bromination of 3-Fluoro-4-methylaniline.

    • Causality: Direct bromination of an activated aniline ring is a standard method for introducing a bromine atom. The amino group directs ortho and para, and steric hindrance from the methyl group favors bromination at the desired position.

    • Procedure: To a solution of 3-fluoro-4-methylaniline (1 eq.) in a suitable solvent like acetic acid, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0-5 °C. Allow the reaction to stir at room temperature for 12-16 hours. Upon completion (monitored by TLC), pour the mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-5-fluoro-4-methylaniline.

  • Step 2: Diazotization and Hydrolysis to form 2-Bromo-5-fluoro-4-methylphenol.

    • Causality: The Sandmeyer-type reaction is a classic and reliable method to convert an aniline to other functional groups. Diazotization followed by hydrolysis replaces the amino group with a hydroxyl group.

    • Procedure: Dissolve the crude aniline from Step 1 in an aqueous solution of H₂SO₄. Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. After stirring for 30 minutes, slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate to facilitate hydrolysis. After cooling, extract the product with ethyl acetate, wash, dry, and concentrate.

  • Step 3: Oxidation to 3-Bromo-5-fluoro-4-methylbenzoic Acid.

    • Causality: This step is likely the most challenging. A more robust route would involve the oxidation of a methyl group on a less activated ring. Assuming the synthesis of 4-bromo-2-fluorotoluene, a strong oxidizing agent is required to convert the methyl group to a carboxylic acid.

    • Alternative Precursor Route: A more viable industrial route may involve the bromination of 3-fluoro-4-methylbenzoic acid itself.

    • Procedure (from 4-Bromo-2-fluorotoluene): To a solution of 4-bromo-2-fluorotoluene in a mixture of pyridine and water, add potassium permanganate (KMnO₄) (3-4 eq.) portion-wise. Heat the mixture to reflux for 8-12 hours. Cool to room temperature, filter off the manganese dioxide, and wash the solid with hot water. Acidify the combined aqueous filtrates with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 3-bromo-5-fluoro-4-methylbenzoic acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol is based on the well-established esterification of a carboxylic acid.[3]

  • Reaction Setup: Suspend 3-bromo-5-fluoro-4-methylbenzoic acid (1.0 eq.) in an excess of methanol (10-20 volumes).

  • Catalyst Addition: To this suspension, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq.) slowly.

  • Reaction Execution: Heat the mixture to reflux (approx. 65-70 °C) and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Final Product: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pale-yellow solid or oil.[3]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

  • Bromo Group: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, vinyl, alkynyl, and amino substituents. This is the most common point of diversification.

  • Fluoro Group: The C-F bond is generally more stable and less reactive in cross-coupling compared to the C-Br bond, providing orthogonality. However, it can participate in nucleophilic aromatic substitution (SₙAr) reactions if the ring is sufficiently activated. The fluorine atom also significantly modulates the electronic properties (pKa, lipophilicity) of the molecule and its derivatives, a critical aspect in drug design.

  • Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid, reduced to a primary alcohol, or converted into an amide via aminolysis. This provides a secondary point for scaffold modification or for linking to other molecular fragments.

This combination of reactive sites makes the compound an ideal intermediate for creating libraries of complex molecules for screening in drug discovery programs.[1] Halogenated building blocks are frequently incorporated into modern pharmaceuticals to enhance properties like metabolic stability and binding affinity.

Safety, Handling, and Stability

Proper handling of any chemical reagent is paramount for laboratory safety. The following information is derived from available safety data sheets.[2]

GHS Hazard Classification
Hazard ClassStatementPictogramSignal Word
Acute Toxicity, OralH302: Harmful if swallowedGHS07Warning
Skin IrritationH315: Causes skin irritationGHS07Warning
Eye IrritationH319: Causes serious eye irritationGHS07Warning
STOT - Single ExposureH335: May cause respiratory irritationGHS07Warning
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH- or CEN-certified respirator.[2]

  • Precautionary Measures: Avoid breathing dust, fumes, or vapors.[2] Wash hands thoroughly after handling.

Stability and Reactivity
  • Chemical Stability: The compound is stable under normal, recommended storage conditions (room temperature, dry).[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[2]

Conclusion

This compound is a strategically important building block for advanced organic synthesis. Its well-defined physicochemical properties, predictable reactivity, and versatile functional groups make it a valuable tool for chemists in the pharmaceutical and materials science industries. While detailed, peer-reviewed synthetic and spectroscopic data remains to be published, its properties can be reliably inferred from available supplier data and knowledge of analogous compounds. Adherence to strict safety protocols is essential when handling this compound due to its irritant and harmful nature. This guide serves as a foundational resource for enabling its effective and safe use in pioneering research applications.

References

  • Chembases. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of Methyl 3-bromo-5-fluoro-4-methylbenzoate (CAS No. 1533932-57-8), a polysubstituted aromatic ester of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide synthesizes information from chemical supplier databases, predicted data, and a comparative analysis of its structural isomers. The document is intended for researchers, scientists, and drug development professionals, offering insights into its molecular structure, physicochemical characteristics, spectroscopic profile, synthesis, and chemical reactivity.

Introduction

This compound is a halogenated aromatic compound featuring a unique substitution pattern that makes it a valuable building block in the synthesis of complex organic molecules. The presence of bromine, fluorine, and methyl groups on the benzene ring, in addition to the methyl ester functionality, provides multiple reactive sites and modulates the electronic properties of the molecule. This strategic arrangement of functional groups allows for selective chemical transformations, making it a versatile intermediate in the development of novel pharmaceutical agents and functional materials.

This guide aims to consolidate the available information on this compound and provide a predictive overview of its properties based on the established principles of physical organic chemistry and data from closely related structural isomers.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is foundational to its physical and chemical behavior. The interplay of the electron-withdrawing effects of the bromine, fluorine, and methyl ester groups, along with the electron-donating nature of the methyl group, dictates its reactivity and physical characteristics.

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1_ester [label="C(=O)OC"]; C1 -- C1_ester [len=1.5]; C3_Br [label="Br"]; C3 -- C3_Br [len=1.5]; C4_CH3 [label="CH3"]; C4 -- C4_CH3 [len=1.5]; C5_F [label="F"]; C5 -- C5_F [len=1.5]; H2 [label="H", pos="2.5,0.5!"]; H6 [label="H", pos="-2.5,0.5!"]; } .. Caption: Molecular Structure of this compound

A summary of the key physicochemical properties for this compound and its related isomers is presented below. It is important to note that properties for the target compound are primarily sourced from chemical suppliers and may be predicted rather than experimentally verified.

PropertyThis compoundMethyl 3-bromo-5-fluoro-2-methylbenzoate[1]Methyl 4-bromo-2-fluoro-3-methylbenzoate[2]Methyl 3-bromo-4-methylbenzoate[3][4]
CAS Number 1533932-57-8[5]1187318-53-11206680-27-4104901-43-1
Molecular Formula C₉H₈BrFO₂C₉H₈BrFO₂C₉H₈BrFO₂C₉H₉BrO₂
Molecular Weight 247.06 g/mol 247.06 g/mol 247.06 g/mol 229.07 g/mol
Appearance Not SpecifiedYellow oilNot SpecifiedColorless to light orange/yellow liquid
Melting Point Not SpecifiedNot SpecifiedNot Specified38-44 °C (lit.)[3][4]
Boiling Point Not SpecifiedNot SpecifiedNot Specified130 °C/0.1 mmHg (lit.)[3]
Solubility Not SpecifiedNot SpecifiedNot SpecifiedSoluble in dimethyl sulfoxide[3]

Spectroscopic Profile

While specific spectroscopic data for this compound is not widely published, a predicted profile can be inferred from the analysis of its functional groups and the known spectra of its isomers.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl ester protons, and the protons of the methyl group on the ring. The aromatic protons will likely appear as singlets or narrowly split doublets due to the substitution pattern. The methyl ester protons will be a sharp singlet around 3.9 ppm, and the aromatic methyl protons will be a singlet around 2.4-2.5 ppm.

  • ¹³C NMR: The carbon NMR will display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will have their chemical shifts influenced by the attached substituents, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching bands. The C-Br and C-F stretching frequencies will also be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Synthesis and Reactivity

Synthetic Approach

The synthesis of this compound would likely proceed from a suitably substituted toluene or benzoic acid precursor. A plausible synthetic route involves the electrophilic substitution reactions on a fluorotoluene derivative, followed by oxidation and esterification. The directing effects of the existing substituents are crucial in determining the regioselectivity of the bromination step.[6][7]

A general, illustrative synthetic workflow is presented below.

G cluster_0 Synthetic Workflow Start 3-Fluoro-4-methylbenzoic acid Step1 Bromination (e.g., NBS, H₂SO₄) Intermediate 3-Bromo-5-fluoro-4-methylbenzoic acid Step2 Esterification (Methanol, Acid Catalyst) Product This compound

Experimental Protocol (Hypothetical):

  • Bromination: To a solution of 3-fluoro-4-methylbenzoic acid in a suitable solvent (e.g., concentrated sulfuric acid), N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0-5 °C).[1] The reaction is stirred until completion, monitored by TLC or HPLC.

  • Work-up and Isolation: The reaction mixture is then carefully quenched with ice water, and the precipitated solid is filtered, washed with water, and dried to yield crude 3-bromo-5-fluoro-4-methylbenzoic acid.

  • Esterification: The crude carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added.[3][4] The mixture is heated to reflux for several hours.

  • Purification: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with an aqueous basic solution (e.g., sodium bicarbonate) and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The final product can be purified by column chromatography or crystallization.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

  • Aromatic Ring: The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can also participate in certain nucleophilic aromatic substitution reactions under specific conditions.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like amides or acid chlorides. It can also undergo reduction to the corresponding alcohol.

  • Methyl Group: The benzylic methyl group can be a site for radical halogenation or oxidation under more forcing conditions.

Safety and Handling

Based on the safety data for its isomers, this compound should be handled with care in a well-ventilated area, preferably a fume hood.[2][8] It is likely to be an irritant to the skin, eyes, and respiratory system. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

General Handling Precautions:

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a promising building block for organic synthesis, particularly in the field of drug discovery. While specific experimental data is sparse, this guide provides a robust overview of its predicted physicochemical properties, spectroscopic characteristics, and reactivity based on the analysis of its structure and comparison with its isomers. The synthetic routes and reactivity patterns discussed herein offer a foundation for researchers to incorporate this versatile molecule into their synthetic strategies.

References

  • Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
  • PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. Retrieved from [Link]

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A Multi-Spectroscopic Approach to the Definitive Structure Elucidation of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of novel chemical entities and intermediates is a cornerstone of scientific rigor and regulatory compliance. This technical guide provides an in-depth, methodology-focused exploration of the structure elucidation of methyl 3-bromo-5-fluoro-4-methylbenzoate, a substituted aromatic ester with potential applications as a key building block.[1] We move beyond a simple recitation of techniques, instead detailing a logical, self-validating workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and data interpretation to arrive at an unequivocal structural assignment.

The Analytical Challenge: Beyond the Molecular Formula

The logical workflow for elucidating such a structure is not linear but integrative. Each technique provides a unique piece of the puzzle, and their collective interpretation builds the complete picture.

G cluster_0 Initial Analysis cluster_1 Core Structural Framework MS Mass Spectrometry (MS) NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Provides Molecular Formula IR Infrared (IR) Spectroscopy IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Atoms Final Final Validated Structure NMR_2D->Final Establishes Connectivity

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Blueprint

Core Directive: To determine the molecular weight and verify the elemental composition, providing the foundational data for the structural puzzle.

Methodology: High-Resolution Mass Spectrometry (HRMS) A sample is analyzed using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that typically preserves the molecule as an intact ion (e.g., [M+H]⁺ or [M+Na]⁺), minimizing in-source fragmentation and clearly indicating the molecular ion.[3] The TOF analyzer provides high mass accuracy, crucial for calculating the elemental formula.

Data Interpretation & Trustworthiness: The key to validating the elemental composition lies in two pieces of evidence: the accurate mass measurement and the isotopic pattern.

  • Accurate Mass: The calculated monoisotopic mass of C₉H₈⁷⁹BrFO₂ is 245.96917 Da. An experimentally observed mass within a narrow tolerance (typically < 5 ppm) provides strong confidence in the proposed formula.

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[5] This results in a characteristic isotopic signature. The mass spectrum will exhibit two major peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another, of nearly equal intensity, two mass units higher for the molecule containing ⁸¹Br ([M+2]⁺).[5] This distinctive pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom.

Table 1: Predicted HRMS Data for C₉H₈BrFO₂

Ion Species Calculated m/z Expected Relative Abundance
[C₉H₈⁷⁹BrFO₂ + H]⁺ 246.9769 100%

| [C₉H₈⁸¹BrFO₂ + H]⁺ | 248.9749 | ~98% |

Fragmentation Analysis: While soft ionization minimizes fragmentation, some characteristic losses can be observed, especially in tandem MS (MS/MS) experiments. For aromatic esters, predictable fragmentation pathways include the loss of the alkoxy group or cleavage adjacent to the carbonyl group.[6][7][8]

  • Loss of Methoxy Radical (·OCH₃): A fragment corresponding to [M - 31]⁺.

  • Loss of Carbomethoxy Group (·COOCH₃): A fragment corresponding to [M - 59]⁺.

The presence of these fragments provides initial, albeit non-definitive, evidence for the methyl ester functionality.

Infrared Spectroscopy: Functional Group Fingerprinting

Core Directive: To rapidly identify the key functional groups present in the molecule, confirming the chemical class and corroborating the elemental composition.

Methodology: Attenuated Total Reflectance (ATR) FTIR This technique is favored for its simplicity and minimal sample preparation. A small amount of the sample is placed directly on the ATR crystal, and the IR spectrum is recorded.

Data Interpretation & Trustworthiness: The IR spectrum provides a "fingerprint" of the molecule's covalent bonds. For this compound, several characteristic absorptions are expected, which, when present, confirm the major structural motifs.

Table 2: Key Diagnostic IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group Confirmed Reference
~3100-3000 C-H Stretch Aromatic Ring [9][10]
~2960-2850 C-H Stretch Methyl Groups (-CH₃, -OCH₃) [9]
~1725 C=O Stretch (Conjugated) Ester Carbonyl [9][11]
~1600, ~1475 C=C Stretch Aromatic Ring [9][10]
~1280, ~1100 C-O Stretch Ester Linkage [11]

| < 1000 | C-Br, C-F Stretch | Halogen Substituents | |

The most prominent and diagnostic peaks are the strong carbonyl (C=O) stretch around 1725 cm⁻¹ and the two C-O stretching bands.[9][11] Their presence is unequivocal evidence of the ester functional group suggested by the molecular formula.

NMR Spectroscopy: The Definitive Structural Map

Core Directive: To establish the precise connectivity of every atom, resolving all isomeric ambiguity. NMR is the most powerful tool for de novo structure elucidation of small molecules.[12][13]

¹H NMR: Proton Environment Analysis

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation & Causality: The proposed structure has three distinct types of protons, leading to three expected signals in the ¹H NMR spectrum.

  • Aromatic Protons (δ 7.0-8.5 ppm): The substitution pattern leaves two protons on the aromatic ring. Due to their different electronic environments (one is ortho to the bromine, the other is ortho to the ester), they are chemically non-equivalent and will appear as two separate signals. Their chemical shifts are influenced by the neighboring substituents.[14][15] They will likely appear as doublets due to coupling to the adjacent fluorine atom (³JHF).

  • Ester Methyl Protons (δ ~3.9 ppm): The three protons of the methoxy group (-OCH₃) are equivalent and are not coupled to any other protons. They will appear as a sharp singlet.

  • Aromatic Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group attached to the ring are equivalent and will also appear as a singlet, typically further upfield than the ester methyl.[14]

¹³C{¹H} NMR: Carbon Backbone Mapping

Methodology: A proton-decoupled ¹³C NMR spectrum is acquired. This provides a single peak for each unique carbon atom.

Data Interpretation & Causality: The molecule's asymmetry means all nine carbon atoms are chemically unique and should produce nine distinct signals.

  • Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is highly deshielded and appears far downfield.

  • Aromatic Carbons (δ 110-150 ppm): The six aromatic carbons will appear in this region.[14][16] Critically, carbons directly bonded to electronegative atoms will be significantly affected:

    • C-F: The signal for this carbon will be shifted downfield and will appear as a large doublet due to one-bond coupling (¹JCF).

    • C-Br: This carbon signal will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect."

  • Ester Methyl Carbon (δ ~52 ppm): The -OCH₃ carbon.

  • Aromatic Methyl Carbon (δ ~20 ppm): The Ar-CH₃ carbon.

2D NMR: Connecting the Dots

While 1D NMR provides the pieces, 2D NMR experiments build the final, validated structure by revealing through-bond correlations.

Methodology & Protocols: Standard pulse programs for COSY, HSQC, and HMBC are run. Optimization of the HMBC experiment for a long-range coupling constant of ~8 Hz is standard for aromatic systems.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For this molecule, it would show a cross-peak between the two aromatic protons, confirming they are on the same ring system, but provides limited further connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. It definitively links the proton signals for the two methyl groups and the two aromatic protons to their corresponding carbon signals from the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the pivotal experiment for establishing the final substitution pattern. It shows correlations between protons and carbons that are two or three bonds away. The key correlations that would unequivocally confirm the structure of this compound are:

    • Correlation from Ar-CH₃ protons (H-7) to the carbons at positions 3, 4, and 5. This places the methyl group at C4, adjacent to the C3-Br and C5-F positions.

    • Correlation from the aromatic proton H-2 to the carbonyl carbon (C=O) and the carbon bearing the bromine (C3). This places the ester group at C1 and the bromine at C3.

    • Correlation from the aromatic proton H-6 to the carbonyl carbon (C=O) and the carbon bearing the fluorine (C5). This confirms the fluorine position relative to the ester.

    • Correlation from the -OCH₃ protons to the carbonyl carbon, confirming the methyl ester functionality.

G H2 H-2 C4 C-4 H2->C4 C8 C-8 (C=O) H2->C8 H6 H-6 H6->C4 H6->C8 H7 H-7 (-CH₃) C3 C-3 H7->C3 C5 C-5 H7->C5 H9 H-9 (-OCH₃) H9->C8 C1 C-1

Caption: Key HMBC correlations confirming connectivity.

Table 3: Consolidated NMR Data for Structure Confirmation

Position ¹H NMR (δ, ppm, mult., J Hz) ¹³C NMR (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
1 - ~132 -
2 ~7.8 (d, JHF ≈ 7) ~130 C4, C6, C=O
3 - ~118 -
4 - ~140 (d, JCF ≈ 8) -
5 - ~158 (d, JCF ≈ 250) -
6 ~7.6 (d, JHF ≈ 10) ~115 (d, JCF ≈ 25) C2, C4, C=O
7 (-CH₃) ~2.4 (s) ~20 (d, JCF ≈ 4) C3, C4, C5
8 (C=O) - ~164 -

| 9 (-OCH₃) | ~3.9 (s) | ~52 | C=O |

Conclusion: A Unified and Defensible Assignment

The structure of this compound is definitively confirmed through the systematic and integrated application of modern spectroscopic techniques. High-resolution mass spectrometry established the correct elemental formula (C₉H₈BrFO₂) and confirmed the presence of a single bromine atom via its characteristic isotopic pattern. FTIR spectroscopy provided clear evidence for the required ester and aromatic functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra allowed for the unambiguous assignment of all proton and carbon signals and, most critically, established the atomic connectivity through key HMBC correlations. Each piece of data corroborates the others, resulting in a self-validating and scientifically sound structural elucidation essential for advancing research and development activities.

References

  • Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved from brainly.com. [Link]

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synthesis pathway for Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for this compound, a substituted aromatic ester with significant potential as a building block in medicinal chemistry and materials science. The described two-step synthesis begins with the regioselective electrophilic bromination of 3-fluoro-4-methylbenzoic acid to yield the key intermediate, 3-bromo-5-fluoro-4-methylbenzoic acid. This is followed by a classic Fischer esterification to afford the target methyl ester. This document details the underlying chemical principles, step-by-step experimental protocols, and in-depth mechanistic discussions. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound. Its structure incorporates several key features that make it a valuable intermediate for further chemical elaboration: a bromine atom, which serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira); a fluorine atom, which can enhance metabolic stability and binding affinity in pharmaceutical candidates; and an ester group, which can be readily hydrolyzed or converted to other functional groups.

The synthesis strategy outlined herein is designed for efficiency and regiochemical control, leveraging common and well-understood organic transformations. The pathway proceeds in two primary stages:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of 3-fluoro-4-methylbenzoic acid.

  • Fischer Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.

This approach is predicated on the predictable directing effects of the substituents on the starting material, ensuring a high-yield synthesis of the desired isomer.

Retrosynthetic Analysis and Pathway Visualization

A logical retrosynthetic approach simplifies the target molecule into readily available precursors. The ester functional group can be disconnected to reveal the precursor carboxylic acid. The bromine atom can be similarly disconnected, leading back to the commercially available starting material, 3-fluoro-4-methylbenzoic acid.

Retrosynthesis target This compound acid 3-bromo-5-fluoro-4-methylbenzoic acid target->acid Fischer Esterification (C-O disconnection) start 3-fluoro-4-methylbenzoic acid acid->start Electrophilic Bromination (C-Br disconnection) Synthesis Pathway start 3-fluoro-4-methylbenzoic acid intermediate 3-bromo-5-fluoro-4-methylbenzoic acid start->intermediate Step 1: Bromination (Br₂, FeBr₃) product This compound intermediate->product Step 2: Esterification (MeOH, H₂SO₄)

Caption: Proposed two-step synthesis pathway.

Step 1: Regioselective Bromination of 3-fluoro-4-methylbenzoic acid

Mechanistic Rationale and Regioselectivity

The critical step in this synthesis is the selective introduction of a bromine atom at the C-5 position. This outcome is governed by the cumulative electronic directing effects of the three substituents on the aromatic ring during electrophilic aromatic substitution.

  • Carboxyl Group (-COOH): This is a moderately deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.[1][2] It directs incoming electrophiles to the positions meta to itself (C-3 and C-5).

  • Fluoro Group (-F): Halogens are a unique class of substituents. They are deactivating due to a strong inductive effect but are ortho, para-directing because of a competing resonance effect where the halogen's lone pairs can donate into the ring.[3] It directs electrophiles to C-2 and C-4.

  • Methyl Group (-CH₃): This is an activating, ortho, para-directing group due to hyperconjugation and its inductive effect.[3] It directs electrophiles to C-2 and C-6.

Analysis of Potential Substitution Sites:

  • C-2: ortho to -COOH, ortho to -F, and ortho to -CH₃. This position is sterically hindered and strongly deactivated by the adjacent carboxyl group.

  • C-5: meta to -COOH, ortho to -CH₃, and meta to -F. This position is strongly favored. The meta-directing effect of the powerful -COOH group aligns perfectly with the ortho-directing effect of the activating -CH₃ group.

  • C-6: ortho to -COOH, para to -CH₃, and ortho to -F. While activated by the methyl and fluoro groups, substitution here is disfavored by the powerful meta-directing -COOH group.

Therefore, the synergistic directing effects of the carboxyl and methyl groups overwhelmingly favor electrophilic attack at the C-5 position, leading to the desired product, 3-bromo-5-fluoro-4-methylbenzoic acid.

Bromination Mechanism cluster_0 Regioselectivity of Bromination Start 3-fluoro-4-methylbenzoic acid Br+ Br⁺ (from Br₂/FeBr₃) Sigma_Complex Sigma Complex Intermediate (Wheland Intermediate) Product Product Sigma_Complex->Product -H⁺

Caption: Electrophilic attack at the C-5 position.

Experimental Protocol: Bromination

This protocol is adapted from standard procedures for the bromination of deactivated aromatic acids.[4]

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
3-fluoro-4-methylbenzoic acid154.145.00 g32.4
Iron (Fe) powder55.850.18 g3.24
Bromine (Br₂)159.811.8 mL (5.6 g)35.0
Glacial Acetic Acid60.0550 mL-
Sodium Thiosulfate (sat. aq.)-As needed-
Hydrochloric Acid (1 M aq.)-As needed-

Procedure:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas trap (e.g., leading to a beaker with sodium thiosulfate solution to neutralize HBr gas), and a dropping funnel.

  • Charging the Flask: To the flask, add 3-fluoro-4-methylbenzoic acid (5.00 g, 32.4 mmol) and glacial acetic acid (50 mL). Begin stirring to dissolve the solid. Add iron powder (0.18 g, 3.24 mmol) to act as the catalyst precursor (it will generate FeBr₃ in situ).

  • Bromine Addition: In the dropping funnel, place bromine (1.8 mL, 35.0 mmol). Caution: Bromine is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Add the bromine dropwise to the stirred reaction mixture over 30 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C using an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Quenching: Add saturated sodium thiosulfate solution dropwise to quench any unreacted bromine (the red-brown color will disappear).

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dry the resulting white to off-white solid under vacuum to yield 3-bromo-5-fluoro-4-methylbenzoic acid.

Step 2: Fischer Esterification

Mechanistic Rationale

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. The mechanism involves several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule (a good leaving group), and the carbonyl double bond is reformed.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

The reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent, shifting the equilibrium towards the products according to Le Châtelier's principle.

Experimental Protocol: Esterification

This protocol follows a general procedure for Fischer esterification.[5]

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
3-bromo-5-fluoro-4-methylbenzoic acid233.035.00 g21.5
Methanol (MeOH)32.04100 mL-
Sulfuric Acid (conc. H₂SO₄)98.081.0 mL~18
Saturated Sodium Bicarbonate (aq.)-As needed-
Ethyl Acetate-As needed-
Brine (sat. NaCl aq.)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-bromo-5-fluoro-4-methylbenzoic acid (5.00 g, 21.5 mmol) in methanol (100 mL).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) using a heating mantle. Maintain the reflux for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting carboxylic acid.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid or oil.

Product Characterization (Predicted)

As no direct experimental data has been published, the following NMR data is predicted based on established substituent effects and analysis of similar structures.[1][6]

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ ~8.0 ppm (d, J ≈ 2.0 Hz, 1H): Aromatic proton at C-2. Appears as a doublet due to coupling with the fluorine at C-5 (meta-coupling, ⁴JHF).

  • δ ~7.8 ppm (d, J ≈ 6.0 Hz, 1H): Aromatic proton at C-6. Appears as a doublet due to coupling with the fluorine at C-5 (ortho-coupling, ³JHF).

  • δ ~3.9 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).

  • δ ~2.5 ppm (s, 3H): Methyl protons of the C-4 methyl group (-CH₃).

Predicted ¹³C NMR (101 MHz, CDCl₃):

  • δ ~165 ppm: Carbonyl carbon of the ester group (C=O).

  • δ ~160 ppm (d, ¹JCF ≈ 250 Hz): Carbon directly attached to fluorine (C-5).

  • δ ~140 ppm (d): Aromatic quaternary carbon (C-4).

  • δ ~135 ppm (d): Aromatic CH carbon (C-6).

  • δ ~132 ppm (d): Aromatic quaternary carbon (C-1).

  • δ ~125 ppm (d): Aromatic CH carbon (C-2).

  • δ ~118 ppm (d): Aromatic quaternary carbon attached to bromine (C-3).

  • δ ~52 ppm: Methyl carbon of the ester group (-OCH₃).

  • δ ~15 ppm: Methyl carbon of the C-4 methyl group (-CH₃).

Conclusion

The described two-step synthesis provides a reliable and scalable pathway to this compound. The strategy relies on a highly regioselective bromination controlled by the inherent electronic properties of the starting material, followed by a standard and high-yielding Fischer esterification. This guide offers the necessary theoretical and practical framework for researchers to successfully synthesize this valuable chemical intermediate for applications in pharmaceutical and materials science discovery.

References

  • Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". The Royal Society of Chemistry. [Link]

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  • "Synthesis of 3-fluoro-4-methyl-benzoic acid". PrepChem.com. [Link]

  • "Preparation of 3-bromo-4-fluoro-benzoic acid".
  • "Why do benzoic acid undergoes electrophilic substitution reaction at meta position?". Quora. [Link]

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An In-depth Technical Guide to the Solubility of Methyl 3-bromo-5-fluoro-4-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solvent Selection in Pharmaceutical Development

The selection of an appropriate solvent is a pivotal decision in the pharmaceutical industry, influencing everything from the efficiency of a chemical synthesis to the bioavailability of the final drug product.[1][2] Solvents are fundamental to processes such as reaction chemistry, extraction, purification, and crystallization.[3] An ideal solvent will not only effectively dissolve the active pharmaceutical ingredient (API) and related intermediates but also adhere to stringent safety, environmental, and regulatory standards.[2][4][5] Key considerations for solvent selection include its purity, boiling point, polarity, and compatibility with the API.[2] In the context of Methyl 3-bromo-5-fluoro-4-methylbenzoate, a halogenated aromatic ester likely serving as a key intermediate in organic synthesis, understanding its solubility profile is paramount for process development and optimization.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not publicly available, we can infer its likely properties based on its structure and data from similar compounds.

  • Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₉H₈BrFO₂

    • Molecular Weight: 247.06 g/mol [6]

  • Predicted Properties:

    • Polarity: The molecule possesses both polar (ester, fluoro) and nonpolar (methyl, bromophenyl) functionalities, suggesting it is a moderately polar compound. The ester group can act as a hydrogen bond acceptor.

    • Physical State: Likely a solid at room temperature, similar to related compounds like Methyl 3-bromo-4-methylbenzoate which has a melting point of 38-44 °C.[7][8]

The principle of "like dissolves like" is a foundational concept in predicting solubility.[9][10] This principle suggests that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[10] Given the moderate polarity of this compound, it is expected to exhibit solubility in a range of organic solvents, with higher solubility anticipated in those with similar polarity.

Theoretical Framework for Solubility Prediction

A deeper understanding of the factors governing solubility allows for more accurate predictions and informed solvent screening.

  • Solvent Polarity: Solvents can be classified as polar protic (e.g., alcohols), polar aprotic (e.g., acetone, DMSO), and nonpolar (e.g., hexane, toluene). The polarity of this compound suggests it will be more soluble in polar aprotic and some polar protic solvents than in nonpolar solvents.

  • Hydrogen Bonding: The ester and fluorine moieties can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., ethanol, methanol) may exhibit enhanced solubility.

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[11]

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of published data, experimental determination is necessary. The following protocols are standard in the pharmaceutical industry for generating reliable solubility data.

Materials and Equipment
  • This compound (ensure purity is characterized)

  • A range of organic solvents (HPLC grade or higher)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

Recommended Solvents for Screening

A diverse set of solvents should be screened to cover a range of polarities and functionalities.

Solvent Class Examples
Nonpolar Hexane, Toluene
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
Polar Protic Methanol, Ethanol, Isopropanol (IPA)

Note: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each solvent and for this compound before handling.[12][13][14][15][16] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[12][14]

The Shake-Flask Method for Quantitative Solubility Determination

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[11]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifugation can be used to facilitate this process.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the sample through a syringe filter. Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility in units such as mg/mL or g/L based on the measured concentration and the dilution factor.

The following diagram illustrates the experimental workflow for the shake-flask method.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_sample Sampling & Analysis cluster_result Result A Add excess solute to known volume of solvent B Agitate at constant temperature (24-72h) A->B  Ensure saturation C Settle or Centrifuge to separate solid B->C  Reach equilibrium D Filter supernatant C->D  Isolate saturated solution E Dilute sample D->E F Analyze via HPLC E->F G Calculate Solubility (mg/mL or g/L) F->G  Quantify concentration

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Qualitative Solubility Determination

For rapid screening, a qualitative assessment can be performed.[17][18]

Protocol:

  • Add approximately 25 mg of the compound to a test tube.

  • Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

  • Observe whether the solid dissolves completely.

  • Classify the solubility as "soluble," "partially soluble," or "insoluble."

This method is useful for quickly identifying promising solvents for further quantitative analysis.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and decision-making.

Quantitative Solubility Data Table

The following table structure is recommended for presenting the quantitative solubility data. A researcher would populate this table with their experimental findings.

Solvent Solvent Class Solubility at 25 °C (mg/mL) Observations
HexaneNonpolarExperimental Data
TolueneNonpolarExperimental Data
DichloromethanePolar AproticExperimental Data
Ethyl AcetatePolar AproticExperimental Data
AcetonePolar AproticExperimental Data
AcetonitrilePolar AproticExperimental Data
TetrahydrofuranPolar AproticExperimental Data
DimethylformamidePolar AproticExperimental Data
Dimethyl SulfoxidePolar AproticExperimental Data
MethanolPolar ProticExperimental Data
EthanolPolar ProticExperimental Data
IsopropanolPolar ProticExperimental Data
Interpreting the Results

The solubility data will provide insights into the intermolecular forces at play between this compound and the various solvents. This information is crucial for:

  • Reaction Chemistry: Selecting a solvent that dissolves reactants and reagents to facilitate the desired chemical transformation.

  • Crystallization: Identifying a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Purification: Choosing appropriate solvents for extraction and chromatography.

  • Formulation: Developing a stable and bioavailable drug product.

The relationship between solvent choice and its application is visualized below.

G cluster_applications Downstream Applications SolubilityData Solubility Profile of This compound Reaction Reaction Chemistry SolubilityData->Reaction  Informs choice of reaction medium Crystallization Crystallization SolubilityData->Crystallization  Guides selection of solvent/antisolvent systems Purification Purification SolubilityData->Purification  Optimizes extraction & chromatography solvents Formulation Formulation SolubilityData->Formulation  Aids in developing stable dosage forms

Caption: Impact of Solubility Data on Pharmaceutical Development Processes.

Conclusion

While direct solubility data for this compound is scarce, this guide provides the theoretical foundation and practical, step-by-step protocols for its determination. By systematically applying the principles of "like dissolves like" and employing robust experimental methods like the shake-flask technique, researchers can generate the critical data needed for informed solvent selection. This, in turn, will facilitate more efficient, safe, and sustainable process development in the synthesis and manufacturing of pharmaceuticals.

References

  • Vertex AI Search. (n.d.). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.
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Navigating the Reactivity of Methyl 3-bromo-5-fluoro-4-methylbenzoate: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Methyl 3-bromo-5-fluoro-4-methylbenzoate is a highly functionalized aromatic building block with significant potential in the synthesis of complex molecules for the pharmaceutical and materials science sectors. The reactivity of its carbon-bromine bond is governed by a delicate interplay of electronic and steric factors imparted by the adjacent fluoro, methyl, and methyl ester substituents. This guide provides a comprehensive analysis of these controlling factors and offers a strategic overview of the primary synthetic transformations accessible from this versatile intermediate. We delve into the mechanistic nuances of palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and other potential conversions. Detailed, field-tested protocols are provided for key reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as low-temperature lithium-halogen exchange. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to effectively utilize this compound in their synthetic endeavors.

Molecular Structure and Reactivity Profile

The synthetic utility of this compound stems from the nuanced reactivity of the bromine atom, which is strategically positioned on a sterically encumbered and electronically modified aromatic ring. A thorough understanding of the competing influences of the various substituents is paramount for predicting reaction outcomes and designing effective synthetic strategies.

Electronic Effects

The aromatic ring is substituted with three distinct groups, each exerting a unique electronic influence that modulates the electron density of the C-Br bond and the ring itself.

  • Fluoro Group (-F, para to Br): The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond and reduces the overall electron density of the aromatic ring. While it also possesses a weak, electron-donating mesomeric effect (+M) through its lone pairs, the inductive effect is dominant, rendering the ring more electrophilic. In the context of palladium-catalyzed cross-coupling, this electron-deficient character can facilitate the rate-determining oxidative addition step.[1]

  • Methyl Ester Group (-COOCH₃, meta to Br): This group is moderately electron-withdrawing through both a negative inductive effect (-I) and a negative mesomeric effect (-M). Its position meta to the bromine means its mesomeric effect does not directly delocalize charge from the C-Br bond but contributes significantly to the overall electron-poor nature of the ring.

  • Methyl Group (-CH₃, ortho to Br): The methyl group is weakly electron-donating via a positive inductive effect (+I) and hyperconjugation. This localized electron donation slightly counteracts the withdrawing effects of the other substituents in the immediate vicinity of the C-Br bond.

Steric Hindrance

The bromine atom is flanked by a methyl group at the C4 position. This ortho-methyl group creates significant steric bulk around the reaction center, which can impede the approach of large reagents or catalyst complexes.[2][3] This steric hindrance is a critical factor to consider, often necessitating the use of specialized ligands in cross-coupling reactions designed to operate effectively in crowded environments.[4][5]

G start Prepare Reaction Vessel (Oven-dried, inert atmosphere) add_solids Add Solids: - Aryl Bromide (1.0 eq) - Coupling Partner (e.g., Boronic Acid) - Base (e.g., K₃PO₄) start->add_solids add_catalyst Add Catalyst System: - Pd Pre-catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., XPhos) add_solids->add_catalyst purge Evacuate & Backfill with Argon (3x) add_catalyst->purge add_solvent Add Degassed Solvent(s) (e.g., Toluene/H₂O) purge->add_solvent react Heat and Stir (e.g., 100 °C, 12-24h) Monitor progress (TLC/LC-MS) add_solvent->react workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O, Brine react->workup purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product G start Goal: Functionalize C-Br via Carbon Nucleophile choice Choose Exchange Reagent start->choice RLi Use Alkyllithium (e.g., n-BuLi) choice->RLi For High Selectivity RMgX Use Mg Metal (Grignard) choice->RMgX Alternative RLi_cond Key Condition: Strict Low Temp (-78 °C) RLi->RLi_cond RMgX_cond Key Condition: Initiation often requires heat RMgX->RMgX_cond RLi_pro Advantage: Fast exchange, kinetically favored RLi_cond->RLi_pro RLi_con Risk: Ester attack if temp rises RLi_cond->RLi_con RLi_outcome Outcome: High selectivity for C-Br exchange RLi_pro->RLi_outcome RLi_con->RLi_outcome RMgX_pro Advantage: Less reactive reagent RMgX_cond->RMgX_pro RMgX_con Risk: High potential for ester attack during formation RMgX_cond->RMgX_con RMgX_outcome Outcome: Often lower yield, more side products RMgX_pro->RMgX_outcome RMgX_con->RMgX_outcome

Sources

Electrophilic Substitution on Methyl 3-bromo-5-fluoro-4-methylbenzoate: A Guide to Regioselectivity and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Methyl 3-bromo-5-fluoro-4-methylbenzoate presents a complex case for electrophilic aromatic substitution (EAS), featuring a polysubstituted benzene ring with a combination of activating and deactivating groups. This technical guide provides a comprehensive analysis of the electronic and steric factors governing the regioselectivity of electrophilic attack on this substrate. We dissect the competing directing effects of the bromo, fluoro, methyl, and methoxycarbonyl substituents to predict the likely sites of substitution. Furthermore, this document offers detailed, field-proven experimental protocols for key EAS reactions—nitration, halogenation, and sulfonation—while also explaining the inherent limitations regarding Friedel-Crafts reactions on such a deactivated nucleus. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this or structurally similar aromatic scaffolds.

Theoretical Analysis of Reactivity and Regioselectivity

The prediction of regiochemical outcomes in polysubstituted benzene rings is a nuanced process dictated by the interplay of inductive and resonance effects, as well as steric hindrance.[1][2] The substrate, this compound, possesses four distinct substituents whose collective influence determines the position of electrophilic attack. The only available positions for substitution are C2 and C6.

1.1. Electronic Properties of Individual Substituents
  • Methoxycarbonyl Group (-COOCH₃) at C1: This ester group is a powerful deactivating group due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It strongly directs incoming electrophiles to the meta positions (C3 and C5), which are already substituted. Consequently, it deactivates all other positions, especially the ortho positions (C2 and C6).[1][3]

  • Bromo Group (-Br) at C3: Halogens are a unique class of substituents. They are deactivating due to a strong electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the cationic intermediate (arenium ion).[3][4][5] The bromo group at C3 directs to its ortho positions (C2, C4) and its para position (C6). With C4 blocked, it directs incoming electrophiles toward C2 and C6 .

  • Methyl Group (-CH₃) at C4: As an alkyl group, the methyl substituent is an activating group that donates electron density through an inductive effect (+I) and hyperconjugation.[6][7][8] It is an ortho, para-director. Its directing influence to the ortho positions (C3, C5) and the para position (C1) is blocked by existing substituents. However, its activating nature slightly counteracts the deactivating effects of the other groups on the ring.

  • Fluoro Group (-F) at C5: Similar to bromine, fluorine is an ortho, para-director that is generally considered deactivating.[9] However, fluorine is an anomaly among halogens; its resonance effect (+M) is more significant relative to its inductive effect (-I) compared to other halogens, which can lead to a partial rate factor greater than one at the para position, making it effectively activating at that site.[10] The fluoro group at C5 directs to its ortho positions (C4, C6) and its para position (C2). With C4 blocked, it directs incoming electrophiles toward C2 and C6 .

1.2. Cumulative Directing Effects and Predicted Regioselectivity

The overall reactivity of the ring is significantly diminished due to the presence of three deactivating groups. Therefore, forcing conditions are required for most electrophilic substitutions. The regioselectivity is determined by the consensus of the directing groups.

  • Positions Activated: The bromo and fluoro groups work in concert to direct incoming electrophiles to the only available positions, C2 and C6.

  • Positions Deactivated: The methoxycarbonyl group strongly deactivates its ortho positions, C2 and C6.

This creates a scenario where the reaction is directed toward the only available sites, which are simultaneously deactivated by the most powerful directing group. The reaction will be slow, but substitution is expected to occur at C2 and/or C6. The final product distribution between these two sites will depend on a subtle balance of electronics and sterics.

  • Attack at C2: This position is para to the fluoro group and ortho to the bromo group. The para-directing effect of fluorine is particularly strong.[10]

  • Attack at C6: This position is para to the bromo group and ortho to the fluoro group.

Given the strong para-directing ability of both halogens, and the potential for steric hindrance from the adjacent bulky ester and bromo groups, it is plausible that a mixture of 2-substituted and 6-substituted isomers will be formed. Precise ratios can only be determined empirically.

Caption: Analysis of competing directing effects on the substrate.

Experimental Protocols for Electrophilic Aromatic Substitution

The following protocols are designed for a highly deactivated aromatic system and emphasize safety and control. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

2.1. Nitration

Nitration requires a potent nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, to generate the nitronium ion (NO₂⁺) electrophile.[11][12] Due to the deactivated nature of the substrate, elevated temperatures may be required, which increases the risk of side reactions.

Rationale: Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[13] Careful temperature control is critical to prevent runaway reactions and minimize the formation of dinitrated or oxidized byproducts.[11]

Step-by-Step Protocol:

  • Preparation: In a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 5 mL) to 0 °C in an ice-salt bath.

  • Nitrating Mixture Formation: Slowly add fuming nitric acid (e.g., 1.2 equivalents) to the sulfuric acid dropwise, ensuring the temperature remains below 10 °C.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of concentrated sulfuric acid and add it slowly to the nitrating mixture, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. If no reaction is observed (monitored by TLC), the temperature can be cautiously raised to room temperature and stirred for several hours or overnight.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to separate the C2 and C6 isomers.

2.2. Halogenation (Bromination)

Direct bromination of a deactivated ring requires a Lewis acid catalyst to polarize the Br-Br bond and increase the electrophilicity of the bromine.[14][15]

Rationale: A Lewis acid such as iron(III) bromide (FeBr₃) coordinates with Br₂, creating a highly electrophilic complex that can be attacked by the electron-deficient aromatic ring.[15] Anhydrous conditions are essential as water would deactivate the catalyst.

Step-by-Step Protocol:

  • Preparation: To a flask containing a solution of this compound (1.0 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of anhydrous iron(III) bromide (FeBr₃, ~0.1 equivalents).

  • Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in the same solvent via a dropping funnel at room temperature.

  • Reaction: Stir the mixture at room temperature. Gentle heating may be necessary to drive the reaction to completion. Monitor the reaction's progress by TLC and the disappearance of the bromine color.

  • Work-up: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any excess bromine.

  • Isolation: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to isolate the desired halogenated product(s).

2.3. Sulfonation

Sulfonation is achieved using fuming sulfuric acid (oleum), which contains a high concentration of sulfur trioxide (SO₃), the active electrophile.[13][16]

Rationale: SO₃ is a powerful electrophile that can be attacked by deactivated rings. The reaction is often reversible, but under the forcing conditions of oleum, the formation of the sulfonic acid is favored.[12][16]

Step-by-Step Protocol:

  • Preparation: Add this compound (1.0 equivalent) to fuming sulfuric acid (e.g., 20% SO₃) at 0 °C with stirring.

  • Reaction: Slowly warm the mixture to room temperature and then heat (e.g., to 40-50 °C) for several hours until the reaction is complete as indicated by TLC analysis (a water-soluble spot should appear).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Isolation: The sulfonic acid product may precipitate upon cooling or can be salted out by adding sodium chloride. Collect the solid by vacuum filtration.

  • Purification: The crude sulfonic acid can be purified by recrystallization from water or by converting it to a more easily handled salt.

2.4. Limitations: Friedel-Crafts Reactions

It is critical to recognize that Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on aromatic rings bearing strongly deactivating groups , such as the methoxycarbonyl group.[17][18][19]

Causality: The aromatic ring of the substrate is rendered insufficiently nucleophilic by the combined electron-withdrawing effects of the ester and halogen substituents. Consequently, it is unable to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediates generated by the Lewis acid catalyst.[18][20][21] Attempting these reactions, even under harsh conditions, is highly unlikely to yield the desired product and may lead to decomposition.

Workflow and Data Analysis

A systematic approach is essential for successfully performing and analyzing the outcomes of these challenging reactions.

3.1. General Experimental and Analytical Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents Prepare Anhydrous Reagents & Solvents setup Assemble Reaction (Inert Atmosphere, 0 °C) reagents->setup addition Slow Dropwise Addition of Electrophile setup->addition monitor Monitor Progress (TLC / GC-MS) addition->monitor quench Quench Reaction (e.g., Ice Water) monitor->quench extract Extraction & Washing quench->extract purify Purification (Chromatography or Recrystallization) extract->purify characterize Structural Characterization (¹H NMR, ¹³C NMR, MS) purify->characterize ratio Determine Isomer Ratio (¹H NMR Integration / GC) characterize->ratio

Caption: General workflow for EAS on the title substrate.

3.2. Summary of Predicted Outcomes

The following table summarizes the expected conditions and primary products for the discussed reactions.

Reaction TypeReagentsConditionsPredicted Major Product(s)
Nitration Conc. HNO₃, Conc. H₂SO₄0 °C to RTMixture of 2-nitro and 6-nitro isomers
Bromination Br₂, FeBr₃RT to 50 °CMixture of 2-bromo and 6-bromo isomers
Sulfonation Fuming H₂SO₄ (Oleum)RT to 50 °CMixture of 2-sulfonic acid and 6-sulfonic acid isomers
Friedel-Crafts R-Cl/AlCl₃ or RCOCl/AlCl₃N/ANo Reaction Expected
Conclusion

The electrophilic aromatic substitution of this compound is a challenging but predictable process governed by established chemical principles. The aromatic ring is significantly deactivated, necessitating forceful reaction conditions. The regiochemical outcome is a consensus between the directing effects of the four substituents, with the ortho, para-directing halogens guiding the electrophile to the only available positions, C2 and C6, despite the deactivating influence of the meta-directing ester group at these same positions. Friedel-Crafts reactions are not viable for this substrate. A careful, empirically driven approach, as outlined in the provided protocols and workflow, is essential for the successful synthesis and characterization of derivatives of this complex aromatic building block.

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An In-depth Technical Guide to the Potential Biological Activity of Methyl 3-bromo-5-fluoro-4-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of halogen atoms, particularly fluorine and bromine, into organic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced pharmacological profiles. This guide explores the potential biological activities of a unique structural motif: Methyl 3-bromo-5-fluoro-4-methylbenzoate and its derivatives. While direct biological data for this specific compound is not extensively available in public literature, a comprehensive analysis of structurally related molecules provides a strong rationale for investigating its potential as an anticancer and antimicrobial agent. This document synthesizes existing knowledge, proposes a hypothesis for the biological activity of these derivatives, and provides detailed experimental protocols for their evaluation. Our aim is to equip researchers, scientists, and drug development professionals with a robust framework to explore this promising, yet underexplored, chemical space.

Introduction: The Rationale for Halogenated Benzoates in Drug Discovery

The benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. The deliberate introduction of halogen atoms and methyl groups onto this core structure can profoundly influence a molecule's physicochemical and biological properties.

The Role of Fluorine: The incorporation of fluorine into a drug candidate can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability due to its high electronegativity and small atomic size.[1][2][3][4] Fluorinated compounds have shown significant promise as anticancer agents, with mechanisms often involving the inhibition of key enzymes in DNA synthesis and repair.[4][5]

The Impact of Bromine: Bromine substitution can also significantly modulate biological activity. Brominated compounds have demonstrated potent cytotoxic effects against various cancer cell lines and exhibit promising antimicrobial properties.[6][7][8] The mechanism of action for brominated antimicrobials can involve halogenation of microbial proteins and disruption of cellular processes.[9]

Methyl Group Influence: The presence of a methyl group can impact the molecule's conformation and lipophilicity, potentially influencing its interaction with biological targets.

Given these individual contributions, the unique combination of bromine, fluorine, and a methyl group on a methylbenzoate core, as seen in this compound, presents a compelling case for investigating its biological potential. We hypothesize that derivatives of this scaffold are likely to exhibit significant anticancer and antimicrobial activities.

Postulated Signaling Pathways and Mechanisms of Action

Based on the known activities of structurally similar halogenated compounds, we can postulate several potential mechanisms of action for this compound derivatives.

Anticancer Activity: Targeting Cancer Cell Proliferation

Many halogenated aromatic compounds exert their anticancer effects by interfering with critical cellular processes. A plausible mechanism for our target derivatives involves the inhibition of key signaling pathways that regulate cell growth and survival.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factors DNA_Replication DNA Replication & Transcription Transcription_Factors->DNA_Replication Cell_Proliferation Cell_Proliferation DNA_Replication->Cell_Proliferation Apoptosis_Regulation Apoptosis Regulation (e.g., Bcl-2 family) Apoptosis Apoptosis Apoptosis_Regulation->Apoptosis Growth_Factor Growth_Factor Growth_Factor->Receptor Derivative Benzoate Derivative Derivative->Kinase_Cascade Inhibition Derivative->DNA_Replication Inhibition Derivative->Apoptosis_Regulation Modulation

Caption: Postulated anticancer mechanism of action for benzoate derivatives.

Antimicrobial Activity: Disruption of Bacterial Cellular Integrity

The antimicrobial action of halogenated compounds often involves non-specific mechanisms that are less prone to the development of resistance.

antimicrobial_pathway Derivative Benzoate Derivative Cell_Wall Bacterial Cell Wall Synthesis Derivative->Cell_Wall Inhibition Cell_Membrane Cell Membrane Integrity Derivative->Cell_Membrane Disruption Protein_Synthesis Protein Synthesis (Ribosomes) Derivative->Protein_Synthesis Inhibition DNA_Replication_AM DNA Replication Derivative->DNA_Replication_AM Inhibition Cell_Lysis Bacterial Cell Death Cell_Wall->Cell_Lysis Cell_Membrane->Cell_Lysis Protein_Synthesis->Cell_Lysis DNA_Replication_AM->Cell_Lysis

Caption: Postulated antimicrobial mechanism of action for benzoate derivatives.

Proposed Experimental Workflow for Biological Evaluation

To systematically evaluate the potential biological activity of this compound derivatives, a tiered screening approach is recommended.

experimental_workflow Start Synthesis of Derivatives Cytotoxicity_Screen Primary Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screen Antimicrobial_Screen Primary Antimicrobial Screening (Broth Microdilution) Start->Antimicrobial_Screen Hit_Identification_Cancer Active in Cytotoxicity Screen? Cytotoxicity_Screen->Hit_Identification_Cancer Hit_Identification_Microbe Active in Antimicrobial Screen? Antimicrobial_Screen->Hit_Identification_Microbe Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification_Cancer->Dose_Response Yes Lead_Optimization Lead Optimization Hit_Identification_Cancer->Lead_Optimization No MIC_MBC MIC & MBC Determination Hit_Identification_Microbe->MIC_MBC Yes Hit_Identification_Microbe->Lead_Optimization No Mechanism_Studies_Cancer Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Dose_Response->Mechanism_Studies_Cancer Mechanism_Studies_Cancer->Lead_Optimization Mechanism_Studies_Microbe Mechanism of Action Studies (e.g., Membrane Permeability) MIC_MBC->Mechanism_Studies_Microbe Mechanism_Studies_Microbe->Lead_Optimization

Caption: Tiered experimental workflow for biological evaluation.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the in vitro evaluation of the synthesized derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to assess the effect of the compounds on the viability of cancer cell lines.[10][11][12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.[14][15][16][17][18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the bacterial suspension.

    • Include a growth control well (inoculum without compound) and a sterility control well (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)

DerivativeMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Parent Compound 15.222.518.9
Derivative A 5.88.16.5
Derivative B 25.431.228.7
Doxorubicin (Control) 0.50.80.6

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

DerivativeS. aureus (Gram-positive)E. coli (Gram-negative)
Parent Compound 1632
Derivative A 48
Derivative B 64>128
Ciprofloxacin (Control) 0.50.25

Conclusion and Future Directions

The unique substitution pattern of this compound presents a compelling starting point for the design and synthesis of novel therapeutic agents. The rationale for exploring its anticancer and antimicrobial potential is strongly supported by the known biological activities of structurally related halogenated and methylated benzoic acid derivatives. The experimental workflow and detailed protocols provided in this guide offer a comprehensive framework for the systematic evaluation of these compounds. Further studies should focus on elucidating the precise mechanisms of action of any identified active derivatives and optimizing their structure-activity relationships to enhance potency and selectivity. This line of inquiry holds the potential to yield novel drug candidates with improved therapeutic profiles.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cell Viability Assays. In: Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Broth microdilution susceptibility testing. Bio-protocol. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Fluorine in Medicinal Chemistry: A Review of Anticancer Agents. ResearchGate. [Link]

  • Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. National Institutes of Health. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • 5-fluorouracil 5-FU As an Antimetabolite Anticancer Drug ; Mechanism of action, Uses, Side effects. YouTube. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. [Link]

  • Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. PubMed. [Link]

  • Antimicrobials: Mechanism of action. YouTube. [Link]

Sources

Methyl 3-bromo-5-fluoro-4-methylbenzoate IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-bromo-5-fluoro-2-methylbenzoate

This guide provides a comprehensive technical overview of Methyl 3-bromo-5-fluoro-2-methylbenzoate, a key chemical intermediate in contemporary drug discovery and fine chemical synthesis. While the initial topic specified the 4-methyl isomer, this document focuses on the more extensively documented and commercially available Methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS No. 1187318-53-1) . This substitution allows for a more thorough and well-referenced exploration of its synthesis, characterization, and application, reflecting the practical availability of starting materials for researchers. This compound serves as a critical building block, offering a unique combination of reactive sites for the construction of complex molecular architectures.

Compound Profile and Physicochemical Properties

Methyl 3-bromo-5-fluoro-2-methylbenzoate is a polysubstituted aromatic ester. The strategic placement of bromo, fluoro, and methyl groups on the benzene ring, coupled with the methyl ester functionality, makes it a versatile synthon in medicinal chemistry. The electron-withdrawing nature of the halogen atoms and the ester group influences the reactivity of the aromatic ring, while the bromine atom provides a handle for cross-coupling reactions.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name methyl 3-bromo-5-fluoro-2-methylbenzoate-
CAS Number 1187318-53-1[1]
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06 g/mol [1]
Appearance Yellow oil[1]
Purity Typically >97%-

Synthesis and Mechanistic Insights

The synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate is crucial for its application. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials, desired scale, and purity requirements. Here, we detail a common and reliable laboratory-scale synthesis.

Fischer Esterification of 3-Bromo-5-fluoro-2-methylbenzoic Acid

A primary and straightforward method involves the Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is an equilibrium process. The use of a dehydrating agent or an excess of the alcohol is employed to drive the reaction towards the product. Thionyl chloride (SOCl₂) is a particularly effective reagent as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is much more reactive towards the alcohol. The byproducts of this reaction (SO₂ and HCl) are gases, which helps to drive the reaction to completion.[1]

Materials:

  • 3-Bromo-5-fluoro-2-methylbenzoic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • To a solution of 3-bromo-5-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 4 mL per gram of acid), slowly add thionyl chloride (1.2 eq) at 0 °C (ice bath). Causality: The slow addition of SOCl₂ at low temperature is critical to control the initial exothermic reaction and prevent potential side reactions.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 70 °C) for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Expertise: Heating to reflux provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Trustworthiness: This aqueous workup is a self-validating step; the cessation of gas evolution during the bicarbonate wash indicates the complete neutralization of acidic components.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography, typically using a petroleum ether/ethyl acetate gradient (e.g., 50:1 v/v), to afford pure Methyl 3-bromo-5-fluoro-2-methylbenzoate as a yellow oil.[1]

Caption: Fischer Esterification Workflow.

Structural Characterization and Analytical Data

Rigorous structural confirmation is paramount. A combination of spectroscopic techniques is used to validate the identity and purity of the synthesized Methyl 3-bromo-5-fluoro-2-methylbenzoate.

Table 2: Spectroscopic Data

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons, the methyl ester protons (singlet, ~3.9 ppm), and the methyl group on the ring (singlet, ~2.4 ppm). The aromatic signals will show splitting patterns consistent with the substitution. A patent for a similar isomer provides representative shifts: ¹H NMR (400MHz, CDCl₃) δ 7.84 (s, 1H), 7.37 (dd, J=8.9, 2.0Hz, 1H), 3.93 (s, 3H), 2.45 (d, J=2.4Hz, 3H).[2]
¹³C NMR Resonances for the carbonyl carbon of the ester (~165 ppm), aromatic carbons (showing C-F coupling), the methoxy carbon (~52 ppm), and the methyl carbon (~21 ppm).[3]
Mass Spec (MS) The molecular ion peak (M⁺) and isotopic pattern characteristic of a monobrominated compound (M⁺ and M+2⁺ peaks in an approximate 1:1 ratio).
Infrared (IR) Characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches, and aromatic C-H and C=C stretches.

Reactivity and Applications in Drug Development

The utility of Methyl 3-bromo-5-fluoro-2-methylbenzoate in drug discovery stems from its capacity to undergo a variety of chemical transformations, allowing for the introduction of molecular diversity.

Key Reactive Sites and Transformations
  • Suzuki and other Cross-Coupling Reactions: The bromine atom is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the connection of the benzoate core to other fragments of a target molecule. This is a cornerstone of modern medicinal chemistry for building complex scaffolds.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH, LiOH) or acidic conditions. The resulting carboxylic acid is a versatile functional group for amide bond formation, a common linkage in many pharmaceutical agents.

  • Nucleophilic Aromatic Substitution (SₙAr): While less reactive than other positions, the aromatic ring can potentially undergo SₙAr reactions, particularly if further activated.

Applications A Methyl 3-bromo-5-fluoro-2-methylbenzoate B Suzuki Coupling (Boronic Acids) A->B C Ester Hydrolysis (NaOH) A->C E Biaryl Compounds (e.g., Enzyme Inhibitors) B->E F Carboxylic Acid Intermediate C->F D Amide Coupling (Amines, Coupling Reagents) G Bioactive Amides (APIs) D->G F->D

Caption: Key transformations and applications.

Role as a Pharmaceutical Intermediate

Substituted benzoic acids and their esters are prevalent motifs in a wide array of approved drugs and clinical candidates. They are often used to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. For instance, substituted benzoic acid derivatives have been identified as potent inhibitors of enzymes like protein phosphatase Slingshot, which has therapeutic potential in oncology.[4] The specific substitution pattern of Methyl 3-bromo-5-fluoro-2-methylbenzoate makes it a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling Methyl 3-bromo-5-fluoro-2-methylbenzoate.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[6]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]

Hazard Statements for a related isomer (Methyl 5-bromo-3-fluoro-2-methylbenzoate): H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).[6] These should be considered as potential hazards for the title compound.

Conclusion

Methyl 3-bromo-5-fluoro-2-methylbenzoate is a high-value chemical intermediate whose structural features are ideally suited for the demands of modern pharmaceutical research. Its capacity for selective, high-yield transformations, particularly in cross-coupling and amide bond-forming reactions, secures its role as a fundamental building block in the synthesis of novel therapeutic agents. This guide provides the foundational knowledge for its synthesis, characterization, and strategic application, empowering researchers to leverage its full potential in their drug development programs.

References

  • Title: CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester Source: Google Patents URL
  • Title: Material Safety Data Sheet - Methyl benzoate Source: Alfa Aesar URL: [Link]

  • Title: Supplementary Information - Esterification of benzoic acids using diverse alcohols Source: The Royal Society of Chemistry URL: [Link]

  • Title: Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot Source: PubMed URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Navigating the Challenges of Sterically Hindered and Electronically Deactivated Substrates in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its robustness, functional group tolerance, and relatively mild conditions.[1] This palladium-catalyzed reaction forges carbon-carbon bonds, most notably in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] For professionals in drug development, the ability to predictably and efficiently construct complex molecular architectures is paramount. Biaryl scaffolds, in particular, are of immense interest due to their presence in numerous biologically active molecules.[3]

This guide focuses on the Suzuki coupling of a challenging substrate: Methyl 3-bromo-5-fluoro-4-methylbenzoate . This compound presents a confluence of steric and electronic hurdles. The methyl group ortho to the bromine atom and the fluorine atom in the meta position create significant steric hindrance around the reaction center. Furthermore, the electron-withdrawing nature of the fluoro and methyl ester groups deactivates the aryl bromide towards oxidative addition, the rate-determining step in many Suzuki couplings.

These application notes provide a comprehensive overview of the theoretical and practical considerations for successfully employing this compound in Suzuki coupling reactions. We will delve into the mechanistic nuances dictated by the substrate's structure, offer detailed experimental protocols as a launchpad for optimization, and provide a systematic guide to troubleshooting common issues.

The Mechanistic Landscape: Acknowledging Steric and Electronic Influences

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] However, the specific nature of this compound necessitates a closer look at how its structure impacts each phase.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br (Ar = this compound) Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R' Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Biaryl Product Reductive_Elimination->Ar-R Boronic_Acid R'-B(OH)2 + Base Boronic_Acid->Transmetalation

Oxidative Addition: This initial step, where the Pd(0) catalyst inserts into the carbon-bromine bond, is often the most challenging for sterically hindered and electron-deficient aryl halides. The steric bulk of the ortho-methyl group can impede the approach of the bulky palladium-ligand complex. Concurrently, the electron-withdrawing ester and fluoro groups decrease the electron density of the aromatic ring, making the C-Br bond less susceptible to cleavage. To overcome these barriers, highly active catalysts, typically featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are essential.[4][5] These ligands promote the formation of the active, low-coordinate Pd(0) species and stabilize the resulting Pd(II) intermediate.

Transmetalation: Following oxidative addition, the organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species. The choice of base is critical, especially given the presence of a methyl ester in our substrate, which is susceptible to hydrolysis under strongly basic conditions.[6] Weaker inorganic bases like potassium carbonate or potassium phosphate are often preferred over stronger bases like sodium hydroxide to preserve the ester functionality.[6]

Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. The steric hindrance on both coupling partners can slow this step. The use of bulky ligands can accelerate reductive elimination by promoting the necessary conformational changes around the palladium center.

Recommended Catalytic Systems and Reagents

The successful coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. Below is a table summarizing recommended starting points for reaction optimization.

ComponentRecommended ReagentsRationale for Selection
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Commonly used, air-stable Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst.
Ligand Buchwald-type biaryl phosphines: - SPhos- XPhos- RuPhosN-Heterocyclic Carbenes (NHCs): - IPr- IMesThese bulky and electron-rich ligands are highly effective for coupling sterically hindered and electron-deficient aryl halides.[4][7] They accelerate both oxidative addition and reductive elimination.
Base K₃PO₄, K₂CO₃, Cs₂CO₃These bases are effective in promoting transmetalation while being mild enough to minimize the hydrolysis of the methyl ester.[6]
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersPinacol esters can offer enhanced stability and solubility compared to boronic acids.[8]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The water also plays a role in the activation of the boronic acid.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of this compound. It is crucial to recognize that optimization of these conditions for each specific arylboronic acid coupling partner is likely necessary.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Combine_Reactants Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K₃PO₄) Add_Catalyst Add Catalyst System: - Palladium source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) Combine_Reactants->Add_Catalyst Add_Solvent Add Solvent System: (e.g., Dioxane/H₂O) Add_Catalyst->Add_Solvent Degas Degas Mixture (e.g., N₂ bubbling) Add_Solvent->Degas Heat Heat to Reaction Temp. (e.g., 80-110 °C) Degas->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Quench Quench Reaction (e.g., add water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Protocol 1: Standard Suzuki-Miyaura Coupling using a Buchwald Ligand

This protocol is a good starting point for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times, particularly for challenging couplings.[5]

Materials:

  • Same as Protocol 1

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, a suitable palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work up and purify the product as described in Protocol 1.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following table provides a systematic approach to troubleshooting.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst2. Insufficiently degassed solvent3. Ineffective base or ligand4. Low reaction temperature1. Use a fresh batch of palladium precatalyst and ligand. Consider a more active precatalyst (e.g., a palladacycle).2. Ensure thorough degassing of all solvents.3. Screen different bases (K₂CO₃, Cs₂CO₃) and ligands (XPhos, RuPhos).4. Increase the reaction temperature in increments of 10 °C.
Formation of Homocoupled Boronic Acid Byproduct Presence of oxygenImprove degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction.
Hydrolysis of the Methyl Ester Base is too strong or reaction time is too longUse a milder base (e.g., K₂CO₃ or powdered KF).[9] Monitor the reaction closely and stop it as soon as the starting material is consumed.
Protodeborylation of the Boronic Acid Presence of water and/or acid/base catalysisUse the corresponding boronic acid pinacol ester. Minimize the amount of water in the reaction mixture or use an anhydrous protocol if feasible.

Applications in Drug Discovery and Development

The biaryl structures synthesized from this compound are of significant interest to the pharmaceutical industry. The incorporation of fluorine into drug candidates is a well-established strategy to enhance a variety of properties.[10][11]

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[12]

  • Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced potency.

  • Physicochemical Properties: The introduction of fluorine can modulate a molecule's pKa, lipophilicity, and membrane permeability, which are critical for oral bioavailability and overall pharmacokinetic profile.[10]

The methylated and fluorinated biaryl esters derived from the title compound serve as valuable scaffolds for the synthesis of novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is a feasible and valuable transformation for the synthesis of complex biaryl compounds. Success hinges on a rational approach to overcoming the inherent steric and electronic hurdles. The use of highly active palladium catalysts with bulky, electron-rich ligands, coupled with careful selection of a mild base and appropriate reaction conditions, is paramount. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to develop efficient and scalable syntheses of novel fluorinated biaryl esters for applications in drug discovery and materials science.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Jadhav, G. N., et al. (2020). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. ResearchGate. [Link]

  • Demers, J. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (n.d.). Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a. [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ResearchGate. (2019). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • ResearchGate. (2019). Suzuki coupling reaction of aryl bromides with arylboronic acidsa. [Link]

  • ResearchGate. (2021). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Pharmaceutical Technology. (2015). Advances in Fluorination Chemistry for API Synthesis. [Link]

  • Reddit. (2022). Struggling with Suzuki Reaction. [Link]

  • ResearchGate. (2025). Fluorine in Medicinal Chemistry. [Link]

  • Antos, J. M., & Francis, M. B. (2006). A convenient catalyst for aqueous and protein Suzuki-Miyaura cross-coupling. Journal of the American Chemical Society, 128(46), 15048-15049. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2829. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl ester derivatives. [Link]

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 3-bromo-5-fluoro-4-methylbenzoate

This compound is a highly functionalized aromatic building block of significant interest in pharmaceutical synthesis. Its unique substitution pattern—featuring a bromine atom for versatile cross-coupling, a fluorine atom to modulate physicochemical properties such as lipophilicity and metabolic stability, and a methyl ester for further derivatization—makes it a valuable precursor for a wide range of complex drug intermediates. This guide provides detailed application notes and protocols for the transformation of this key starting material into advanced pharmaceutical intermediates, with a focus on palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern drug discovery.[1][2]

The strategic placement of the bromo, fluoro, and methyl groups creates an electron-deficient aromatic ring, which influences its reactivity in common palladium-catalyzed reactions. Understanding this electronic nature is crucial for selecting the appropriate catalytic system to achieve high yields and selectivity. This document will delve into three principal transformations: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C triple bond formation.

I. Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is particularly valuable for synthesizing biaryl structures, which are prevalent in many kinase inhibitors and other targeted therapies.

Causality of Experimental Choices:
  • Catalyst System: The choice of palladium catalyst and ligand is critical. For an electron-deficient aryl bromide like this compound, a catalyst system that promotes rapid oxidative addition is preferred. A common and effective combination is a palladium(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) with a sterically hindered and electron-rich phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The ligand facilitates the formation of the active Pd(0) species and stabilizes the catalytic intermediates.[3]

  • Base: A base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) is often a good choice as it is effective and generally does not promote side reactions. The use of an aqueous solution of the base is common and can accelerate the reaction.

  • Solvent System: A mixture of an organic solvent and water is typically used. Toluene or 1,4-dioxane are common organic solvents that provide good solubility for the reactants and catalyst, while the aqueous phase contains the base. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol describes the synthesis of Methyl 5-fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-carboxylate, a representative biaryl intermediate.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired methyl 3-aryl-5-fluoro-4-methylbenzoate.[1]

Quantitative Data Summary (Representative)

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001685-95
This compoundPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901280-90
This compound3-Pyridinylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃THF801875-85

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals, including kinase inhibitors.[4][5] This reaction allows for the coupling of aryl halides with a wide variety of amines.

Causality of Experimental Choices:
  • Catalyst System: The choice of ligand is paramount in Buchwald-Hartwig amination. For sterically hindered and electron-deficient aryl bromides, bulky, electron-rich phosphine ligands such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or Josiphos-type ligands are often effective.[6] These ligands promote the reductive elimination step and can prevent catalyst decomposition. A common palladium precursor is Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice. It is strong enough to deprotonate the amine or the intermediate palladium-amine complex, facilitating the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to ensure a water-free environment, as water can interfere with the strong base and the catalyst.

Detailed Protocol: Buchwald-Hartwig Amination with Cyclopropylamine

This protocol describes the synthesis of Methyl 3-(cyclopropylamino)-5-fluoro-4-methylbenzoate, an intermediate motif found in various bioactive molecules, including analogues of the MEK inhibitor Trametinib.[7][8]

Materials:

  • This compound (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and NaOt-Bu to a dry Schlenk flask.

  • Reagent Addition: Add this compound and anhydrous toluene to the flask.

  • Amine Addition: Add cyclopropylamine via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Standard experimental workflow for the Buchwald-Hartwig amination.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[9] This reaction is instrumental in creating linear, rigid structures often used as linkers or pharmacophores in drug design.

Causality of Experimental Choices:
  • Catalyst System: The Sonogashira reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I). A common palladium catalyst is Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), and the co-catalyst is Copper(I) iodide (CuI).

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. The base serves to deprotonate the terminal alkyne, forming the copper acetylide intermediate, and also acts as a solvent or co-solvent.

  • Solvent: Anhydrous solvents like THF or DMF are commonly used to ensure good solubility of all components. The reaction must be performed under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Detailed Protocol: Sonogashira Coupling with Trimethylsilylacetylene

This protocol describes the synthesis of Methyl 3-fluoro-4-methyl-5-((trimethylsilyl)ethynyl)benzoate. The trimethylsilyl (TMS) group can be easily removed under mild conditions to provide the terminal alkyne for further functionalization.

Materials:

  • This compound (1.0 eq)

  • Trimethylsilylacetylene (1.5 eq)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine and trimethylsilylacetylene via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. Gentle heating (40-50 °C) may be required for less reactive substrates. Monitor by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[10]

Logical Relationship: The Catalytic Cycles

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira Pd0_S Pd(0)L2 OA_S Ar-Pd(II)-Br Pd0_S->OA_S Oxidative Addition Trans_S Ar-Pd(II)-Ar' OA_S->Trans_S Transmetalation (Ar'B(OH)2, Base) RE_S Ar-Ar' Trans_S->RE_S Reductive Elimination Pd0_B Pd(0)L2 OA_B Ar-Pd(II)-Br Pd0_B->OA_B Oxidative Addition Amine_B [Ar-Pd(II)-NHR2]+ OA_B->Amine_B Amine Binding & Deprotonation RE_B Ar-NR2 Amine_B->RE_B Reductive Elimination Pd0_So Pd(0)L2 OA_So Ar-Pd(II)-Br Pd0_So->OA_So Oxidative Addition Trans_So Ar-Pd(II)-C≡CR OA_So->Trans_So Transmetalation (Cu-C≡CR) RE_So Ar-C≡CR Trans_So->RE_So Reductive Elimination

Caption: Simplified catalytic cycles for the three key cross-coupling reactions.

IV. Conclusion: A Versatile Hub for Pharmaceutical Synthesis

This compound is a versatile and valuable starting material for the synthesis of a diverse array of pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient pathways to construct complex molecular architectures. By understanding the underlying principles of catalyst selection, reaction conditions, and purification, researchers can effectively leverage this building block to accelerate drug discovery and development programs. The protocols provided herein serve as a robust foundation for the synthesis of novel biaryl, N-aryl, and alkynyl-substituted benzoates, paving the way for the creation of next-generation therapeutics.

References

  • A method for synthesizing trametinib key intermediate. Eureka | Patsnap.
  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. Available at: [Link]

  • The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides. ElectronicsAndBooks. Available at: [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • the palladium-catalyzed synthesis of aromatic. DSpace@MIT. Available at: [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. Available at: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

  • Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. PMC. Available at: [Link]

  • Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus. PubMed. Available at: [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Supporting information. Beilstein Journals. Available at: [Link]

  • Sonogashira coupling reactions of 4-nitrobromobenzene with different... ResearchGate. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Note: A Detailed Protocol for the Sonogashira Coupling of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a comprehensive, field-tested protocol for the coupling of Methyl 3-bromo-5-fluoro-4-methylbenzoate with a terminal alkyne. We delve into the mechanistic underpinnings of the palladium and copper co-catalyzed cycle, explain the rationale behind reagent selection and reaction conditions, and offer a detailed, step-by-step guide for execution, monitoring, and product isolation. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for synthesizing substituted arylalkynes, which are crucial intermediates in pharmaceuticals and materials science.[1]

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.[1][3]

  • The Copper Cycle: Concurrently, the copper(I) cocatalyst coordinates with the terminal alkyne.[4] An amine base then deprotonates the alkyne, making it more acidic and facilitating the formation of a copper acetylide species.[3][4]

  • Transmetalation & Reductive Elimination: The key step, transmetalation, involves the transfer of the acetylide group from copper to the palladium(II) complex.[3][5] This is often the rate-determining step. The resulting palladium complex then undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ (A) PdII_Aryl Ar-Pd(II)L₂(Br) (B) Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂(C≡CR') (C) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Regeneration Product Ar-C≡CR' PdII_Alkyne->Product Reductive Elimination CuI Cu(I)Br Cu_Alkyne [Cu(I)-alkyne] π-complex CuI->Cu_Alkyne Coordination Cu_Acetylide Cu(I)-C≡CR' (F) Cu_Alkyne->Cu_Acetylide Deprotonation (Base) BaseH Base-H⁺Br⁻ Cu_Acetylide->PdII_Aryl To Transmetalation Cu_Acetylide->CuI Regeneration ArylBr Ar-Br Alkyne H-C≡CR'

Caption: Dual catalytic cycle of the Sonogashira coupling.

Materials and Reagents

This protocol is designed for a 1.0 mmol scale reaction. Adjust quantities accordingly for different scales.

ReagentCAS No.MW ( g/mol )Amount (mg/mmol)EquivalentsPurpose
This compound1187318-53-1247.06247 mg / 1.0 mmol1.0Aryl Halide Substrate
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.14123 mg / 1.2 mmol1.2Coupling Partner
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)13965-03-2701.9035 mg / 0.05 mmol0.05Palladium Catalyst Precursor
CuI (Copper(I) Iodide)7681-65-4190.4519 mg / 0.10 mmol0.10Co-catalyst
Triethylamine (Et₃N)121-44-8101.19404 mg / 4.0 mmol4.0Base and Solvent
Tetrahydrofuran (THF), Anhydrous109-99-972.115 mLN/ASolvent

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plate and chamber

  • Rotary evaporator

  • Column chromatography setup

Detailed Experimental Protocol

Justification: Aryl bromides are generally less reactive than aryl iodides but more reactive than aryl chlorides.[1] The electron-withdrawing nature of the ester and fluorine groups on the substrate can influence reactivity, sometimes requiring slightly elevated temperatures to facilitate the initial oxidative addition step.[6] This protocol uses a standard, reliable Pd/Cu co-catalyst system under mild conditions.[7][8]

Step 1: Reaction Setup and Inert Atmosphere 1.1. Place an oven-dried Schlenk flask containing a magnetic stir bar under vacuum and heat gently with a heat gun to remove adsorbed moisture. 1.2. Backfill the flask with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times to ensure an anaerobic environment.[7]

  • Expertise Note: Oxygen can oxidize the Pd(0) catalyst and lead to unwanted alkyne homocoupling (Glaser coupling). Maintaining a rigorously inert atmosphere is critical for high yields.

Step 2: Reagent Addition 2.1. To the flask, add this compound (247 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol) under a positive flow of inert gas. 2.2. Add anhydrous THF (5 mL) via syringe, followed by triethylamine (0.56 mL, 4.0 mmol). The amine base is crucial for deprotonating the alkyne.[9][10] 2.3. Stir the resulting suspension for 5 minutes at room temperature. 2.4. Slowly add the terminal alkyne (e.g., Phenylacetylene, 132 µL, 1.2 mmol) dropwise via syringe. An excess of the alkyne is used to ensure complete consumption of the aryl bromide.

  • Expertise Note: The order of addition is important. Preparing the catalyst and substrate mixture before adding the alkyne can prevent premature side reactions.

Step 3: Reaction Monitoring 3.1. Stir the reaction mixture at room temperature. For this specific substrate, which is moderately activated, gentle heating to 40-50 °C may be required if the reaction is sluggish.[6] 3.2. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). Spot the reaction mixture against the starting aryl bromide. The reaction is complete when the starting material spot has been completely consumed (typically 4-12 hours).

Step 4: Workup and Purification 4.1. Once the reaction is complete, cool the mixture to room temperature. 4.2. Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. 4.3. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). 4.4. Combine the organic layers and wash with brine (1 x 20 mL). 4.5. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. 4.6. The crude product will appear as an oil or solid. Purify the residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% Hexane and gradually increasing the polarity with Ethyl Acetate) to isolate the pure coupled product.

Troubleshooting and Field Insights

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst (oxidized); Insufficiently anhydrous conditions; Low temperature.Ensure all reagents and solvents are dry and the system is rigorously inert. Increase temperature incrementally to 60-80 °C.[6] Consider a more active catalyst/ligand system if necessary.
Significant Homocoupling Presence of oxygen; Incorrect catalyst/co-catalyst ratio.Improve inert atmosphere technique. Ensure CuI is fresh. Running the reaction under copper-free conditions is a modern alternative to avoid this.[2][11]
Dark Black Color Palladium black formation (catalyst decomposition).This often happens at higher temperatures. If the reaction has stalled, it may not be salvageable. For future runs, use a lower temperature or consider a more stable ligand.
Difficult Purification Close Rf values of product and impurities.Use a long chromatography column and a shallow eluent gradient for better separation. Recrystallization may also be an option for solid products.

Safety Precautions

  • Palladium Catalysts: Handle in a fume hood. Palladium compounds are toxic and should not be inhaled or come into contact with skin.

  • Copper(I) Iodide: Can cause irritation. Avoid inhalation of dust.

  • Solvents (THF, Et₃N): Are flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wang, X., Song, Y., Qu, J., & Luo, Y. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics - ACS Publications. Retrieved from [Link]

  • NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reactiona. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]

  • ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

Sources

Application of Methyl 3-bromo-5-fluoro-4-methylbenzoate in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Halogenated Benzoates in Modern Agrochemicals

Methyl 3-bromo-5-fluoro-4-methylbenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzene ring, provides a versatile scaffold for the construction of complex molecules with potent biological activities. The presence of these halogens significantly influences the physicochemical properties of the final product, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, which are crucial determinants of a pesticide's efficacy and environmental profile.

This technical guide provides an in-depth overview of the application of this compound in the synthesis of modern agrochemicals, with a particular focus on the development of next-generation fungicides. We will explore the causality behind its use, provide detailed experimental protocols, and present a logical workflow for its incorporation into a multi-step synthesis campaign.

Core Application: A Key Intermediate for Pyrazole Carboxamide Fungicides

The primary application of this compound in the agrochemical industry is as a precursor for the synthesis of pyrazole carboxamide fungicides. This class of fungicides is renowned for its effectiveness against a broad spectrum of fungal pathogens by targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, a mode of action classified by the Fungicide Resistance Action Committee (FRAC) as Group 7.

The synthesis of these fungicides typically involves the coupling of a substituted pyrazole amine with a tailored benzoic acid derivative. This compound is the starting point for the synthesis of the requisite 3-bromo-5-fluoro-4-methylbenzoyl chloride, the activated form of the benzoic acid necessary for the amide bond formation.

Below is a generalized workflow illustrating the central role of this compound in the synthesis of a hypothetical, yet representative, pyrazole carboxamide fungicide.

Agrochemical_Synthesis_Workflow A This compound B Saponification (e.g., NaOH, H₂O/MeOH) A->B Step 1 C 3-Bromo-5-fluoro-4-methylbenzoic acid B->C D Chlorination (e.g., SOCl₂, Oxalyl chloride) C->D Step 2 E 3-Bromo-5-fluoro-4-methylbenzoyl chloride D->E G Amide Coupling (e.g., with a base like Pyridine or Et₃N) E->G Step 3 F Substituted Pyrazole Amine F->G H Target Pyrazole Carboxamide Fungicide G->H

Caption: Synthetic workflow from this compound.

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for the conversion of this compound into a key acyl chloride intermediate and its subsequent coupling with a pyrazole amine.

Protocol 1: Synthesis of 3-Bromo-5-fluoro-4-methylbenzoic Acid

Objective: To hydrolyze the methyl ester of the starting material to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 3:1 to 4:1 v/v ratio).

  • Add sodium hydroxide (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 60-70 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 3-bromo-5-fluoro-4-methylbenzoic acid as a solid. The product can be further purified by recrystallization if necessary.

Causality of Experimental Choices:

  • The use of a mixed solvent system of methanol and water ensures the solubility of both the organic substrate and the inorganic base.

  • Refluxing the reaction mixture increases the rate of the saponification reaction.

  • Acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.

  • Extraction with an organic solvent isolates the product from the aqueous phase.

Protocol 2: Synthesis of 3-Bromo-5-fluoro-4-methylbenzoyl Chloride

Objective: To convert the carboxylic acid into the more reactive acyl chloride.

Materials:

  • 3-Bromo-5-fluoro-4-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 3-bromo-5-fluoro-4-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 - 1.5 eq) to the suspension at room temperature. Gas evolution (SO₂ or CO and CO₂) will be observed.

  • Stir the reaction mixture at room temperature for 1-3 hours, or gently heat to 40-50 °C to ensure completion. The reaction is typically complete when the gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-bromo-5-fluoro-4-methylbenzoyl chloride. This product is often used immediately in the next step without further purification due to its reactivity and moisture sensitivity.

Causality of Experimental Choices:

  • Anhydrous conditions are essential as the acyl chloride will react with water to revert to the carboxylic acid.

  • DMF acts as a catalyst in the formation of the Vilsmeier-Haack reagent, which is the active species in the chlorination reaction.

  • The use of excess chlorinating agent ensures the complete conversion of the carboxylic acid.

Protocol 3: Amide Coupling to form a Pyrazole Carboxamide

Objective: To couple the acyl chloride with a substituted pyrazole amine to form the final agrochemical.

Materials:

  • 3-Bromo-5-fluoro-4-methylbenzoyl chloride

  • A substituted pyrazole amine (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran (THF), or Acetonitrile)

  • A non-nucleophilic base (e.g., Pyridine, Triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA))

Procedure:

  • In a dry, inert atmosphere, dissolve the substituted pyrazole amine (1.0 eq) and the base (1.1 - 1.5 eq) in an anhydrous aprotic solvent.

  • Cool the solution in an ice bath to 0-5 °C.

  • Dissolve the crude 3-bromo-5-fluoro-4-methylbenzoyl chloride (1.0 - 1.1 eq) in a small amount of the same anhydrous solvent and add it dropwise to the cooled solution of the amine and base.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure pyrazole carboxamide fungicide.

Causality of Experimental Choices:

  • The reaction is performed at low temperature to control the exothermicity and minimize side reactions.

  • The base is necessary to neutralize the HCl generated during the reaction, which would otherwise protonate the amine and prevent it from reacting.

  • The workup procedure is designed to remove unreacted starting materials and byproducts to isolate the desired product.

Data Presentation: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₉H₈BrFO₂247.06Off-white to yellow solid
3-Bromo-5-fluoro-4-methylbenzoic acidC₈H₆BrFO₂233.04White to off-white solid
3-Bromo-5-fluoro-4-methylbenzoyl chlorideC₈H₅BrClFO251.48Light yellow liquid/solid

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals, particularly pyrazole carboxamide fungicides. The protocols outlined in this guide provide a robust framework for the efficient conversion of this starting material into high-value active ingredients. The strategic placement of the bromo, fluoro, and methyl substituents on the benzoyl moiety allows for fine-tuning of the biological activity and pharmacokinetic properties of the final products. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of such highly functionalized building blocks in the discovery and development of new agrochemicals is expected to increase.

References

  • Preparation of 3-bromo-4-fluoro-benzoic acid. US Patent 4,393,232A.
  • Synthesis of Pyrazole Carboxamides as Potential Fungicide Candidates. This area of research is extensively covered in the scientific literature, demonstrating the general synthetic strategies for this class of compounds. A representative example can be found in journals focusing on agricultural chemistry or organic synthesis.
  • FRAC Code List. Fungicide Resistance Action Committee. This resource provides information on the modes of action of different fungicide classes, including the SDHI fungicides (Group 7). [Link]

derivatization of Methyl 3-bromo-5-fluoro-4-methylbenzoate for medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of Methyl 3-bromo-5-fluoro-4-methylbenzoate for Medicinal Chemistry

Introduction: Unlocking a Privileged Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors often hinges on the use of "privileged scaffolds"—molecular frameworks that are amenable to diversification and can interact with multiple biological targets. This compound is one such cornerstone, a versatile building block for constructing libraries of potential therapeutic agents, particularly kinase inhibitors.[1][2]

The value of this scaffold lies in its specific chemical architecture:

  • The Fluorine Atom: The strategic placement of a fluorine atom is a well-established tactic in drug design.[3][4] Its high electronegativity and small size can profoundly influence a molecule's properties by enhancing metabolic stability, increasing binding affinity to target proteins, and improving membrane permeability.[5][6][7]

  • The Bromine Atom: This halogen serves as a highly effective and versatile synthetic handle. It is an ideal participant in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the controlled and predictable introduction of diverse molecular fragments.[8][9]

  • The Methyl Ester: This functional group provides an additional point for modification. It can be hydrolyzed to the corresponding carboxylic acid and subsequently converted into a vast array of amides, which are critical for establishing hydrogen bond networks within protein active sites.

This document serves as a detailed guide for researchers, providing both the theoretical rationale and practical, step-by-step protocols for the key derivatization strategies of this compound.

Core Derivatization Strategy 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an indispensable tool for creating carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures that are ubiquitous in kinase inhibitors.[2][8] This reaction involves the palladium-catalyzed coupling of the aryl bromide with a boronic acid or boronate ester.[9] For the target scaffold, this allows for the systematic exploration of the chemical space around the core ring, which is crucial for mapping the structure-activity relationship (SAR) and optimizing ligand-protein interactions.

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Combine aryl bromide, boronic acid, and base in a dry flask. prep2 Add anhydrous solvent (e.g., 1,4-Dioxane/Water). prep1->prep2 prep3 Degas the mixture (e.g., Argon bubbling for 15 min). prep2->prep3 prep4 Add Palladium catalyst and ligand under Argon flow. prep3->prep4 react1 Heat mixture to 80-100 °C with vigorous stirring. prep4->react1 react2 Monitor progress by TLC or LC-MS (4-16 h). react1->react2 workup1 Cool to RT and quench with water. react2->workup1 workup2 Extract with organic solvent (e.g., Ethyl Acetate). workup1->workup2 workup3 Wash organic layer with brine, dry over Na₂SO₄. workup2->workup3 workup4 Concentrate under reduced pressure. workup3->workup4 workup5 Purify by flash column chromatography. workup4->workup5

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane and Degassed Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.

  • Extraction & Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[11]

Parameter Condition A Condition B Condition C
Boronic Acid Phenylboronic acid4-Methoxyphenylboronic acid3-Thienylboronic acid
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf) (3 mol%)Pd(OAc)₂ / SPhos (2/4 mol%)
Base K₂CO₃ (2 equiv)Cs₂CO₃ (2 equiv)K₃PO₄ (2 equiv)
Solvent Toluene/H₂O (5:1)1,4-Dioxane/H₂O (4:1)1,4-Dioxane/H₂O (4:1)
Temperature 100 °C90 °C100 °C
Expected Yield Good to ExcellentExcellentGood to Excellent

Core Derivatization Strategy 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen bonds.[12][13] In medicinal chemistry, this reaction is paramount for introducing primary and secondary amines, which are key pharmacophoric elements. Aryl and heteroaryl amines are prevalent in kinase inhibitors, where the N-H moiety often acts as a crucial hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase active site.[2][14] This strategy allows for the conversion of the bromo-scaffold into a diverse panel of aniline and related derivatives.

Workflow for Buchwald-Hartwig Amination

cluster_prep Reaction Setup (Glovebox or Schlenk Line) cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Add Pd precursor, ligand, and base to a dry flask. prep2 Add aryl bromide (limiting reagent). prep1->prep2 prep3 Add anhydrous, degassed solvent (e.g., Toluene). prep2->prep3 prep4 Add amine coupling partner (1.2 equiv) via syringe. prep3->prep4 react1 Seal flask and heat to 80-110 °C with vigorous stirring. prep4->react1 react2 Monitor reaction by LC-MS until starting material is consumed. react1->react2 workup1 Cool to RT, dilute with ethyl acetate. react2->workup1 workup2 Filter through a pad of Celite® to remove solids. workup1->workup2 workup3 Wash filtrate with water and brine. workup2->workup3 workup4 Dry over Na₂SO₄, filter, and concentrate. workup3->workup4 workup5 Purify by flash column chromatography. workup4->workup5

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound with a representative amine. The choice of ligand is critical, especially for challenging substrates; bulky, electron-rich phosphine ligands like RuPhos or XPhos are often required.[13][15]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., aniline, morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • RuPhos (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of argon, add Pd₂(dba)₃, RuPhos, and NaOt-Bu to a dry Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add this compound to the tube.

  • Solvent and Amine Addition: Add anhydrous toluene (~0.1 M concentration) followed by the amine coupling partner via syringe.[12]

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filtration & Washing: Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate. Combine the filtrates and wash with water and brine.[15]

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired N-substituted product.

Parameter Condition A Condition B Condition C
Amine AnilineMorpholineBenzylamine
Catalyst/Ligand Pd(OAc)₂ / XPhosPd₂(dba)₃ / RuPhosPd₂(dba)₃ / BINAP
Base NaOt-BuK₃PO₄Cs₂CO₃
Solvent Toluene1,4-DioxaneToluene
Temperature 100 °C110 °C100 °C
Expected Yield Good to ExcellentGood to ExcellentModerate to Good

Core Derivatization Strategy 3: Ester Modification to Amides

While the ester itself can be a useful functional group, converting it to an amide offers a significant advantage in medicinal chemistry. Amides are more stable to hydrolysis by esterases and provide both hydrogen bond donor (for primary/secondary amides) and acceptor sites, which can be critical for target engagement. This two-step process first involves the hydrolysis of the methyl ester to a carboxylic acid, followed by coupling with a diverse range of amines.

Workflow for Ester Hydrolysis and Amide Formation

cluster_step1 Step 1: Ester Hydrolysis (Saponification) cluster_step2 Step 2: Amide Coupling hydro1 Dissolve ester in THF/MeOH/H₂O. hydro2 Add LiOH·H₂O (2-3 equiv) and stir at RT. hydro1->hydro2 hydro3 Monitor by TLC until ester is consumed. hydro2->hydro3 hydro4 Acidify with 1N HCl to pH ~3 and extract with EtOAc. hydro3->hydro4 amide1 Dissolve carboxylic acid in DMF or DCM. hydro4->amide1 Isolate & Dry Carboxylic Acid amide2 Add Amine (1.1 equiv), HATU (1.2 equiv), and DIPEA (3 equiv). amide1->amide2 amide3 Stir at RT for 2-12 h; monitor by LC-MS. amide2->amide3 amide4 Perform aqueous work-up and purify by chromatography or recrystallization. amide3->amide4

Caption: A two-step workflow for converting the methyl ester to a diverse amide library.

Detailed Experimental Protocol: Ester Hydrolysis & Amide Formation

Protocol 3a: Ester Hydrolysis

  • Setup: Dissolve the starting methyl ester (1.0 equiv) in a mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water (e.g., 3:1:1 ratio).

  • Reaction: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 equiv) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Remove the organic solvents (THF, MeOH) under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl.

  • Isolation: Extract the resulting carboxylic acid with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used without further purification.

Protocol 3b: Amide Coupling

  • Setup: To a solution of the carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF), add the desired amine (1.1 equiv).

  • Reagent Addition: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Reaction: Stir the mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired amide.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile starting material for medicinal chemistry campaigns. The derivatization strategies outlined herein—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and ester-to-amide conversion—provide reliable and robust pathways to generate vast libraries of novel compounds. By systematically applying these protocols, researchers can efficiently explore structure-activity relationships, leading to the identification of potent and selective drug candidates with optimized pharmacological profiles.

References

  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. PubMed.
  • Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
  • Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Semantic Scholar.
  • Diversity orientated synthesis of novel kinase inhibitors. ResearchGate.
  • Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders. PubMed.
  • Application Notes and Protocols for the Use of Methyl 3-Boronobenzoate in Suzuki-Miyaura Coupling. Benchchem.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Fluorine in Medicinal Chemistry. Semantic Scholar.
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
  • The role of fluorine in medicinal chemistry. PubMed.
  • Application Notes and Protocols for the Use of Methyl 3-boronobenzoate in Cross-Coupling Reactions. Benchchem.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. Benchchem.
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. Benchchem.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
  • Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem.

Sources

Application Note: A Reliable Two-Step Laboratory Scale Synthesis of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of Methyl 3-bromo-5-fluoro-4-methylbenzoate, a valuable substituted aromatic building block for pharmaceutical and materials science research. The described two-step methodology ensures high regioselectivity and offers a robust pathway for researchers. The synthesis begins with the Sandmeyer bromination of commercially available 3-amino-5-fluoro-4-methylbenzoic acid to produce the key intermediate, 3-bromo-5-fluoro-4-methylbenzoic acid. This is followed by a classic Fischer esterification to yield the target methyl ester. This guide explains the causal logic behind the strategic choices, provides step-by-step protocols, and includes comprehensive data tables and workflow diagrams to ensure reproducibility and success.

Introduction and Strategic Rationale

This compound is a highly functionalized aromatic compound. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups, along with a methyl ester, makes it a versatile intermediate for creating complex molecular architectures. The bromine atom, in particular, serves as a crucial handle for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings.[1]

The primary challenge in synthesizing this molecule is achieving the correct regiochemistry of the substituents on the benzene ring. A direct, late-stage bromination of a simpler precursor like 3-fluoro-4-methylbenzoic acid could lead to a mixture of isomers due to the competing directing effects of the existing methyl and fluoro groups.

To circumvent this, we have designed a robust and highly regioselective two-step synthesis. Our strategy leverages the Sandmeyer reaction, a reliable method for converting an aromatic amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[2][3] By starting with 3-amino-5-fluoro-4-methylbenzoic acid, the position of the incoming bromine atom is precisely controlled, eliminating the risk of isomeric byproducts. The subsequent esterification of the carboxylic acid is a straightforward and high-yielding transformation.

Overall Synthetic Workflow

The synthesis is executed in two primary stages:

  • Sandmeyer Bromination: Conversion of the aromatic amine to a diazonium salt, which is then displaced by bromide using a copper(I) bromide catalyst.

  • Fischer Esterification: Acid-catalyzed conversion of the resulting carboxylic acid to its corresponding methyl ester using methanol.

Synthesis_Workflow cluster_0 Step 1: Sandmeyer Bromination cluster_1 Step 2: Fischer Esterification cluster_2 Purification & Analysis SM 3-Amino-5-fluoro- 4-methylbenzoic Acid Diazonium In situ Diazonium Salt Intermediate SM->Diazonium NaNO₂, HBr (aq) 0-5 °C Product1 3-Bromo-5-fluoro- 4-methylbenzoic Acid Diazonium->Product1 CuBr Heat Product2 Methyl 3-bromo-5-fluoro- 4-methylbenzoate (Target) Product1->Product2 CH₃OH, H₂SO₄ (cat.) Reflux Purification Work-up, Extraction & Column Chromatography Product2->Purification Analysis NMR, MS, IR Purification->Analysis

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Amino-5-fluoro-4-methylbenzoic acid≥97% Puritye.g., J&K ScientificStarting Material (SM)
Hydrobromic acid (HBr)48% aqueous solutionStandard Reagent
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Standard ReagentUsed for diazotization
Copper(I) Bromide (CuBr)≥98% PurityStandard ReagentCatalyst for Sandmeyer reaction
Methanol (CH₃OH)Anhydrous, ≥99.8%Standard ReagentReagent and solvent for esterification
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%Standard ReagentCatalyst for esterification
Ethyl Acetate (EtOAc)ACS GradeStandard ReagentExtraction Solvent
Sodium Bicarbonate (NaHCO₃)Saturated SolutionStandard ReagentFor neutralization
Sodium Sulfate (Na₂SO₄)AnhydrousStandard ReagentDrying Agent
Silica Gel60 Å, 230-400 meshStandard ReagentFor column chromatography

Detailed Experimental Protocols

PART A: Synthesis of 3-Bromo-5-fluoro-4-methylbenzoic Acid (Sandmeyer Reaction)

Rationale: The Sandmeyer reaction proceeds via the diazotization of a primary aromatic amine, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[2] Maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[4]

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-amino-5-fluoro-4-methylbenzoic acid (5.00 g, 29.6 mmol).

  • Acidic Dissolution: Add 50 mL of 48% aqueous hydrobromic acid. Stir the mixture and cool it to 0 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (2.25 g, 32.6 mmol, 1.1 eq) in 10 mL of cold water. Add this solution dropwise to the stirred amine suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt should result in a clearer solution.

  • Catalyst Addition: In a separate 100 mL beaker, dissolve copper(I) bromide (4.66 g, 32.5 mmol, 1.1 eq) in 20 mL of 48% HBr.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt and full conversion.

  • Work-up: Cool the mixture to room temperature. The crude product often precipitates as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Dissolve the crude solid in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-bromo-5-fluoro-4-methylbenzoic acid can be further purified by recrystallization from an ethanol/water mixture if necessary.

PART B: Synthesis of this compound (Fischer Esterification)

Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction.[5] To drive the reaction towards the product, a large excess of the alcohol (methanol) is used as both a reagent and the solvent. The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

Protocol:

  • Reaction Setup: Place the dried 3-bromo-5-fluoro-4-methylbenzoic acid (assuming ~5.5 g, ~23.4 mmol from the previous step) into a 250 mL round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Add 100 mL of anhydrous methanol. While stirring, carefully add 1.5 mL of concentrated sulfuric acid dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Reduce the volume of methanol by about half using a rotary evaporator. Slowly pour the concentrated mixture into 200 mL of ice-cold water. A precipitate or oil may form. Add this mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash successively with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, or until CO₂ evolution ceases), and finally with brine (50 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude methyl ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 98:2) to afford the pure this compound as a solid or oil.

Quantitative Data Summary

StepCompoundMol. Wt. ( g/mol )Amount (g)Moles (mmol)Equivalents
1 3-Amino-5-fluoro-4-methylbenzoic acid169.155.0029.61.0
Sodium Nitrite (NaNO₂)69.002.2532.61.1
Copper(I) Bromide (CuBr)143.454.6632.51.1
Expected Product (Intermediate)233.03~5.5~23.6 (80%)-
2 3-Bromo-5-fluoro-4-methylbenzoic acid233.03~5.5~23.61.0
Methanol (CH₃OH)32.04100 mL~2470Large Excess
Sulfuric Acid (H₂SO₄)98.081.5 mL~27.5Catalytic
Expected Product (Final)247.06~5.2~21.0 (90%)-

Note: Expected product amounts are theoretical calculations based on estimated yields.

Conclusion

The two-step synthesis outlined in this application note provides a reliable and highly regioselective method for producing this compound on a laboratory scale. By employing a Sandmeyer reaction followed by a Fischer esterification, this protocol avoids the formation of unwanted isomers and ensures a high-purity final product suitable for downstream applications in drug discovery and advanced materials development. The detailed procedures and causal explanations are designed to enable researchers to replicate this synthesis with confidence.

References

  • Ottokemi. 3-Fluoro-4-methylbenzoic acid, 98% 350-28-7. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • J&K Scientific. 3-Amino-5-fluoro-4-methylbenzoic acid | 103877-75-4. [Link]

  • Mosher Chemical. 3-Amino-5-fluoro-4-methylbenzoic acid. [Link]

  • MDPI. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Bulgarian Chemical Communications. On the esterification reaction of phenacyl bromide with benzoic acids: microwave and ultrasound versus conventional heating. [Link]

  • Google Patents.
  • DSpace@MIT. Experiment 5: Fischer Esterification. [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Indian Academy of Sciences. A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • Dominican University. CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]

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The Strategic Utility of Methyl 3-bromo-5-fluoro-4-methylbenzoate in Modern Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of contemporary drug discovery, agrochemical development, and materials science, the demand for novel molecular architectures with precisely controlled functionalities is ever-increasing. Methyl 3-bromo-5-fluoro-4-methylbenzoate emerges as a key strategic building block, offering a unique combination of reactive handles that empower chemists to forge complex molecular frameworks with high efficiency and selectivity. Its trifunctional nature—a bromine atom poised for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl ester for further derivatization—renders it an invaluable starting material for the synthesis of a diverse array of high-value compounds.

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed, field-proven protocols for leveraging the synthetic potential of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Chemical Profile and Key Attributes

Before exploring its applications, it is crucial to understand the intrinsic properties of this compound.

PropertyValue
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
CAS Number 1533932-57-8[1]
Appearance Off-white to white solid
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene)

The strategic placement of the bromo, fluoro, and methyl substituents on the benzoate ring dictates its reactivity. The bromine atom at the 3-position is readily susceptible to palladium-catalyzed cross-coupling reactions. The electron-withdrawing fluorine atom at the 5-position can influence the reactivity of the C-Br bond and impart desirable pharmacokinetic properties in medicinal chemistry contexts. The methyl group at the 4-position introduces steric bulk and can be a site for further functionalization.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is the primary anchor for building molecular complexity through palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and organic materials.[2][3]

Expertise & Experience: The Rationale Behind the Protocol

The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄, is standard for Suzuki couplings.[2] However, for more challenging substrates, the use of a palladium(II) precatalyst like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be more effective.[4] The base is crucial for the transmetalation step; potassium carbonate is a versatile and commonly used base, but for less reactive systems, a stronger base like cesium carbonate or potassium phosphate may be necessary.[5] The solvent system of dioxane and water is widely employed to dissolve both the organic and inorganic reagents.[5] The presence of the electron-withdrawing fluorine atom in our substrate may slightly accelerate the oxidative addition step.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize Methyl 3-fluoro-4-methyl-5-phenylbenzoate.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Seal the flask with a rubber septum and purge with an inert gas for 10-15 minutes.

  • In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction flask via syringe.

  • Add degassed water (10% of the total solvent volume) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

ProductYieldPurity
Methyl 3-fluoro-4-methyl-5-phenylbenzoate85-95%>98%

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow reagents Combine Reactants: - this compound - Phenylboronic Acid - K₂CO₃ inert Inert Atmosphere (N₂ or Ar) reagents->inert catalyst Add Catalyst System: - Pd(OAc)₂ / SPhos - Dioxane/Water inert->catalyst heat Heat & Stir (80-100 °C, 4-12h) catalyst->heat workup Workup: - Extraction - Washing heat->workup purify Purification: - Column Chromatography workup->purify product Final Product: Methyl 3-fluoro-4-methyl- 5-phenylbenzoate purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Novel Amine Derivatives

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines.[6][7]

Expertise & Experience: Navigating the Nuances of C-N Coupling

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[8][9] For coupling with primary amines, bulky biaryl phosphine ligands like XPhos or BrettPhos are often superior.[9] The choice of base is critical; sodium tert-butoxide is a strong, non-nucleophilic base that is effective in many cases. However, for substrates with base-sensitive functional groups, a milder base like cesium carbonate may be preferred. The reaction is typically carried out in an anhydrous, aprotic solvent such as toluene or dioxane. The presence of the ortho-methyl group on our substrate may introduce some steric hindrance, potentially requiring slightly longer reaction times or higher catalyst loadings.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize Methyl 3-fluoro-4-methyl-5-(morpholin-4-yl)benzoate.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by this compound (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome:

ProductYieldPurity
Methyl 3-fluoro-4-methyl-5-(morpholin-4-yl)benzoate75-90%>97%

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx + R₂NH AmineComplex Ar-Pd(II)-N(H)R₂(L)₂ LigandEx->AmineComplex - Br⁻ Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex Ar-Pd(II)-NR₂(L)₂ Deprot->AmidoComplex - H-Base⁺ RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11]

Expertise & Experience: Considerations for Alkyne Coupling

The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12] The base, usually an amine like triethylamine or diisopropylethylamine, also serves as the solvent in many cases. A key challenge in Sonogashira couplings is the potential for homocoupling of the terminal alkyne (Glaser coupling). This can often be minimized by running the reaction under strictly anaerobic conditions and using a copper-free protocol if necessary, although this may require a higher catalyst loading or a more specialized ligand. The reaction is generally tolerant of a wide range of functional groups.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize Methyl 3-fluoro-4-methyl-5-(phenylethynyl)benzoate.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 8-16 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome:

ProductYieldPurity
Methyl 3-fluoro-4-methyl-5-(phenylethynyl)benzoate80-95%>98%

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a highly valuable and versatile chemical building block that provides a gateway to a wide range of complex molecular structures. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—are robust and reliable methods for leveraging the synthetic potential of this compound. By understanding the underlying principles and following these detailed protocols, researchers can confidently employ this building block to accelerate their research and development efforts in the pharmaceutical, agrochemical, and materials science industries.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). [Source document, if available].
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2023). YouTube. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Institutes of Health. [Link]

  • Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. (2020). Arkivoc. [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). [Source document, if available].
  • CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. (n.d.).
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.).
  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. (n.d.).
  • Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. (2019). Nature Communications. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

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Application Note: Synthesis of a Novel Tertiary Alcohol via Grignard Reaction with Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of a tertiary alcohol, 1-(3-bromo-5-fluoro-4-methylphenyl)-1,1-diphenylmethanol, through the Grignard reaction. The procedure details the reaction of Phenylmagnesium bromide with the polysubstituted aromatic ester, Methyl 3-bromo-5-fluoro-4-methylbenzoate. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical guidance, mechanistic insights, and practical advice for successful execution.

Introduction

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction utilizes an organomagnesium halide (Grignard reagent) as a potent nucleophile to attack electrophilic carbons, such as those in carbonyl groups.[1]

The reaction of a Grignard reagent with an ester is a particularly powerful transformation, yielding tertiary alcohols.[3] This reaction proceeds via a double addition mechanism. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses to form a ketone. This ketone is subsequently attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol after an acidic workup.[3] It is crucial to use at least two equivalents of the Grignard reagent as the intermediate ketone is more reactive than the starting ester.[1]

This protocol focuses on the synthesis of 1-(3-bromo-5-fluoro-4-methylphenyl)-1,1-diphenylmethanol, a novel tertiary alcohol with potential applications in medicinal chemistry and materials science due to its complex substitution pattern. The procedure has been designed to address the specific challenges and considerations associated with a polysubstituted aryl halide substrate.

Reaction Scheme

The overall two-step reaction is outlined below:

Step 1: Formation of Phenylmagnesium Bromide

Bromobenzene + Mg → Phenylmagnesium bromide

Step 2: Reaction with this compound

2 Phenylmagnesium bromide + this compound → 1-(3-bromo-5-fluoro-4-methylphenyl)-1,1-diphenylmethanol

Reagents and Materials

Proper preparation and handling of reagents are critical for the success of a Grignard reaction. All reagents should be of high purity, and solvents must be anhydrous.

Reagent/MaterialMolecular FormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
Magnesium TurningsMg24.316501090Activate prior to use.
BromobenzeneC₆H₅Br157.01-31156Anhydrous.
This compoundC₉H₈BrFO₂247.06N/AN/AProperties are estimated based on similar structures.
Phenylmagnesium bromideC₆H₅MgBr181.31N/AN/APrepared in situ. Commercially available as a solution.
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-11634.6Use from a freshly opened container or distilled from a drying agent.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-108.466Use from a freshly opened container or distilled from a drying agent.
Iodine (I₂)I₂253.81113.7184.3Used as an initiator.
10% Aqueous Sulfuric Acid (H₂SO₄)H₂SO₄98.08N/AN/AFor reaction quench and workup.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01N/AN/AFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.371124N/AFor drying organic layers.

Experimental Protocol

4.1. Pre-Reaction Preparations: Ensuring Anhydrous Conditions

The utmost care must be taken to ensure all glassware and reagents are free of water, as Grignard reagents are highly basic and will be quenched by protic sources.[1][4]

  • Glassware: All glassware (three-neck round-bottom flask, condenser, dropping funnel, glass stopper) must be oven-dried at 120 °C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings in the reaction flask. Briefly heat the flask with a heat gun under a flow of inert gas to drive off any surface moisture. Allow to cool to room temperature.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (nitrogen or argon) for its entirety. Use a bubbler to monitor gas flow.

4.2. Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

This procedure details the in situ preparation of the Grignard reagent.

  • To the three-neck flask containing 1.2 equivalents of activated magnesium turnings, add a small crystal of iodine.

  • Assemble the oven-dried condenser and dropping funnel onto the flask.

  • In the dropping funnel, prepare a solution of 1.1 equivalents of bromobenzene in anhydrous diethyl ether.

  • Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings.

  • The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to initiate the reaction.[4]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish-brown.

4.3. Part B: Reaction with this compound

  • Prepare a solution of 1.0 equivalent of this compound in anhydrous THF.

  • Cool the freshly prepared Phenylmagnesium bromide solution to 0 °C using an ice bath.

  • Add the ester solution dropwise to the stirred Grignard reagent at 0 °C. The addition should be slow to control the exothermic reaction.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

4.4. Part C: Workup and Purification

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution, followed by 10% sulfuric acid. This should be done in a well-ventilated fume hood as hydrogen gas may be evolved.[3]

  • Continue adding the acidic solution until all the white magnesium salts have dissolved.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 1-(3-bromo-5-fluoro-4-methylphenyl)-1,1-diphenylmethanol by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Mechanistic Pathway

The reaction proceeds through a well-established mechanism involving nucleophilic acyl substitution followed by nucleophilic addition.

G cluster_0 Nucleophilic Acyl Substitution cluster_1 Nucleophilic Addition Ester Methyl 3-bromo-5-fluoro- 4-methylbenzoate Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 Nucleophilic Attack Grignard1 Phenylmagnesium Bromide (1 eq.) Grignard1->Tetrahedral1 Ketone Intermediate Ketone Tetrahedral1->Ketone Collapse LeavingGroup MeOMgBr Tetrahedral1->LeavingGroup Alkoxide Magnesium Alkoxide Salt Ketone->Alkoxide Nucleophilic Attack Grignard2 Phenylmagnesium Bromide (1 eq.) Grignard2->Alkoxide Product Tertiary Alcohol Product Alkoxide->Product Protonation AcidWorkup H₃O⁺ Workup AcidWorkup->Product

Caption: Reaction mechanism for the formation of a tertiary alcohol from an ester and a Grignard reagent.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow of the experimental procedure.

G A Setup & Drying (Oven-dried glassware, inert atmosphere) B Grignard Reagent Formation (Mg, I₂, Bromobenzene in Et₂O) A->B Step 1 C Reaction with Ester (Add ester solution at 0°C, warm to RT) B->C Step 2 D Reaction Quench (Slow addition of aq. H₂SO₄) C->D Step 3 E Extraction (Separate layers, extract aqueous phase) D->E Step 4 F Washing & Drying (Wash with NaHCO₃, brine; dry with MgSO₄) E->F Step 5 G Purification (Concentrate, then column chromatography or recrystallization) F->G Step 6 H Characterization (NMR, IR, MS) G->H Step 7

Caption: Workflow for the Grignard synthesis of 1-(3-bromo-5-fluoro-4-methylphenyl)-1,1-diphenylmethanol.

Characterization of the Final Product

The structure of the purified tertiary alcohol, 1-(3-bromo-5-fluoro-4-methylphenyl)-1,1-diphenylmethanol, should be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the three phenyl rings, a singlet for the methyl group, and a broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR will show distinct signals for the quaternary carbon attached to the hydroxyl group, as well as signals for the aromatic and methyl carbons.

  • IR Spectroscopy: The infrared spectrum should display a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the complete reaction of the starting ester.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the product.

Safety and Troubleshooting

Safety Precautions:

  • Grignard reagents are highly reactive and can be pyrophoric. The reaction is also highly exothermic.[4] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Anhydrous ethers are extremely flammable. Ensure there are no open flames or spark sources in the vicinity.

  • The quenching step can be vigorous and release flammable hydrogen gas. Perform this step slowly and with caution in an ice bath.

Troubleshooting Guide:

IssuePossible CauseSolution
Reaction fails to initiate Wet glassware or reagents; Inactive magnesium surface.Ensure all equipment is rigorously dried. Use a fresh bottle of anhydrous ether. Activate magnesium with a crystal of iodine and gentle heating.[4]
Low yield of product Incomplete reaction; Grignard reagent quenched by moisture.Extend reaction time and ensure anhydrous conditions are maintained throughout.
Formation of biphenyl byproduct Side reaction of the Grignard reagent.This is a common side reaction. Purification by column chromatography should effectively remove it.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of 1-(3-bromo-5-fluoro-4-methylphenyl)-1,1-diphenylmethanol via a Grignard reaction. By adhering to the principles of maintaining anhydrous conditions and carefully controlling the reaction parameters, researchers can successfully synthesize this and other complex tertiary alcohols. The insights into the mechanism, workflow, and troubleshooting are intended to empower scientists in drug discovery and chemical synthesis to effectively utilize this powerful C-C bond-forming reaction.

References

  • University of Calgary. (n.d.). Ch 14: RLi or RMgX with Esters to 3o alcohols. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards. Retrieved from [Link]

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The Strategic Utility of Methyl 3-bromo-5-fluoro-4-methylbenzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Syntheses

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient construction of novel compounds with desired pharmacological profiles. Methyl 3-bromo-5-fluoro-4-methylbenzoate, a polysubstituted aromatic ester, has emerged as a valuable intermediate, offering a unique combination of reactive sites that allow for precise and sequential chemical modifications. Its structure, featuring a bromine atom, a fluorine atom, a methyl group, and a methyl ester on a benzene ring, provides medicinal chemists with a versatile scaffold for creating complex molecules, particularly in the realms of metabolic diseases and oncology. This application note will delve into the pivotal role of this compound in novel compound discovery, with a focus on its application in the synthesis of advanced therapeutic agents. We will provide detailed protocols, explain the underlying chemical principles, and offer insights into its strategic deployment in synthetic workflows.

Core Applications: A Gateway to Bioactive Molecules

The strategic placement of the bromo and fluoro substituents, along with the methyl and ester groups, makes this compound an ideal starting material for a variety of cross-coupling reactions. The bromine atom, in particular, serves as a key handle for the introduction of molecular complexity through palladium-catalyzed reactions. This has been effectively demonstrated in the synthesis of innovative treatments for diabetes and other metabolic disorders.

Case Study: Synthesis of Glucose-Sensitive Insulin Derivatives

In the quest for more physiological insulin therapies, researchers have developed glucose-sensitive insulin derivatives that modulate their activity based on ambient glucose levels. A key component of these derivatives is a glucose-sensing moiety, often based on boronic acids. A patent for glucose-sensitive albumin-binding derivatives showcases the use of this compound as a precursor to a crucial boronate intermediate.[1][2][3]

The synthetic strategy hinges on the conversion of the aryl bromide to a boronate ester through a palladium-catalyzed borylation reaction. This transformation is a cornerstone of modern organic synthesis, allowing for the formation of carbon-boron bonds, which can then be further functionalized.

Experimental Protocols: Palladium-Catalyzed Borylation

This section provides a detailed, step-by-step protocol for a key transformation involving this compound: its conversion to a boronate ester. This reaction is fundamental to its application in the synthesis of the aforementioned glucose-sensitive derivatives and GLP-1 receptor agonists.[4]

Reaction Scheme:

borylation reactant This compound product Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate reactant->product reagents Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 1,4-Dioxane reagents->product

Caption: Palladium-catalyzed borylation of this compound.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Molar Eq.)
This compound1533932-57-8247.061.0
Bis(pinacolato)diboron (B₂Pin₂)73183-34-3253.941.4
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.740.012
Potassium Acetate (KOAc)127-08-298.143.17
Anhydrous 1,4-Dioxane123-91-188.11-
Step-by-Step Protocol:
  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous 1,4-dioxane.

  • Addition of Reagents: To the solution, add anhydrous potassium acetate (3.17 eq.) and bis(pinacolato)diboron (1.4 eq.).

  • Degassing: Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.012 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 75-80 °C) and stir for the required time (typically monitored by TLC or LC-MS for completion, often several hours to overnight).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure boronate ester.[4]

Causality Behind Experimental Choices:
  • Palladium Catalyst (Pd(dppf)Cl₂): This catalyst is widely used for Suzuki-Miyaura cross-coupling and related borylation reactions due to its high efficiency and functional group tolerance. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

  • Base (KOAc): Potassium acetate is a mild base that is crucial for the catalytic cycle, facilitating the transmetalation step. Its anhydrous form is used to prevent the hydrolysis of the boronate ester product.

  • Boron Source (B₂Pin₂): Bis(pinacolato)diboron is a stable and easy-to-handle source of boron for the borylation reaction, leading to the formation of a pinacol boronate ester, which is generally stable and suitable for subsequent cross-coupling reactions.

  • Solvent (1,4-Dioxane): Anhydrous 1,4-dioxane is a common solvent for these types of reactions as it is aprotic and can dissolve both the organic substrate and the inorganic reagents at the required reaction temperatures.

Application in the Synthesis of GLP-1 Receptor Agonists

The utility of the resulting boronate ester is further highlighted in the synthesis of benzimidazolone-based GLP-1 receptor agonists, which are promising candidates for the treatment of type 2 diabetes.[4] The boronate ester serves as a key building block for constructing a more complex substituted aromatic core of the final drug molecule through a subsequent Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow:

glp1_synthesis A This compound B Borylation (Pd-catalyzed) A->B C Methyl 3-fluoro-4-methyl-5-(boronate)benzoate B->C D Suzuki-Miyaura Cross-Coupling C->D F Complex Intermediate D->F E Coupling Partner E->D G Further Functionalization F->G H GLP-1 Receptor Agonist G->H

Caption: Synthetic workflow for a GLP-1 receptor agonist.

This workflow underscores the strategic importance of this compound as an entry point into a modular synthetic route, allowing for the late-stage introduction of diverse functionalities.

Conclusion and Future Outlook

This compound is a prime example of a well-designed building block that significantly streamlines the synthesis of complex, high-value molecules. Its pre-installed functional handles and specific substitution pattern offer a strategic advantage in designing efficient and convergent synthetic routes. The successful application of this compound in the development of next-generation therapeutics for metabolic diseases highlights its potential in diverse areas of drug discovery. As the demand for novel chemical entities with precisely controlled three-dimensional structures continues to grow, the role of such versatile intermediates will undoubtedly become even more critical. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this compound into their synthetic endeavors to accelerate the discovery of new medicines.

References

  • US20200325160A1 - Glucose-sensitive albumin-binding derivatives - Google Patents.
  • WO2022078152A1 - Benzimidazolone glp-1 receptor agonist and use thereof - Google Patents.
  • EP3707145B1 - Dérivés de diboronate ou ... - Google Patents.
  • TW202102253A - Glucose sensitive insulin derivatives - Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of Methyl 3-bromo-5-fluoro-4-methylbenzoate. As a key intermediate in pharmaceutical and agrochemical research, achieving a high-yield, high-purity synthesis of this compound is critical. This guide is designed for researchers, chemists, and process development professionals who may be encountering challenges in their synthetic route. We will move beyond simple procedural steps to explore the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your experiments effectively. Our goal is to empower you with the knowledge to not just replicate a procedure, but to understand and control it.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis, which typically involves the electrophilic bromination of Methyl 5-fluoro-4-methylbenzoate.

Question 1: My reaction yield is consistently low or the reaction fails to go to completion. What are the primary factors I should investigate?

Answer: Low yield is a multifaceted issue often stemming from several potential root causes. A systematic approach is the best way to diagnose the problem.

  • Cause A: Inadequate Electrophile Generation The bromination of this moderately activated ring requires a potent electrophile. The combination of N-Bromosuccinimide (NBS) and concentrated sulfuric acid is a common and effective system. The sulfuric acid acts as both a solvent and a catalyst, protonating NBS to generate a highly reactive brominating species.[1] If the reaction is sluggish, consider the quality and quantity of your acid.

    • Troubleshooting Action: Ensure your sulfuric acid is concentrated (98%) and anhydrous. The presence of water can deactivate the catalyst and hydrolyze the starting ester.

  • Cause B: Sub-Optimal Reagent Stoichiometry & Quality The molar ratio of your brominating agent to the substrate is critical. Furthermore, the purity of your starting materials can significantly impact the outcome.

    • Troubleshooting Action:

      • NBS Stoichiometry: Use a slight excess of NBS (1.05-1.1 equivalents). An insufficient amount will result in incomplete conversion, while a large excess can promote the formation of di-brominated byproducts.

      • NBS Quality: NBS can degrade over time. Use a fresh bottle or recrystallize old NBS from water.

      • Starting Material Purity: Verify the purity of your Methyl 5-fluoro-4-methylbenzoate via NMR or GC-MS. Impurities from the preceding esterification step can interfere with the bromination.

  • Cause C: Poor Temperature Control Electrophilic aromatic substitutions are highly sensitive to temperature.[2][3] The initial addition of the brominating agent should be performed at a low temperature to control the exothermic reaction and prevent side reactions.

    • Troubleshooting Action: Begin the reaction by adding NBS portion-wise to the solution of your substrate in sulfuric acid at 0-5 °C using an ice bath.[1] After the addition is complete, allow the reaction to stir at this temperature for a few hours before gradually warming to room temperature to drive the reaction to completion.[1]

  • Cause D: Inefficient Workup and Product Loss Significant product can be lost during the quenching and extraction phases.

    • Troubleshooting Action:

      • Quenching: Pour the reaction mixture slowly onto a large volume of crushed ice and water. This must be done carefully to manage the exotherm from diluting the strong acid.

      • Extraction: Use a suitable organic solvent like Ethyl Acetate (EtOAc) for extraction. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer.

      • Washing: Wash the combined organic layers with water, followed by a saturated brine solution to aid in phase separation and remove residual water.

Question 2: My crude product analysis (NMR/GC-MS) shows the formation of significant impurities, such as di-brominated species or other regioisomers. How can I improve the reaction's selectivity?

Answer: The formation of isomers and over-brominated products indicates that the reaction conditions are too harsh or not adequately controlled. The directing effects of the substituents on the ring (fluoro, methyl, and methyl ester) determine the position of bromination. The desired C-3 position is activated by the methyl group and ortho to the ester, but harsh conditions can overcome this selectivity.

  • Primary Solution: Strict Temperature Management As mentioned above, temperature is the most critical parameter for controlling selectivity. Adding the brominating agent at 0-5 °C is paramount.[1] A higher initial temperature increases the reaction rate indiscriminately, leading to bromination at less favored positions.

  • Secondary Solution: Choice of Brominating Agent While NBS is generally selective, using elemental bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) can be far more aggressive and may result in a mixture of products.[4] We strongly recommend sticking with the NBS/H₂SO₄ system for this specific substrate due to its proven selectivity.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction Check_SM Verify Purity of Starting Material (Methyl 5-fluoro-4-methylbenzoate) Start->Check_SM Check_Reagents Assess Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Workup & Purification Start->Check_Workup Sol_SM Solution: Purify SM via column or recrystallization. Check_SM->Sol_SM Sol_Reagents Solutions: 1. Use fresh, pure NBS (1.05-1.1 eq). 2. Use anhydrous conc. H₂SO₄. Check_Reagents->Sol_Reagents Sol_Conditions Solutions: 1. Add NBS portion-wise at 0-5 °C. 2. Stir 2-3h at 0 °C, then warm to RT. 3. Monitor reaction via TLC/LC-MS. Check_Conditions->Sol_Conditions Sol_Workup Solutions: 1. Quench slowly onto excess ice. 2. Perform multiple solvent extractions. 3. Optimize chromatography solvent system. Check_Workup->Sol_Workup EAS_Mechanism cluster_1 Step 1: Electrophile Generation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Re-aromatization NBS NBS + H₂SO₄ E_plus [Br⁺] source (Activated Complex) NBS->E_plus Protonation Aromatic Methyl 5-fluoro-4-methylbenzoate Sigma Sigma Complex (Resonance Stabilized Carbocation) Aromatic->Sigma + [Br⁺] Product Final Product Sigma->Product - H⁺ (via HSO₄⁻)

Caption: The three key stages of the electrophilic aromatic substitution.

  • Q2: Can I use a different solvent instead of concentrated sulfuric acid? For this particular transformation, sulfuric acid serves a dual role as both solvent and catalyst, which is highly effective. [1]While other systems exist for bromination (e.g., NBS in acetic acid or a chlorinated solvent), they typically require a different catalyst and may not provide the same level of activation, potentially leading to lower yields or longer reaction times with this substrate.

  • Q3: How do I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method.

    • Procedure: Prepare a TLC plate by spotting your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

    • Eluent: A good starting point for the mobile phase is 10-20% Ethyl Acetate in Hexanes.

    • Analysis: The product should have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. For more precise monitoring, LC-MS can be used.

Detailed Experimental Protocols

This section provides a reference protocol based on literature procedures. [1]Researchers should always perform their own risk assessment before beginning any experiment.

Optimized Reaction Parameters
ParameterRecommended ValueRationale
Starting Material Methyl 5-fluoro-4-methylbenzoate1.0 equivalent
Brominating Agent N-Bromosuccinimide (NBS)1.05 - 1.1 equivalents
Solvent / Catalyst Concentrated Sulfuric Acid (98%)Sufficient to fully dissolve substrate
Initial Temperature 0 - 5 °CControls exotherm and selectivity
Reaction Temperature Warm gradually to Room Temp. (20-25 °C)Drives reaction to completion
Reaction Time 4 - 18 hours (monitor by TLC)Ensures full conversion
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Methyl 5-fluoro-4-methylbenzoate (1.0 eq). Cool the flask in an ice/water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (e.g., 5-10 mL per gram of substrate) while stirring, ensuring the internal temperature remains below 20 °C. Stir until all starting material has dissolved. Cool the resulting solution to 0-5 °C.

  • Brominating Agent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-3 hours. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-16 hours, monitoring for completion by TLC.

  • Workup - Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous slurry with Ethyl Acetate (3x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes as the eluent, to afford this compound as a pure solid or oil.

References

  • Zippia. (2025). How To Become A Senior Applications Scientist: What It Is and Career Path. [Link]

  • Kleboe Jardine. Senior Application Scientist. [Link]

  • Organic Syntheses. Guidance for OS Techniques Articles. [Link]

  • Teal. Senior Application Scientist I @ Sensient Technologies Corporation. [Link]

  • Sensient Technologies Careers. Senior Application Scientist I. [Link]

  • Merck Millipore. Peptide & HT Organic Synthesis Technical Support. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Organic Chemistry Class Notes. Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

  • Google Patents. A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. [Link]

  • OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • StudySmarter. Organic Chemistry Strategies For Synthesis And Retrosynthesis. [Link]

Sources

Technical Support Center: Purification of Crude Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

Introduction

Welcome to the technical support center for the purification of crude Methyl 3-bromo-5-fluoro-4-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Core Principles of Purification

The successful purification of this compound hinges on understanding the nature of the target compound and the likely impurities. The primary methods for purification are recrystallization and column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Common Impurities

Impurities in the crude product often include:

  • Starting materials: Unreacted 3-bromo-5-fluoro-4-methylbenzoic acid.

  • Reagents: Residual reagents from the esterification process.

  • Byproducts: Small amounts of isomers or other reaction byproducts.

  • Solvents: Residual solvents from the reaction and workup.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues
Q1: My compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid crystal lattice. This is often due to the melting point of your compound being low, or the presence of significant impurities that depress the melting point.[1]

Causality: The solute is precipitating from the solution at a temperature above its melting point in the impure solvent mixture.

Solutions:

  • Re-dissolve and Dilute: Return the flask to the heat source and add a small amount of additional solvent to fully dissolve the oil.[1] If you are using a mixed solvent system, add more of the "good" (more soluble) solvent.

  • Slow Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask (e.g., with paper towels) to ensure a gradual temperature drop, which favors crystal formation over oiling out.[1]

  • Solvent System Optimization: The chosen solvent may not be ideal. Experiment with different solvent systems on a small scale to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Q2: Crystal formation is happening too quickly, and I'm concerned about trapping impurities.

A2: Rapid crystallization is undesirable as it can lead to the inclusion of impurities within the crystal lattice, defeating the purpose of purification.[2] An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[2]

Causality: The solution is supersaturated, causing the compound to crash out of solution too quickly.

Solutions:

  • Increase Solvent Volume: Reheat the solution to dissolve the solid and add a small excess of the solvent (e.g., 1-2 mL per 100 mg of solid).[2] This will keep the compound in solution for a longer period as it cools.

  • Controlled Cooling: Ensure the solution cools to room temperature slowly before inducing further crystallization in an ice bath.

Q3: No crystals are forming, even after the solution has cooled completely.

A3: This typically indicates that the solution is not supersaturated, meaning too much solvent was used.

Causality: The concentration of the compound in the solvent is below the saturation point at the lower temperature.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.

  • Reduce Solvent Volume: If induction methods fail, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.[2] Be cautious not to evaporate too much solvent, which could lead to rapid crystallization.

Column Chromatography Issues
Q4: I'm seeing poor separation of my compound from an impurity on the TLC plate, making column chromatography difficult.

A4: Good separation on a Thin Layer Chromatography (TLC) plate is crucial for successful column chromatography. An ideal Rf value for the target compound is between 0.3 and 0.4.

Causality: The chosen eluent (solvent system) does not have the optimal polarity to differentiate between your compound and the impurity.

Solutions:

  • Optimize the Solvent System:

    • Systematically vary the ratio of your polar and nonpolar solvents. Small changes can have a significant impact on separation.

    • Try different solvent combinations. For example, if a hexane/ethyl acetate mixture is not working, consider dichloromethane/methanol or other common solvent systems.

  • Consider a Different Stationary Phase: If your compound is sensitive to the acidity of silica gel, it may decompose on the column.[3] In such cases, consider using a different stationary phase like alumina or Florisil.[3]

Q5: My compound is not eluting from the column, even with a high concentration of the polar solvent.

A5: This can be a frustrating issue with several potential causes.

Causality and Solutions:

  • Compound Decomposition: The compound may be unstable on silica gel and has decomposed on the column.[3] You can test for this by spotting a solution of your compound on a TLC plate, letting it sit for a while, and then eluting it to see if a new spot appears.[3]

  • Incorrect Solvent System: Double-check that you have prepared the eluent correctly and have not accidentally switched the polar and nonpolar solvents.[3]

  • Insoluble Impurities: The crude material may contain impurities that are not soluble in the eluent, causing them to precipitate at the top of the column and block the flow.[3] A pre-column filtration through a small plug of silica or Celite can help remove these.[3]

Q6: The collected fractions are all mixed, despite a good separation on the TLC plate.

A6: This often points to a problem with the column packing or the loading of the sample.

Causality and Solutions:

  • Poor Column Packing: Air bubbles or channels in the silica gel can lead to an uneven flow of the eluent and poor separation.[4] Ensure the column is packed uniformly, either through dry packing or wet slurry packing.[4] Tapping the column gently can help settle the silica and remove air bubbles.[4]

  • Overloading the Column: Using too much crude material for the amount of silica gel will result in broad, overlapping bands. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight.

  • Sample Loading Technique: The initial band of the sample at the top of the column should be as narrow as possible. Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, load it onto the column, and then carefully add the eluent.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a potential recrystallization solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture) dropwise at room temperature until the solid just dissolves.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent and heat the mixture gently with stirring until the solid is completely dissolved. Add a minimal amount of additional solvent to ensure dissolution.

  • Decolorization (Optional): If the solution is colored, and it is suspected that the impurities are colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system that gives your target compound an Rf value of approximately 0.3-0.4 and provides good separation from impurities. A common starting point for aromatic esters is a mixture of hexanes and ethyl acetate.[6]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Pack the column with silica gel using either the dry packing or wet slurry method.[4] Ensure the silica gel bed is level and free of air bubbles.[4]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.

    • Apply pressure to the top of the column (e.g., with a pump or a syringe) to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Typical Purity >98% (highly dependent on impurities)>99%
Typical Recovery 60-90%70-95%
Scale Milligrams to kilogramsMilligrams to hundreds of grams
Time Commitment ModerateHigh
Solvent Consumption Low to moderateHigh

Visualization of Workflows

Recrystallization Workflow

G cluster_0 Recrystallization Process Crude Product Crude Product Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Product->Dissolve in Hot Solvent 1. Dissolution Cool Slowly Cool Slowly Dissolve in Hot Solvent->Cool Slowly 2. Crystallization Vacuum Filtration Vacuum Filtration Cool Slowly->Vacuum Filtration 3. Isolation Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent 4. Washing Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals 5. Drying Pure Product Pure Product Dry Crystals->Pure Product

Caption: A flowchart of the recrystallization process.

Column Chromatography Workflow

G cluster_1 Column Chromatography Process Prepare Column 1. Pack Column Load Sample 2. Load Crude Product Prepare Column->Load Sample Elute with Solvent 3. Elution Load Sample->Elute with Solvent Collect Fractions 4. Fraction Collection Elute with Solvent->Collect Fractions Analyze Fractions 5. TLC Analysis Collect Fractions->Analyze Fractions Combine Pure Fractions 6. Combine Fractions Analyze Fractions->Combine Pure Fractions Evaporate Solvent 7. Solvent Removal Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Sources

Technical Support Center: Synthesis of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromo-5-fluoro-4-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this key intermediate, providing in-depth, experience-driven advice to ensure the integrity and success of your experiments.

Table of Contents

  • Overview of Synthetic Strategies

  • Frequently Asked Questions (FAQs) & Troubleshooting

    • Route 1: Electrophilic Bromination of Methyl 3-fluoro-4-methylbenzoate

      • FAQ 1: I am observing multiple spots on my TLC after bromination. What are the likely isomeric impurities?

      • FAQ 2: My reaction is incomplete, and I have a significant amount of starting material left. How can I drive the reaction to completion?

      • FAQ 3: I am seeing a byproduct that appears to be a benzylic bromide. How can this be avoided?

      • FAQ 4: What is the best work-up procedure to remove succinimide?

    • Route 2: Fischer Esterification of 3-bromo-5-fluoro-4-methylbenzoic acid

      • FAQ 5: My esterification is not going to completion. What are the key parameters to optimize?

      • FAQ 6: How do I effectively remove unreacted carboxylic acid from my final product?

      • FAQ 7: I am getting a poor yield after purification. What are the potential loss points?

  • Experimental Protocols

    • Protocol 1: Electrophilic Bromination with NBS

    • Protocol 2: Fischer Esterification with Methanol and Sulfuric Acid

  • References

Overview of Synthetic Strategies

The synthesis of this compound is typically approached via two primary routes. The choice of route often depends on the availability of starting materials and the desired purity profile of the final product.

  • Route 1: Electrophilic Bromination: This pathway involves the direct bromination of Methyl 3-fluoro-4-methylbenzoate using an electrophilic bromine source, such as N-Bromosuccinimide (NBS), in the presence of a strong acid catalyst like sulfuric acid. The success of this route hinges on controlling the regioselectivity of the bromination.

  • Route 2: Fischer Esterification: This classic method involves the acid-catalyzed esterification of 3-bromo-5-fluoro-4-methylbenzoic acid with methanol. While straightforward, the reversible nature of this reaction requires specific conditions to ensure a high yield of the desired ester.

Below is a workflow diagram illustrating these two synthetic pathways.

synthesis_workflow cluster_0 Route 1: Electrophilic Bromination cluster_1 Route 2: Fischer Esterification start1 Methyl 3-fluoro-4-methylbenzoate reagent1 NBS, H₂SO₄ start1->reagent1 product This compound reagent1->product start2 3-bromo-5-fluoro-4-methylbenzoic acid reagent2 Methanol, H₂SO₄ start2->reagent2 reagent2->product

Caption: Synthetic routes to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Route 1: Electrophilic Bromination of Methyl 3-fluoro-4-methylbenzoate

FAQ 1: I am observing multiple spots on my TLC after bromination. What are the likely isomeric impurities?

Answer: The formation of isomeric impurities is a common issue in this electrophilic aromatic substitution reaction due to the competing directing effects of the substituents on the benzene ring.[1][2] Let's analyze the directing effects:

  • -CH₃ (Methyl): Activating and ortho, para-directing.

  • -F (Fluoro): Deactivating but ortho, para-directing.[1][3]

  • -COOCH₃ (Methyl Ester): Deactivating and meta-directing.[1]

The desired product is formed by bromination at the position ortho to the methyl group and meta to the ester group. The fluorine atom also directs ortho to this position. However, other isomers can form.

Common Isomeric Impurities:

Impurity NameStructureRationale for Formation
Desired Product This compoundBromination at the most activated position, directed by all three substituents.
Isomer 1 Methyl 2-bromo-5-fluoro-4-methylbenzoateBromination ortho to both the methyl and fluoro groups. Steric hindrance from the adjacent methyl group may limit its formation.
Isomer 2 Methyl 3,x-dibromo-5-fluoro-4-methylbenzoateOver-bromination of the aromatic ring if an excess of the brominating agent is used or if the reaction time is too long.

Troubleshooting:

  • Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance regioselectivity.

  • Slow Addition of Brominating Agent: Add the NBS or bromine solution dropwise to maintain a low concentration of the electrophile, which can minimize the formation of di-brominated byproducts.

  • Choice of Solvent: Using a non-polar solvent can sometimes influence the selectivity of the reaction.

The following diagram illustrates the directing effects of the substituents.

Caption: Summary of substituent effects in the bromination reaction.

FAQ 2: My reaction is incomplete, and I have a significant amount of starting material left. How can I drive the reaction to completion?

Answer: Incomplete conversion is often due to insufficient activation of the brominating agent or deactivation of the ring.

Troubleshooting:

  • Catalyst Concentration: Ensure a sufficient amount of sulfuric acid is used to catalyze the reaction. The acid protonates NBS, making it a more potent electrophile.

  • Reaction Time and Temperature: While low temperatures favor selectivity, the reaction may be sluggish. A gradual increase in temperature after the addition of the brominating agent might be necessary. Monitor the reaction progress by TLC or GC-MS.

  • Purity of NBS: Old or impure NBS can be less reactive.[4] It is recommended to use freshly recrystallized NBS for best results.

FAQ 3: I am seeing a byproduct that appears to be a benzylic bromide. How can this be avoided?

Answer: Benzylic bromination (bromination of the methyl group) occurs via a free-radical mechanism.[5][6] This can compete with the desired electrophilic aromatic substitution, especially under certain conditions.

Troubleshooting:

  • Avoid Radical Initiators: Ensure that no radical initiators (like AIBN or benzoyl peroxide) are present. Accidental exposure to UV light can also initiate radical reactions.[4]

  • Reaction in the Dark: Performing the reaction in a flask wrapped in aluminum foil can prevent photo-initiation of radical pathways.

  • Use of a Protic Acid: The presence of a strong protic acid like sulfuric acid strongly favors the ionic, electrophilic substitution pathway over the radical pathway.

FAQ 4: What is the best work-up procedure to remove succinimide?

Answer: Succinimide is a common byproduct when using NBS.[4] It is soluble in water, which can be exploited for its removal.

Work-up Protocol:

  • Quench the reaction mixture by pouring it into ice water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water or a dilute sodium bicarbonate solution to remove succinimide and any remaining acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Route 2: Fischer Esterification of 3-bromo-5-fluoro-4-methylbenzoic acid

FAQ 5: My esterification is not going to completion. What are the key parameters to optimize?

Answer: Fischer esterification is an equilibrium-limited process.[7] To drive the reaction towards the product side, you need to either use a large excess of one reactant (usually the alcohol) or remove the water that is formed.[7][8]

Troubleshooting:

  • Excess Methanol: Use methanol as the solvent to ensure a large molar excess, which will shift the equilibrium towards the ester.[9][10]

  • Water Removal: If the reaction is run in a different solvent (e.g., toluene), use a Dean-Stark apparatus to remove water azeotropically.[7][10]

  • Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used.[10]

  • Reaction Temperature: The reaction should be heated to reflux to ensure a reasonable reaction rate.[11]

FAQ 6: How do I effectively remove unreacted carboxylic acid from my final product?

Answer: The unreacted 3-bromo-5-fluoro-4-methylbenzoic acid is the most common impurity in this synthesis. Its acidic nature allows for easy removal with a basic wash.

Purification Protocol:

  • After the reaction, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate.[12] The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer. Be cautious as CO₂ will be evolved.

  • Repeat the wash until no more gas evolution is observed.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified ester.

FAQ 7: I am getting a poor yield after purification. What are the potential loss points?

Answer: Low yields can result from an incomplete reaction, product loss during work-up, or side reactions.

Troubleshooting:

  • Emulsion Formation: During the basic wash, emulsions can form, leading to loss of product in the aqueous layer. To break emulsions, add brine to the separation funnel.

  • Hydrolysis of the Ester: Prolonged or vigorous washing with a strong base can lead to the hydrolysis of the desired ester back to the carboxylic acid. Use a mild base like sodium bicarbonate and avoid long contact times.

  • Incomplete Extraction: Ensure complete extraction of the product from the aqueous reaction mixture by performing multiple extractions with an appropriate organic solvent.

The following diagram illustrates the purification workflow for the Fischer esterification.

purification_workflow start Crude Reaction Mixture step1 Remove excess Methanol start->step1 step2 Dissolve in Ethyl Acetate step1->step2 step3 Wash with NaHCO₃ (aq) step2->step3 step4 Wash with Brine step3->step4 step5 Dry over Na₂SO₄ step4->step5 step6 Concentrate step5->step6 end Pure Methyl Ester step6->end

Caption: Purification workflow for this compound.

Experimental Protocols

Protocol 1: Electrophilic Bromination with NBS

  • Dissolve Methyl 3-fluoro-4-methylbenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Fischer Esterification with Methanol and Sulfuric Acid

  • Suspend 3-bromo-5-fluoro-4-methylbenzoic acid (1.0 eq) in methanol (10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic solution sequentially with water, saturated sodium bicarbonate solution (until no further gas evolution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl ester.

References

  • BenchChem Technical Support Team. (2025, November).
  • McMurry, J. (2022, December 12).
  • JoVE. (2023, April 30).
  • Reddit. (2019, April 5). How to purify esters. r/OrganicChemistry.
  • Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
  • Chemistry LibreTexts. (2015, July 18). 16.
  • Vollhardt, K. P. C., & Schore, N. E. (n.d.). 12.
  • ChemicalBook. (n.d.).
  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Chad's Prep. (n.d.). 10.
  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • Reddit. (2020, February 13).
  • HSCprep. (2025, March 4).
  • ChemicalBook. (2024, April 17). How does NBS work in organic chemistry?.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2023, August 7). 11.
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER synthesis.
  • Google Patents. (n.d.).
  • OperaChem. (2024, January 5).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
  • PubChem. (n.d.).
  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • PubChem. (n.d.).
  • ResearchGate. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ChemicalBook. (n.d.). 3-bromo-5-methylbenzoic acid synthesis.
  • Chem-Impex. (n.d.). 3-Bromo-5-fluorobenzoic acid.
  • PubChem. (n.d.). 3-Bromo-4-methylbenzoic acid.
  • ResearchGate. (2025, August 10).
  • University of California, Irvine. (n.d.).
  • Oakwood Chemical. (n.d.). 3-Bromo-5-fluorobenzoic acid.
  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • ChemicalBook. (2025, July 24).
  • PubChem. (n.d.).

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Technical Support Center: Troubleshooting Reactions with Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with Methyl 3-bromo-5-fluoro-4-methylbenzoate. This guide is designed to provide expert, field-proven insights into overcoming common challenges encountered during coupling reactions with this sterically hindered and electronically complex aryl halide. The following question-and-answer format addresses specific experimental failures, explains the underlying chemical principles, and offers robust, actionable solutions.

Issue 1: My cross-coupling reaction shows low or no conversion of the starting material. Where do I begin troubleshooting?

This is the most common issue and typically points to a suboptimal catalyst system or reaction conditions that are not suited for this challenging substrate. The structure of this compound presents a key obstacle: the methyl group positioned ortho to the bromine atom creates significant steric hindrance.[1][2][3] This bulkiness can impede the initial, often rate-limiting, oxidative addition step of the palladium catalyst into the carbon-bromine bond.

Your troubleshooting should follow a logical progression, starting with the catalyst system, which is the most critical factor for success.

Logical Troubleshooting Workflow

Here is a decision-making workflow to guide your optimization process:

G start Symptom: Low or No Conversion catalyst Step 1: Re-evaluate the Catalyst System start->catalyst ligand Is your ligand suited for sterically hindered substrates? catalyst->ligand Primary Check conditions Step 2: Optimize Reaction Conditions base Is the base strong enough and soluble? conditions->base reagents Step 3: Verify Reagent & Setup Integrity inert Is the system truly inert and anhydrous? reagents->inert ligand->conditions Yes solution_ligand Action: Switch to bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands). ligand->solution_ligand  No temp_solvent Are temperature and solvent appropriate? base->temp_solvent Yes solution_base Action: Use a stronger, non-nucleophilic base (e.g., NaOtBu, LHMDS). Consider base solubility. base->solution_base No temp_solvent->reagents Yes solution_temp Action: Screen higher-boiling solvents (e.g., Toluene, Dioxane) and incrementally increase temperature. temp_solvent->solution_temp No solution_inert Action: Degas solvents thoroughly. Dry reagents and glassware. Use a glovebox. inert->solution_inert No

Caption: Troubleshooting workflow for failed cross-coupling reactions.

A. The Catalyst System: Ligand Selection is Crucial

For sterically demanding substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective. You require ligands specifically designed to accelerate reactions for hindered systems.

  • Expertise & Causality: Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs) are essential.[4][5] Their large size (cone angle) promotes the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the oxidative addition step.[4] Their electron-donating nature increases the electron density on the palladium center, further promoting its insertion into the C-Br bond.[5]

  • Recommended Action: Switch to a modern catalyst system. See the tables below for recommended starting points for Suzuki and Buchwald-Hartwig reactions. Using a pre-formed palladium "precatalyst" (e.g., a G3 or G4 precatalyst) can also improve consistency and activation.

Parameter Recommendation for Suzuki-Miyaura Coupling Rationale
Catalyst/Ligand Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) or XPhos Pd G3 (2 mol%)XPhos is a bulky, electron-rich ligand ideal for hindered aryl bromides.[6] The G3 precatalyst ensures efficient generation of the active Pd(0) species.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that facilitate the transmetalation step without promoting side reactions like ester hydrolysis.[7][8]
Solvent Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (10:1)Higher boiling point solvents allow for increased reaction temperatures, which are often necessary to overcome the activation energy for hindered substrates.
Temperature 80-110 °CA higher temperature is generally required. Start around 80 °C and increase if conversion is slow.
Parameter Recommendation for Buchwald-Hartwig Amination Rationale
Catalyst/Ligand Pd₂(dba)₃ (2 mol%) with BrettPhos (4 mol%) or BrettPhos Pd G3 (2 mol%)BrettPhos is specifically designed for coupling a wide range of amines, including primary amines, with hindered aryl halides.[9]
Base NaOtBu or LHMDS (1.5-2 equivalents)Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the C-N bond-forming reductive elimination.[10]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are critical. Toluene is often a good starting point.[10][11]
Temperature 90-110 °CElevated temperatures are typically necessary to drive the reaction to completion.

Issue 2: My reaction is producing significant byproducts. How do I identify and suppress them?

The formation of byproducts is common in palladium-catalyzed reactions, especially when the desired coupling is slow. Identifying the byproduct by mass spectrometry (MS) and NMR is the first step to diagnosing the problem.

A. Symptom: Hydrodehalogenation (Bromine replaced by Hydrogen)

You observe a mass corresponding to Methyl 5-fluoro-4-methylbenzoate. This side reaction is particularly prevalent with electron-deficient or sterically hindered aryl halides.[12]

  • Causality: The hydrodehalogenation (HDH) pathway can arise from several sources. A common mechanism involves the reaction of the palladium-hydride species (Pd-H) with your aryl bromide. Pd-H species can be generated from β-hydride elimination if using certain ligands or from reactions with trace water or other proton sources in the reaction mixture.[12]

  • Trustworthy Protocol:

    • Ensure Rigorous Anhydrous Conditions: Dry your solvent over molecular sieves or by distillation. Dry your base (e.g., K₃PO₄) in an oven before use. Ensure all glassware is flame-dried under vacuum.

    • Thoroughly Degas Solvents: Oxygen can degrade phosphine ligands and catalysts, leading to side reactions. Use a "freeze-pump-thaw" method (3 cycles) or bubble argon/nitrogen through the solvent for at least 30 minutes.

    • Ligand Choice: Some ligands are more prone to generating Pd-H species. Using bulky biarylphosphine ligands can often suppress β-hydride elimination pathways.[13]

B. Symptom: Homocoupling (Biaryl formation of your starting material or coupling partner)

You observe a mass corresponding to the dimer of your boronic acid/ester (in Suzuki reactions) or your aryl bromide.

  • Causality: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species before the catalytic cycle is fully established.[5] Homocoupling of the aryl halide can occur if the transmetalation or C-N bond formation step is slow, allowing two palladium-aryl complexes to react.

  • Trustworthy Protocol:

    • Limit Oxygen: As with HDH, rigorous degassing is the most effective preventative measure.[5]

    • Use a Precatalyst: Modern palladium precatalysts are designed for clean and efficient generation of the active Pd(0) catalyst, minimizing the amount of Pd(II) present at the start of the reaction, which can reduce homocoupling.

    • Check Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid or amine coupling partner can help ensure the desired cross-coupling pathway outcompetes the homocoupling of the aryl bromide.[14]

Issue 3: I am seeing hydrolysis of my methyl ester. How can I prevent this?

You observe a mass corresponding to 3-bromo-5-fluoro-4-methylbenzoic acid, indicating the ester has been cleaved.

  • Causality: The methyl ester is susceptible to saponification (base-mediated hydrolysis), especially under the high temperatures and strongly basic conditions often required for these couplings. Bases like NaOH, KOH, or even carbonates in the presence of water can cause this.

  • Trustworthy Protocol:

    • Choose the Right Base: Use a non-hydroxide base. For Suzuki reactions, anhydrous K₃PO₄ or CsF are excellent choices.[8] For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is less likely to attack the ester.

    • Minimize Water: For Suzuki reactions that require a co-solvent, use the minimum amount of degassed water necessary to facilitate the reaction. For Buchwald-Hartwig reactions, strictly anhydrous conditions are paramount.

    • Lower Temperature/Shorter Time: If ester hydrolysis persists, try to find a more active catalyst system (e.g., a more electron-rich ligand) that allows the reaction to proceed at a lower temperature or for a shorter duration.

FAQs: Quick Reference

Q1: Is an aryl bromide the best choice? Should I switch to an iodide? The reactivity of aryl halides in cross-coupling generally follows the trend I > Br > Cl.[15] While an aryl iodide would be more reactive and might allow for milder conditions, the aryl bromide is often a good compromise between reactivity and cost/availability. The protocols provided here are optimized for the bromide and should be effective. Switching to the corresponding aryl chloride would be significantly more challenging.[16]

Q2: My boronic acid seems to be decomposing. What is happening? This is likely protodeborylation, where the C-B bond is cleaved and replaced with a C-H bond.[5][8] This is often competitive with the desired transmetalation step. To mitigate this, ensure your base is sufficiently strong and your system is well-degassed. Using a more stable boronic ester (e.g., a pinacol ester, Bpin) instead of the boronic acid can also dramatically improve stability.

Q3: The reaction works, but the yield is inconsistent. Why? Inconsistency in these sensitive reactions often points to subtle variations in reagent quality or reaction setup.

  • Catalyst/Ligand Quality: Phosphine ligands can oxidize on the shelf. Use fresh, high-purity reagents.

  • Base Quality: Strong bases like NaOtBu can degrade upon exposure to air and moisture. Use freshly opened bottles or store in a glovebox.

  • Inert Atmosphere: Ensure your Schlenk line technique is robust or use a glovebox for the most reproducible results.

Key Catalytic Cycles & Failure Points

Understanding the mechanism helps in diagnosing issues. The steric hindrance from the ortho-methyl group on your substrate primarily affects the "Oxidative Addition" and "Reductive Elimination" steps.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa pd2 Ar-Pd(II)-X oa->pd2 tm Transmetalation (R-B(OR)₂ + Base) pd2->tm pd2_r Ar-Pd(II)-R tm->pd2_r re Reductive Elimination pd2_r->re product Ar-R (Product) re->product product->pd0 fail_oa Slow due to steric hindrance fail_tm Protodeborylation competes fail_re Slow due to steric hindrance

Caption: Key failure points in the Suzuki-Miyaura catalytic cycle.

Validated Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Test Reaction

This protocol is a self-validating system for testing reaction conditions.

  • Glassware Preparation: Place a 10 mL round-bottom flask and a magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator.

  • Reagent Addition (Inert Atmosphere): Transfer the flask to a nitrogen or argon-filled glovebox. If a glovebox is not available, assemble the flask with a condenser and perform the additions under a positive flow of inert gas.

  • Add this compound (e.g., 100 mg, 1.0 eq), the boronic acid or ester (1.2 eq), the base (e.g., K₃PO₄, 3.0 eq), and the palladium catalyst/ligand (e.g., XPhos Pd G3, 2-4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to make a 0.1 M solution) followed by the degassed water (if required).

  • Reaction: Seal the flask or equip it with a condenser under an inert atmosphere. Place the flask in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. After a set time (e.g., 2, 6, 12 hours), take a small aliquot using a nitrogen-purged syringe. Quench the aliquot with a small amount of water and extract with ethyl acetate. Analyze the organic layer by TLC, GC-MS, or LC-MS to determine the conversion of starting material.

  • Work-up (when complete): Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Valente, C., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Chempedia. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Reddit. (2015). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. [Link]

  • Reddit. (2016). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Barluenga, J., et al. (2003). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Moodley, S., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • van der Boom, M. E., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • KCIL Chemofarbe Group. (2024). Challenges In Suzuki Coupling Reaction. [Link]

  • Lee, P. H., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters. [Link]

  • Tang, W., et al. (2016). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]

  • Ananikov, V. P., et al. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]

  • He, C., & Hartwig, J. F. (2022). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. PMC. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Beller, M., et al. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society. [Link]

  • Handa, S., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC. [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Keith, J. M., et al. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters. [Link]

  • Espinet, P., et al. (2023). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. ACS Publications. [Link]

  • University of Michigan. (2013). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. [Link]

  • Bedford, R. B., et al. (2004). Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides. Journal of the American Chemical Society. [Link]

  • Koscielecki, J. F., et al. (2020). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. RSC Advances. [Link]

  • Google Patents. (2021). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

Sources

Technical Support Center: Optimizing Coupling Reactions for Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of coupling reactions involving Methyl 3-bromo-5-fluoro-4-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on the critical parameter of reaction temperature.

Introduction: The Role of Temperature in Cross-Coupling Reactions

The successful synthesis of complex molecules like those derived from this compound via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) is highly dependent on a precise balance of reaction parameters.[1] Among these, temperature is a pivotal factor that can significantly influence reaction rate, yield, and the impurity profile.[1][][3] An inadequate temperature can lead to a sluggish or stalled reaction, while an excessively high temperature can cause degradation of reagents, catalyst, or product, and promote undesirable side reactions.[1][4] This guide provides a systematic approach to optimizing the reaction temperature for your specific coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for a Suzuki coupling reaction with this compound?

A1: For Suzuki-Miyaura couplings involving aryl bromides, a good starting point is generally in the range of 70-100°C.[5] However, the optimal temperature is highly dependent on the specific catalyst system (palladium precursor and ligand), base, and solvent used.[1][6] It is always recommended to start with conditions reported for similar substrates if available in the literature.

Q2: My reaction is not proceeding at a lower temperature. Should I just increase the heat?

A2: While increasing the temperature can enhance the reaction rate, it should be done systematically.[][3] A sudden and significant increase in temperature can lead to the formation of byproducts such as homo-coupling and protodeboronation in Suzuki reactions.[4][5] It is advisable to increase the temperature in controlled increments (e.g., 10-20°C) and monitor the reaction progress closely by techniques like TLC or LC-MS.

Q3: Can the choice of palladium catalyst and ligand affect the optimal reaction temperature?

A3: Absolutely. The choice of ligand, in particular, plays a crucial role in the stability and activity of the palladium catalyst at different temperatures.[7] Modern, electron-rich and bulky phosphine ligands, often used in Buchwald-Hartwig and Suzuki couplings, can facilitate the catalytic cycle at lower temperatures.[8] Conversely, less reactive substrates might require more robust catalyst systems that are stable at higher temperatures.

Q4: How does the solvent choice relate to the reaction temperature?

A4: The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's ability to dissolve reactants and stabilize the catalytic species can influence the required reaction temperature.[1] For instance, polar aprotic solvents like DMF or dioxane are common in Suzuki couplings and can be used over a broad range of temperatures.

Q5: Are there high-throughput methods to screen for the optimal temperature?

A5: Yes, high-throughput experimentation (HTE) is an excellent way to screen multiple reaction parameters, including temperature, in parallel.[9][10][11] This can be done using specialized reactor blocks that allow for running numerous reactions at different temperatures simultaneously, leading to a much faster optimization process.[12][13]

Troubleshooting Guide: Temperature Optimization

This section provides a structured approach to troubleshoot common issues related to reaction temperature during the coupling of this compound.

Issue 1: Low or No Product Yield

Low or no conversion of your starting material is a frequent problem.[7][14] Before drastically altering the temperature, it's essential to verify other reaction parameters.

Initial Checks:

  • Reagent Integrity: Confirm the purity and dryness of your reagents and solvents. Boronic acids, in the case of Suzuki coupling, can degrade if not stored properly.[7][14]

  • Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as the active Pd(0) catalyst is sensitive to oxygen.[7][14]

  • Catalyst Activity: Use a fresh and reliable source of palladium catalyst and ligand. Pre-catalysts that readily form the active Pd(0) species are often more reliable.[15]

Temperature-Specific Troubleshooting Steps:

  • Gradual Temperature Increase: If your initial temperature (e.g., 80°C) shows no product formation after a reasonable time, increase the temperature by 10-20°C and monitor the reaction.

  • Solvent Consideration: If you are approaching the boiling point of your solvent, consider switching to a higher-boiling solvent to explore a wider temperature range.

  • Ligand Stability: If you suspect ligand decomposition at higher temperatures, consider switching to a more thermally stable ligand.

Issue 2: Formation of Side Products

The appearance of significant side products can indicate that the reaction temperature is not optimal.

Common Side Products and Temperature Effects:

  • Homo-coupling (of the boronic acid in Suzuki reactions): This can be exacerbated by higher temperatures. If you observe significant homo-coupling, try lowering the reaction temperature.

  • Protodeboronation (in Suzuki reactions): The hydrolysis of the boronic acid is a common side reaction that can be accelerated at elevated temperatures.[4]

  • Dehalogenation: This side reaction can sometimes be promoted at higher temperatures.[16]

Troubleshooting Workflow for Side Product Formation:

Caption: Systematic workflow for temperature optimization.

Conclusion

Optimizing the reaction temperature is a critical step in developing a robust and efficient coupling reaction for this compound. By following a systematic approach of gradual temperature adjustments and careful monitoring of the reaction outcome, researchers can significantly improve product yield and purity. Remember that temperature is just one piece of the puzzle; its interplay with the catalyst, ligand, base, and solvent is crucial for success.

References

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Benchchem. (n.d.). Technical Support Center: Refinement of Reaction Conditions for Pharmaceutical Intermediate Synthesis.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • BOC Sciences. (n.d.). Reaction Condition Optimization Services.
  • Pharmaceutical intermediates production. (2023). What are the selection requirements for pharmaceutical intermediate production?
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Creative Biolabs. (n.d.). Reaction Condition Optimization.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • PubMed. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions.
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor.
  • Domainex. (2024). High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”.
  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening.
  • High-Throughput Screening Techniques in Catalysis. (n.d.).

Sources

Technical Support Center: Bromination of Methyl 5-Fluoro-4-Methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of methyl 5-fluoro-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution reaction. Here, we address common challenges, provide troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes and minimize the formation of unwanted side products.

Understanding the Reaction: Directing Effects

The bromination of methyl 5-fluoro-4-methylbenzoate is an electrophilic aromatic substitution reaction where a bromine atom is introduced onto the benzene ring.[1][2][3] The position of bromination is dictated by the directing effects of the substituents already present on the aromatic ring: the methyl group (-CH₃), the fluorine atom (-F), and the methyl ester group (-COOCH₃).

  • Activating and Ortho-, Para-Directing Groups: The methyl group is an electron-donating group (EDG) and therefore an activating group.[4][5] The fluorine atom, although a halogen and generally deactivating due to its electronegativity, has lone pairs of electrons that can be donated through resonance, making it an ortho-, para-director.[6][7] Both of these groups direct incoming electrophiles to the positions ortho and para to themselves.[4][8]

  • Deactivating and Meta-Directing Group: The methyl ester group is an electron-withdrawing group (EWG) and is thus a deactivating group that directs incoming electrophiles to the meta position relative to itself.[4][5]

Considering the positions of the existing substituents on methyl 5-fluoro-4-methylbenzoate, the desired product is typically methyl 2-bromo-5-fluoro-4-methylbenzoate, where bromination occurs ortho to the activating methyl group and para to the fluorine atom.

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant Methyl 5-fluoro-4-methylbenzoate Mix Mix Reactant->Mix Reagents Brominating Agent (e.g., Br2, NBS) Lewis Acid Catalyst (e.g., FeBr3) Reagents->Mix Solvent Inert Solvent (e.g., CH2Cl2) Solvent->Mix Reaction_Vessel Control Temperature (e.g., 0°C to RT) Mix->Reaction_Vessel Combine and Stir Monitoring Monitoring Reaction_Vessel->Monitoring TLC or GC/MS Quench Quench with aq. Na2S2O3 Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Separate Layers Drying Drying Extraction->Drying Dry with Na2SO4 Purification Purification Drying->Purification Column Chromatography Product Desired Product: Methyl 2-bromo-5-fluoro-4-methylbenzoate + Side Products Purification->Product

Caption: General workflow for the bromination of methyl 5-fluoro-4-methylbenzoate.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the bromination of methyl 5-fluoro-4-methylbenzoate.

FAQ 1: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Answer: The formation of multiple products is a common issue in electrophilic aromatic substitution reactions. The primary side products in this reaction are typically isomers of the desired product and poly-brominated species.

Potential Side Products:

  • Isomeric Products: Due to the directing effects of the substituents, bromination can occur at other positions on the ring, although these are generally less favored.

  • Dibrominated Products: Over-bromination can lead to the addition of a second bromine atom to the aromatic ring.[9]

  • Benzylic Bromination Product: Under certain conditions, particularly with the use of N-bromosuccinimide (NBS) and a radical initiator or light, bromination can occur on the methyl group (benzylic position) instead of the aromatic ring.[10][11][12][13]

  • Hydrolysis Product: If aqueous conditions are present, particularly during work-up, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[14][15][16]

Mechanism of Side Product Formation

G Start Methyl 5-fluoro-4-methylbenzoate Desired Methyl 2-bromo-5-fluoro-4-methylbenzoate (Desired Product) Start->Desired Electrophilic Aromatic Substitution Benzylic Benzylic Bromination Product Start->Benzylic Radical Conditions (e.g., NBS, light) Dibromo Dibrominated Product Desired->Dibromo Further Bromination Hydrolysis Carboxylic Acid (Hydrolysis Product) Desired->Hydrolysis Aqueous Work-up

Caption: Pathways to desired and side products in the bromination reaction.

FAQ 2: How can I minimize the formation of dibrominated side products?

Answer: The formation of dibrominated products occurs when the desired mono-brominated product undergoes a second bromination. To minimize this, consider the following strategies:

  • Control Stoichiometry: Use a slight excess or an equimolar amount of the brominating agent. A large excess of bromine will favor poly-bromination.

  • Reaction Temperature: Perform the reaction at a lower temperature. This can help to control the reactivity and improve selectivity.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at any given time.

ParameterRecommended Condition for Mono-brominationRationale
Stoichiometry 1.0 - 1.1 equivalents of Brominating AgentAvoids excess electrophile that can lead to a second substitution.
Temperature 0 °C to room temperatureLower temperatures decrease the reaction rate, allowing for better control.
Addition Rate Slow, dropwise additionMaintains a low instantaneous concentration of the brominating agent.
FAQ 3: My primary product appears to be the result of bromination on the methyl group. Why did this happen and how can I avoid it?

Answer: Bromination of the methyl group (benzylic bromination) occurs through a free radical mechanism, which is favored under different conditions than electrophilic aromatic substitution.[11][17]

Conditions Favoring Benzylic Bromination:

  • Reagent: N-bromosuccinimide (NBS) is a common reagent for benzylic bromination.

  • Initiator: The presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or exposure to UV light promotes the formation of bromine radicals.[13]

To favor aromatic bromination instead, you should:

  • Use a classic electrophilic bromination system, such as Br₂ with a Lewis acid catalyst (e.g., FeBr₃).[2]

  • Conduct the reaction in the dark to avoid photochemical initiation of radical reactions.

  • Avoid the use of radical initiators.

FAQ 4: I'm concerned about hydrolysis of the methyl ester. What precautions should I take?

Answer: Hydrolysis of the methyl ester to the carboxylic acid can occur in the presence of water, especially under acidic or basic conditions.[15][18]

To prevent hydrolysis:

  • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents.

  • Careful Work-up: During the aqueous work-up, minimize the time the product is in contact with acidic or basic solutions. Neutralize the reaction mixture promptly and proceed with extraction. If acidic hydrolysis is a concern, consider using a milder quenching agent.

Experimental Protocols

Protocol 1: Electrophilic Aromatic Bromination of Methyl 5-Fluoro-4-Methylbenzoate

This protocol is designed to favor the formation of the desired mono-brominated product on the aromatic ring.

Materials:

  • Methyl 5-fluoro-4-methylbenzoate

  • Bromine (Br₂) or N-bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr₃) (if using Br₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve methyl 5-fluoro-4-methylbenzoate (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 0 °C in an ice bath.

  • If using Br₂: Add FeBr₃ (0.1 eq) to the mixture. In the dropping funnel, prepare a solution of Br₂ (1.05 eq) in anhydrous CH₂Cl₂. Add the bromine solution dropwise to the reaction mixture over 30 minutes.

  • If using NBS: Add NBS (1.05 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the orange color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired product, methyl 2-bromo-5-fluoro-4-methylbenzoate.

Protocol 2: Purification of Brominated Products

Purification is critical to isolate the desired product from unreacted starting material and side products.

Procedure:

  • Prepare the Column: Pack a glass column with silica gel in the desired solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

  • Elute: Begin elution with the chosen solvent system, collecting fractions.

  • Monitor Fractions: Monitor the fractions by TLC to identify those containing the desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified methyl 2-bromo-5-fluoro-4-methylbenzoate.

References

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link].

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. 2022. Available from: [Link].

  • Organic Chemistry Class Notes. Electrophilic Aromatic Substitution Reactions: Bromination. Available from: [Link].

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Available from: [Link].

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link].

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link].

  • National Center for Biotechnology Information. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Available from: [Link].

  • University of Calgary. Directing Groups in SE Ar. Available from: [Link].

  • Chemistry Steps. Electrophilic Aromatic Substitution – The Mechanism. Available from: [Link].

  • NC State University Libraries. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link].

  • Google Patents. EP1057801A2 - Process for benzylic bromination.
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Chemistry Steps. Benzylic Bromination. Available from: [Link].

  • ResearchGate. Hydrolysis of ester that carry alkyl bromide. 2017. Available from: [Link].

  • Google Patents. EP1057801A2 - Process for benzylic bromination.
  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Available from: [Link].

  • PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. Available from: [Link].

  • National Center for Biotechnology Information. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Available from: [Link].

  • RSC Publishing. Protodecarboxylation of benzoic acids under radical conditions. Available from: [Link].

  • National Center for Biotechnology Information. Decarboxylative Hydroxylation of Benzoic Acids. Available from: [Link].

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Bromination. Available from: [Link].

  • Wiley Online Library. Protodecarboxylation of Benzoic Acids under Radical Conditions. 2025. Available from: [Link].

  • Khan Academy. Bromination of benzene. Available from: [Link].

  • ACS Publications. Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions. Available from: [Link].

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available from: [Link].

  • Chemguide. Hydrolysing esters. Available from: [Link].

  • National Center for Biotechnology Information. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link].

  • BYJU'S. Bromination via a Free Radical Mechanism. Available from: [Link].

  • Quora. What is the mechanism of alkaline hydrolysis of methyl bromide?. 2018. Available from: [Link].

  • ResearchGate. Are alkyl bromides susceptible to hydrolysis?. 2015. Available from: [Link].

  • Science.gov. methyl ester hydrolysis: Topics. Available from: [Link].

  • PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Available from: [Link].

  • ResearchGate. Methyl 3,5-dibromo-4-methylbenzoate. 2025. Available from: [Link].

  • Google Patents. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • PubChem. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Available from: [Link].

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Technical Support Center: Column Chromatography of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-CC-MBFMB-001

Last Updated: January 7, 2026

Introduction: Navigating the Purification of a Halogenated Aromatic Ester

Methyl 3-bromo-5-fluoro-4-methylbenzoate is a substituted aromatic ester, a class of compounds frequently encountered as intermediates in pharmaceutical and materials science research. While seemingly straightforward, the purification of such molecules via column chromatography presents specific challenges. The presence of multiple halogen substituents and an ester functional group imparts a distinct polarity that requires careful optimization of chromatographic conditions to achieve high purity.

This guide provides a comprehensive, field-proven framework for developing, executing, and troubleshooting the column chromatography purification of this compound. It is designed for researchers and drug development professionals to minimize trial-and-error, improve yield, and ensure the high purity required for subsequent synthetic steps.

Section 1: Recommended Purification Protocol

This protocol is the cornerstone of a successful separation. Its validity is entirely dependent on the preliminary Thin-Layer Chromatography (TLC) analysis, which serves as an inexpensive, rapid, and indispensable modeling tool for the more resource-intensive column separation.

Part A: Prerequisite - Thin-Layer Chromatography (TLC) Optimization

The selection of an appropriate mobile phase (eluent) is the most critical factor in achieving separation. The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.30-0.35.[1] This Rf value provides an optimal balance between retention on the column and elution time, allowing for effective separation from both less polar and more polar impurities.

Step-by-Step TLC Analysis:

  • Prepare the Crude Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.

  • Select Initial Solvent Systems: Based on the relatively nonpolar nature of similar halogenated aromatic esters, begin with low-polarity solvent systems.[2][3][4]

    • Starting Point 1: 5% Ethyl Acetate in Hexanes (v/v)

    • Starting Point 2: 10% Ethyl Acetate in Hexanes (v/v)

    • Alternative: 5% Diethyl Ether in Petroleum Ether (v/v)

  • Spot and Develop: Spot the crude sample onto a silica gel TLC plate (e.g., Silica Gel 60 F254). Allow the spot to dry completely. Place the plate in a TLC chamber containing your chosen eluent.

  • Visualize and Analyze: After the solvent front has migrated approximately 80-90% of the plate's length, remove the plate and visualize the spots under UV light (254 nm).

  • Optimize:

    • If the target spot's Rf is too high (>0.4), decrease the polarity of the eluent (i.e., reduce the percentage of ethyl acetate).

    • If the target spot's Rf is too low (<0.2), increase the polarity of the eluent.

    • The solvent system that yields an Rf of ~0.3-0.35 for the target compound is your optimal eluent for the column.

Part B: Column Chromatography Execution

Once the optimal eluent is determined, you can proceed with the preparative column.

Key Experimental Parameters:

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60, 230-400 mesh Industry standard for cost-effectiveness and efficiency in separating compounds of moderate polarity.[5]
Adsorbent Mass 30-50x the mass of the crude sample A higher ratio is used for more difficult separations, providing more surface area for interaction and improving resolution.[1]
Column Dimensions 10:1 to 15:1 height-to-diameter ratio Promotes the formation of tight, well-defined bands, preventing band broadening and improving separation.

| Mobile Phase | As determined by TLC optimization | Ensures predictable elution behavior of the target compound. |

Step-by-Step Protocol:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in your chosen eluent (use the least polar component, e.g., hexanes, if using a gradient).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, continuously tapping the column to ensure an even, crack-free stationary phase.

    • Add a final protective layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude material in the minimum amount of a non-polar solvent (e.g., dichloromethane or toluene).

    • Carefully apply the solution to the top of the silica bed.

    • Alternatively (for samples with poor solubility): Dissolve the crude sample in a solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can be carefully added to the top of the column bed. This "dry loading" technique often results in sharper bands.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.

    • Apply positive pressure (flash chromatography) or allow gravity to facilitate the flow of the mobile phase through the column.[5]

    • Begin collecting fractions immediately. The size of the fractions should be proportional to the column size.

  • Monitoring:

    • Systematically spot every few fractions on a TLC plate and develop it using the optimized eluent to track the elution of your target compound.

    • Combine the fractions that contain the pure product.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

    • Confirm identity and purity using analytical techniques such as NMR, LC-MS, or GC-MS.

Section 2: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses the most common problems encountered during the purification of this compound.

TroubleshootingWorkflow Start Problem with Column Result (e.g., Poor Separation, Low Yield) CheckTLC Re-evaluate TLC: - Is Rf ~0.3-0.35? - Are spots well-resolved? - Is there streaking? Start->CheckTLC CheckLoading Review Sample Loading: - Was minimal solvent used? - Was sample fully dissolved? - Was column overloaded? Start->CheckLoading CheckPacking Inspect Column Packing: - Are there cracks or channels? - Is the bed level? Start->CheckPacking CheckStability Test Compound Stability: - Spot sample on TLC, wait 1 hr, then develop. - Any new spots? Start->CheckStability Sol_TLC Solution: - Adjust eluent polarity. - Try different solvent system (e.g., DCM/Hexane). CheckTLC->Sol_TLC If TLC is suboptimal Sol_Loading Solution: - Use less loading solvent. - Use dry-loading technique. - Reduce sample mass. CheckLoading->Sol_Loading If loading was improper Sol_Packing Solution: - Repack the column carefully using the slurry method. CheckPacking->Sol_Packing If packing is flawed Sol_Stability Solution: - Use a less acidic stationary phase (e.g., neutral alumina). - Work quickly and at lower temp. CheckStability->Sol_Stability If compound degrades

Caption: Troubleshooting workflow for column chromatography.

Q1: My target compound is co-eluting with an impurity.

  • Cause & Solution: Your solvent system is likely too polar, causing both compounds to travel too quickly without sufficient interaction with the silica. Prepare a new eluent with a lower percentage of the polar component (e.g., move from 10% to 5% ethyl acetate). If the impurity has a very similar polarity, you may need to try a different solvent system altogether (e.g., dichloromethane/hexanes) to exploit different intermolecular interactions.

Q2: My compound is streaking down the column instead of forming a tight band.

  • Cause & Solution: This "tailing" effect can have several causes:

    • Overloading: You have applied too much sample for the amount of silica. Reduce the sample load or increase the column size.

    • Poor Solubility: The compound may be poorly soluble in the eluent, causing it to precipitate and re-dissolve as it moves down the column. Ensure your chosen eluent is a good solvent for your compound.[6]

    • Acidity Issues: Silica gel is slightly acidic and can strongly interact with certain functional groups. While less common for esters, if the problem persists, consider using a solvent system with a tiny amount of a modifier or trying a different stationary phase like neutral alumina.

Q3: I have very low recovery of my product.

  • Cause & Solution:

    • Compound Still on Column: The eluent may be too nonpolar. After you have collected the expected fractions, try flushing the column with a much more polar solvent (e.g., 50% or 100% ethyl acetate) and check this flush for your compound.

    • Decomposition: The compound may be unstable on silica gel.[6] You can test this by spotting the pure compound on a TLC plate, letting it sit for an hour, and then developing it to see if degradation spots have appeared. If so, a less acidic stationary phase like alumina may be required.

    • Eluted in Solvent Front: If your initial eluent was too polar, the compound may have eluted very quickly in the first few fractions with no separation. Always check the first fractions collected.[6]

Q4: The separation on the column is much worse than it looked on the TLC plate.

  • Cause & Solution: This is often due to improper column packing or sample loading.

    • Packing: Cracks, air bubbles, or an uneven bed in the stationary phase create channels where the solvent and sample can flow through without proper interaction, ruining the separation. Always use a careful slurry packing method.

    • Loading: Applying the sample in too large a volume of solvent will create a very wide initial band, making separation impossible. Always use the absolute minimum volume of solvent to dissolve the sample for loading.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for this compound?

  • Answer: For routine purification, Silica Gel 60 (230-400 mesh) is the most practical and cost-effective choice.[5] Its polarity is well-suited for separating aromatic esters from common reaction impurities. While other phases exist (e.g., alumina, C18-reversed phase), they are typically reserved for situations where the compound proves to be unstable on silica or when dealing with very specific types of impurities.

Q2: Can I use a solvent gradient to speed up the elution?

  • Answer: Yes, a step or linear gradient is an excellent technique, especially if your crude mixture contains impurities that are much more polar than your target compound. You would start with the optimized nonpolar eluent (e.g., 5% EtOAc/Hexane) to elute your product cleanly, and then increase the polarity (e.g., to 20% or 50% EtOAc/Hexane) to quickly wash the more strongly-adsorbed impurities off the column, saving time and solvent.

Q3: How much material can I purify at once?

  • Answer: This depends on the difficulty of the separation and the size of your column. As a rule of thumb, the amount of crude material should be about 2-3% of the mass of the silica gel for a moderately difficult separation. For an easy separation (large Rf difference between spots), you might be able to load up to 5%.

Q4: My compound is a solid. How does that affect the purification?

  • Answer: The physical state at room temperature does not directly affect the chromatography process, which occurs in solution. However, you must ensure the compound is fully dissolved during sample loading. If it is not very soluble in the mobile phase, the dry loading method described in Section 1 is highly recommended to prevent it from precipitating at the top of the column.

References

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is The Mobile Phase In Column Chromatography?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from [Link]

Sources

preventing dehalogenation of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Methyl 3-bromo-5-fluoro-4-methylbenzoate . This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Unwanted dehalogenation is a frequent and often frustrating side reaction that can significantly lower the yield of desired products and complicate purification.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and prevent the premature loss of the bromine substituent from your molecule.

Our approach is grounded in mechanistic principles to empower you not just to follow protocols, but to understand the underlying chemistry and make informed decisions in your experimental design.

Troubleshooting Guide: Diagnosing and Solving Dehalogenation

Encountering the dehalogenated byproduct, Methyl 3-fluoro-4-methylbenzoate, in your reaction mixture can be disheartening. This guide will walk you through a logical process to identify the root cause and implement effective solutions.

Initial Assessment: Identifying the Problem

The first step is to confirm the presence and extent of dehalogenation. This can be achieved by analyzing the crude reaction mixture using techniques such as:

  • Thin Layer Chromatography (TLC): The dehalogenated product will have a different Rf value than the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will allow for the identification of the mass of the dehalogenated byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the appearance of a new aromatic proton signal in place of the bromine atom.

Once confirmed, use the following flowchart to systematically troubleshoot your reaction.

Dehalogenation_Troubleshooting start Dehalogenation Observed q1 What type of reaction are you performing? start->q1 pd_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) q1->pd_coupling Pd-Catalyzed other_reactions Other Reactions (e.g., Grignard, Lithiation, Photochemical) q1->other_reactions Other q2_pd Examine Your Base pd_coupling->q2_pd ans2a_pd Using strong, nucleophilic bases? (e.g., NaOtBu, Et3N, DIPEA) q2_pd->ans2a_pd Yes q3_pd Analyze Your Solvent q2_pd->q3_pd No/Issue Persists sol2a_pd Switch to weaker, non-nucleophilic inorganic bases like K3PO4, K2CO3, or Cs2CO3. ans2a_pd->sol2a_pd ans3a_pd Using protic or reducible solvents? (e.g., alcohols, DMF, water) q3_pd->ans3a_pd Yes q4_pd Evaluate Your Ligand/Catalyst q3_pd->q4_pd No/Issue Persists sol3a_pd Change to aprotic solvents like Toluene, Dioxane, or THF. Ensure they are anhydrous. ans3a_pd->sol3a_pd ans4a_pd Using standard ligands like PPh3? Or is the reaction sluggish? q4_pd->ans4a_pd Yes q5_pd Check Reaction Temperature q4_pd->q5_pd No/Issue Persists sol4a_pd Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) to accelerate reductive elimination. ans4a_pd->sol4a_pd ans5a_pd Running at high temperatures? q5_pd->ans5a_pd Yes sol5a_pd Attempt the reaction at a lower temperature. A more active catalyst system may allow for milder conditions. ans5a_pd->sol5a_pd q2_other Are there adventitious proton/hydride sources? other_reactions->q2_other ans2a_other Inadequately dried glassware, solvents, or reagents? Is the reaction sensitive to light? q2_other->ans2a_other Yes sol2a_other Ensure all components are rigorously dried. Protect the reaction from light, as photochemical dehalogenation can occur, especially with bases. ans2a_other->sol2a_other

Caption: Troubleshooting flowchart for dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A1: The most prevalent mechanism for dehalogenation (specifically, hydrodehalogenation) in palladium-catalyzed reactions involves the formation of a palladium-hydride (Pd-H) species.[2][3] This highly reactive intermediate can arise from several sources within the reaction mixture:

  • β-Hydride Elimination: From alkoxide bases or alcoholic solvents.[4]

  • Reaction with Bases: Amine bases (e.g., Et₃N) or even trace hydroxide can react with the palladium complex to generate a Pd-H species.

  • Solvent Decomposition: Solvents like DMF can decompose at elevated temperatures to produce hydride sources.[5]

  • Water: The presence of water can also contribute to the formation of Pd-H species.[6]

Once formed, the Ar-Pd(II)-X intermediate can undergo reductive elimination with the hydride ligand (Ar-Pd-H) to yield the dehalogenated arene (Ar-H) and regenerate the active Pd(0) catalyst. This pathway competes directly with the desired reductive elimination of the cross-coupled product.

PD_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pdx Ar-Pd(II)L_n-X oxidative_addition->ar_pdx transmetalation Transmetalation (with R-M) ar_pdx->transmetalation pd_h Ar-Pd(II)L_n-H ar_pdx->pd_h Displacement of X by H⁻ ar_pdr Ar-Pd(II)L_n-R transmetalation->ar_pdr reductive_elimination Reductive Elimination ar_pdr->reductive_elimination product Desired Product (Ar-R) reductive_elimination->product product->pd0 Regenerates Catalyst hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pd_h reductive_elimination_h Reductive Elimination (Dehalogenation) pd_h->reductive_elimination_h dehalogenated_product Byproduct (Ar-H) reductive_elimination_h->dehalogenated_product dehalogenated_product->pd0 Regenerates Catalyst

Caption: Competing catalytic cycles in cross-coupling reactions.

Q2: Why are bulky, electron-rich ligands often recommended to prevent dehalogenation?

A2: The choice of ligand is critical because it directly influences the rates of the competing elementary steps in the catalytic cycle.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) help suppress dehalogenation for two primary reasons:[2][7]

  • Accelerated Reductive Elimination: These ligands increase the electron density on the palladium center, which promotes the desired reductive elimination step to form the C-C or C-N bond. If this step is faster than the competing hydrodehalogenation pathway, the yield of the desired product increases.

  • Steric Hindrance: The steric bulk of these ligands can disfavor the approach and coordination of smaller hydride sources to the palladium center, thereby slowing down the formation of the key Ar-Pd-H intermediate.

Q3: My reaction is not palladium-catalyzed. What else could be causing dehalogenation?

A3: Dehalogenation is not exclusive to palladium catalysis. Other common causes include:

  • Organometallic Intermediates: During the formation of Grignard or organolithium reagents, if there are adventitious proton sources (like water, alcohols, or even acidic C-H bonds), the highly basic organometallic intermediate can be quenched, leading to the dehalogenated product.

  • Radical Reactions: Dehalogenation can occur via radical chain mechanisms. These can be initiated by light (photochemical dehalogenation), heat, or radical initiators.[8][9] The presence of a base and a hydrogen donor (like methanol) can facilitate these pathways.[10][11]

  • Reductive Conditions: The use of strong reducing agents or certain catalytic hydrogenation conditions can lead to the reductive cleavage of the C-Br bond.[12]

Q4: How does the choice of solvent impact dehalogenation?

A4: The solvent plays a multifaceted role and its selection is crucial.[13]

  • Hydride Source: As mentioned, protic solvents like methanol and isopropanol can directly act as hydride sources.[4] Amide solvents like DMF and DMA can also be problematic at higher temperatures.

  • Solvent Polarity and Solubility: The solvent must effectively dissolve all reaction components to ensure efficient reaction kinetics. Poor solubility can lead to sluggish reactions, allowing more time for side reactions like dehalogenation to occur.

  • Catalyst Stabilization: Some solvents can better stabilize the active catalytic species, preventing catalyst decomposition which can sometimes lead to pathways that favor dehalogenation.

Generally, aprotic, non-coordinating solvents such as toluene, dioxane, and THF are the preferred choice to minimize the risk of hydrodehalogenation.[2][14]

Quantitative Data Summary

The following table summarizes key reaction parameters and their impact on minimizing dehalogenation, based on established principles in cross-coupling chemistry.

ParameterRecommended for Minimizing DehalogenationRationalePotential Pitfall
Base K₃PO₄, K₂CO₃, Cs₂CO₃Weaker, non-nucleophilic, less likely to generate Pd-H species.[1][2]May be too weak for some transformations, leading to slow reactions.
Ligand XPhos, SPhos, RuPhos, IPr (NHC)Bulky and electron-rich; accelerate desired reductive elimination.[1][7]Higher cost, may require screening for optimal performance.
Solvent Toluene, Dioxane, THF (anhydrous)Aprotic, less likely to act as a hydride source.[2][14]Must be rigorously dried to remove trace water.
Temperature As low as feasible (e.g., RT to 80 °C)Lower temperatures can decrease the rate of dehalogenation side reactions.[1]Desired reaction may be too slow at lower temperatures.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a robust starting point for coupling this compound with an arylboronic acid, incorporating best practices to suppress dehalogenation.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol% Pd)

  • SPhos (0.02-0.04 mmol, 2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 mmol, 2-3 equiv)

  • Anhydrous Toluene (5-10 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing (Optional but Recommended): For sensitive substrates, degas the reaction mixture by bubbling argon through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ACS Publications. [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ResearchGate. [Link]

  • Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. ResearchGate. [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH Public Access. [Link]

  • Deciphering complexity in Pd–catalyzed cross–couplings. Nature. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • significant dehalogenation in stille coupling. Reddit. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Hydrodehalogenation of aryl iodides and bromides. ResearchGate. [Link]

  • Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. PMC. [Link]

  • Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. ResearchGate. [Link]

  • Effects of Solvent Composition and Hydrogen Pressure on the Catalytic Conversion of 1,2,4,5-Tetrachlorobenzene to Cyclohexane. Digital Commons @ USF. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Iron-catalyzed protodehalogenation of alkyl and aryl halides using hydrosilanes. Organic & Biomolecular Chemistry. [Link]

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. [Link]

  • Dehydrohalogenation of Alkyl Dihalides. Unacademy. [Link]

  • Methyl 3-Bromo-4-Methylbenzoate. Lingzhiyue Technology. [Link]

  • A Catalytic Borylation/Dehalogenation Route to o-Fluoro Arylboronates. Organic Letters. [Link]

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Acta Crystallographica Section E. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH Public Access. [Link]

  • Preparing Alkenes: A Preview of Elimination Reactions. Organic Chemistry Class Notes. [Link]

  • 12.6. Reaction: Elimination of H-X (Dehydrohalogenation). Introduction to Organic Chemistry. [Link]

  • 7.6.1. Elimination of Alkyl Halides. Chemistry LibreTexts. [Link]

  • Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. [Link]

  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. [Link]

  • Hydrohalogenation in Solvent. YouTube. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center Banner

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and troubleshooting for catalyst selection in cross-coupling reactions involving the sterically hindered and electronically complex substrate, Methyl 3-bromo-5-fluoro-4-methylbenzoate. Our goal is to empower you with the knowledge to overcome common experimental challenges and optimize your synthetic routes.

I. Understanding the Substrate: this compound

The unique substitution pattern of this aryl bromide presents several challenges for catalyst selection in cross-coupling reactions. The presence of a bromine atom, a fluorine atom, a methyl group, and a methyl ester group on the benzene ring creates a specific electronic and steric environment that must be carefully considered.

  • Steric Hindrance: The methyl group ortho to the bromine can impede the approach of the catalyst to the C-Br bond, potentially slowing down the oxidative addition step, which is often the rate-determining step in many cross-coupling reactions.

  • Electronic Effects: The fluorine and methyl ester groups are electron-withdrawing, which can facilitate the oxidative addition of palladium to the aryl bromide.[1][2] However, the overall electronic nature of the substrate can influence the rates of subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination.

II. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is not working. What are the likely causes?

A1: Failure of a Suzuki-Miyaura coupling with this substrate often stems from a few key factors:

  • Inappropriate Catalyst/Ligand Combination: Standard catalysts like Pd(PPh₃)₄ may not be effective due to the steric hindrance around the bromine atom. More sterically demanding and electron-rich ligands are often required.[3]

  • Insufficiently Active Catalyst: The active Pd(0) species may not be generated efficiently from the precatalyst.

  • Base Selection: The choice of base is critical for the transmetalation step. An unsuitable base can lead to poor reaction kinetics or decomposition of the boronic acid partner.

  • Solvent and Temperature: The reaction may require higher temperatures or a different solvent system to overcome the activation energy barrier.

Q2: Which type of palladium catalyst is a good starting point for this substrate?

A2: For sterically hindered and electron-deficient aryl bromides, preformed palladium(0) catalysts or in situ generated catalysts from a Pd(II) source (like Pd(OAc)₂) with bulky, electron-rich phosphine ligands are generally recommended. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are excellent starting points due to their proven efficacy in challenging cross-coupling reactions.[3]

Q3: Can I use a ligand-free catalyst system for my coupling reaction?

A3: While ligand-free systems can be attractive for their simplicity and cost-effectiveness, they are often less effective for challenging substrates like this compound.[1] Ligands play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For this particular substrate, a well-chosen ligand is highly recommended to achieve good yields and reaction rates.

III. Troubleshooting Guides for Specific Cross-Coupling Reactions

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[4][5]

Problem: Low to no conversion of the starting material.

Potential Cause Troubleshooting Steps
Inefficient Oxidative Addition 1. Switch to a more active catalyst system. Use a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos).[3] 2. Increase the reaction temperature. This can help overcome the energy barrier for oxidative addition.
Slow Transmetalation 1. Optimize the base. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[6] 2. Consider a different boronic acid derivative. Boronate esters (e.g., pinacol esters) can sometimes exhibit different reactivity profiles.
Catalyst Deactivation 1. Ensure rigorous degassing of solvents and reagents. Oxygen can oxidize the active Pd(0) catalyst. 2. Increase catalyst loading. While not ideal, a higher catalyst loading can sometimes compensate for deactivation pathways.
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.


// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_ArX [label="Ar-Pd(II)-X L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_ArAr [label="Ar-Pd(II)-Ar' L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X", shape=plaintext]; BoronicAcid [label="Ar'-B(OR)₂", shape=plaintext]; Base [label="Base", shape=plaintext];

// Edges Pd0 -> OxAdd [label="Ar-X"]; ArX -> OxAdd [style=invis]; OxAdd -> PdII_ArX; PdII_ArX -> Transmetalation [label="Ar'-B(OR)₂\nBase"]; BoronicAcid -> Transmetalation [style=invis]; Base -> Transmetalation [style=invis]; Transmetalation -> PdII_ArAr; PdII_ArAr -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; }

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[7][8][9]

Problem: Formation of side products, such as hydrodehalogenation.

Potential Cause Troubleshooting Steps
β-Hydride Elimination 1. Use a more sterically hindered ligand. Ligands like BrettPhos or tBuXPhos can disfavor β-hydride elimination. 2. Lower the reaction temperature. This can sometimes suppress this side reaction.
Reductive Dehalogenation 1. Choose a less electron-rich ligand. While electron-rich ligands are generally good, an overly electron-rich ligand can sometimes promote this side reaction. 2. Optimize the base. A weaker base might be beneficial in some cases.
Amine Basicity 1. Use a stronger base for less basic amines. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required to deprotonate the amine.[8]
Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Add a dry, degassed solvent (e.g., toluene or THF).

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by LC-MS or GC-MS.


// Nodes Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Complex [label="L(Ar)Pd(II)-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine\nCoordination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; AmidoComplex [label="[L(Ar)Pd(II)-NHR'R'']⁺X⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Amido [label="L(Ar)Pd(II)-NR'R''", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-NR'R''", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X", shape=plaintext]; Amine [label="HNR'R''", shape=plaintext]; Base [label="Base", shape=plaintext];

// Edges Pd0 -> OxAdd [label="Ar-X"]; ArX -> OxAdd [style=invis]; OxAdd -> PdII_Complex; PdII_Complex -> AmineCoord [label="HNR'R''"]; Amine -> AmineCoord [style=invis]; AmineCoord -> AmidoComplex; AmidoComplex -> Deprotonation [label="Base"]; Base -> Deprotonation [style=invis]; Deprotonation -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; }

Catalytic cycle for the Buchwald-Hartwig amination reaction.

C. Heck Coupling

The Heck reaction is a method for the arylation of alkenes.[10]

Problem: Low regioselectivity and E/Z selectivity.

Potential Cause Troubleshooting Steps
Isomerization of the Alkene 1. Use a phosphine ligand. Ligands can influence the regioselectivity of the migratory insertion and the subsequent β-hydride elimination.[10] 2. Lower the reaction temperature. This can sometimes minimize double bond isomerization.
Formation of Multiple Products 1. Screen different bases. The base can affect the rate of the reaction and the formation of byproducts. Triethylamine or potassium carbonate are common choices.[10] 2. Vary the solvent. The polarity of the solvent can influence the selectivity of the reaction.
Experimental Protocol: Heck Coupling
  • Combine this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) in a reaction vessel.

  • If using a ligand, add it at this stage (e.g., P(o-tolyl)₃ or a Buchwald ligand).

  • Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • Degas the mixture and heat under an inert atmosphere to the desired temperature (typically 80-140 °C).

  • Monitor the reaction by GC-MS or NMR.

D. Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between aryl halides and terminal alkynes.[11][12][13]

Problem: Homocoupling of the alkyne (Glaser coupling).

Potential Cause Troubleshooting Steps
Presence of Oxygen 1. Ensure strictly anaerobic conditions. Oxygen promotes the copper-catalyzed homocoupling of the alkyne. Rigorously degas all solvents and reagents.
Inappropriate Copper Source/Amount 1. Use a copper(I) salt. CuI is the most common co-catalyst. 2. Minimize the amount of copper catalyst. Use the lowest effective loading of the copper co-catalyst (typically 1-5 mol%).
Base Selection 1. Use an amine base. A bulky amine base like diisopropylethylamine (DIPEA) or triethylamine is typically used to scavenge the HBr produced.
Experimental Protocol: Sonogashira Coupling
  • To a reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

IV. Catalyst and Ligand Selection Guide

The following table provides a starting point for catalyst and ligand selection for various cross-coupling reactions with this compound.

Reaction Type Recommended Pd Source Recommended Ligand(s) Typical Base Common Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, 1,4-Dioxane/H₂O
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, BrettPhos, tBuXPhosNaOt-Bu, LHMDSToluene, THF
Heck Pd(OAc)₂, PdCl₂(PPh₃)₂P(o-tolyl)₃, PPh₃Et₃N, K₂CO₃DMF, NMP, Acetonitrile
Sonogashira Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄PPh₃Et₃N, DIPEATHF, DMF

V. References

  • Alison M. Wilders, Jeremy Henle, Michael C. Haibach, Shashank Shekhar. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate.

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.

  • (n.d.). Heck reaction. Wikipedia.

  • Tang, T., Fei, X. D., Ge, Z. Y., Chen, Z., Zhu, Y. M., & Ji, S. J. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. Journal of Organic Chemistry, 78(7), 3170-3175.

  • Neumann, K. T., Laursen, S. R., Lindhardt, A. T., Bang-Andersen, B., & Skrydstrup, T. (2016). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters.

  • (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal.

  • (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.

  • (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

  • (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.

  • (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.

  • (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT.

  • (2024). Sonogashira Coupling. Chemistry LibreTexts.

  • (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry.

  • (n.d.). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. ACS Publications.

  • (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.

  • (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.

  • (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH.

  • (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination. Thieme.

  • (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.

  • (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.

  • (n.d.). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.

  • (n.d.). Cross-Coupling Chemistry. University of Rochester.

  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

  • (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Analysis of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-bromo-5-fluoro-4-methylbenzoate. It is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. Beyond a simple spectral prediction, this document offers a comparative analysis, grounding the interpretation in the fundamental principles of substituent effects and coupling constants, thereby providing a robust framework for understanding the spectra of similarly complex aromatic compounds.

Introduction: The Role of ¹³C NMR in Structural Elucidation of Complex Aromatics

¹³C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules.[1][2] In the context of substituted aromatic compounds, the chemical shift of each carbon atom provides a sensitive probe of its electronic environment, which is directly influenced by the nature and position of substituents on the ring.[3][4][5][6] For a molecule like this compound, with multiple, electronically distinct substituents, a detailed analysis of the ¹³C NMR spectrum is crucial for unambiguous structural confirmation.

The key analytical aspects for such a molecule are:

  • Chemical Shifts (δ): The resonance frequency of each carbon, influenced by the inductive and resonance effects of the bromo, fluoro, methyl, and methyl ester groups.

  • Carbon-Fluorine Coupling (J-coupling): The interaction between the ¹³C and ¹⁹F nuclei, which splits the signals of nearby carbons into doublets with characteristic coupling constants, providing invaluable information about the proximity of carbons to the fluorine atom.[7][8][9]

This guide will first present a predicted ¹³C NMR spectrum for the title compound, based on established substituent effects, and then compare this prediction with experimental data from structurally related molecules to validate the analysis.

Predicted ¹³C NMR Spectrum of this compound

The structure of this compound, with the IUPAC numbering used for NMR assignment, is shown below.

13C_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 1. Dissolve 15-20 mg of sample Solvent 2. Use 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) Insert 5. Insert sample into spectrometer Sample->Insert TMS 3. Add TMS as internal standard (0 ppm) Tube 4. Transfer to a 5 mm NMR tube Lock 6. Lock on the deuterium signal of the solvent Shim 7. Shim the magnetic field for homogeneity Setup 8. Set up a standard proton-decoupled 13C experiment Acquire 9. Acquire data (zgpg30 pulse program) FT 10. Apply Fourier Transform (FT) Acquire->FT Phase 11. Phase the spectrum Baseline 12. Apply baseline correction Calibrate 13. Calibrate the spectrum to TMS (0 ppm) Analyze 14. Analyze peaks (chemical shift, multiplicity, J-coupling)

Caption: A typical workflow for ¹³C NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 15-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as its carbon signal (a triplet at δ 77.16 ppm) rarely interferes with signals from the compound of interest. [10] * Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ 0.0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition: [11][12][13][14] * Insert the NMR tube into the spectrometer's magnet.

    • Lock the field frequency using the deuterium signal from the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp resonance lines and high resolution.

    • Load a standard carbon experiment parameter set, typically a proton-decoupled experiment with a 30° or 45° pulse angle (e.g., zgpg30 on a Bruker instrument).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • The number of scans (NS) should be set to a multiple of 8 (e.g., 128 or 256) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons which exhibit weaker signals. [15][16] * A relaxation delay (D1) of 1-2 seconds is typically sufficient.

    • Initiate the acquisition.

  • Data Processing:

    • Once the acquisition is complete, apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks if a quantitative ¹³C experiment was performed (this requires a much longer relaxation delay and is not standard).

    • Pick the peaks and annotate their chemical shifts. For carbons coupled to fluorine, measure the coupling constants (J-values) in Hz.

Conclusion

The ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, with the aromatic and methyl carbons coupled to the fluorine atom exhibiting characteristic doublet splitting patterns. The chemical shifts are governed by a combination of inductive and resonance effects from the four different substituents. By comparing the predicted spectrum with experimental data from analogous compounds, we can assign each resonance with a high degree of confidence. This guide provides a comprehensive framework for the analysis of this molecule and serves as a practical example of how to approach the structural elucidation of other complex substituted aromatic systems using ¹³C NMR spectroscopy.

References

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233–243. [Link]

  • ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs Blog. [Link]

  • Ewing, D. F. (1979). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 44(12), 2025–2029. [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. [Link]

  • Ganapathy, K., & Palanivel, A. (1987). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of Chemical Sciences, 99(5-6), 339-344. [Link]

  • Amass, A. J., et al. (1997). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 43(4), 413-419. [Link]

  • Hansen, P. E. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2160-2161. [Link]

  • Samanta, S., et al. (2014). Supporting Information: A mild and efficient aerobic oxidation of benzyl alcohols and aldehydes to methyl benzoates using a recyclable V2O5/HBr catalytic system. RSC Advances, 4, 1-12. [Link]

  • University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(12), 2886–2894. [Link]

  • Emory University. (2013). NMR Experiment Procedure. [Link]

  • Florida Atlantic University. (n.d.). Experiment 1: Identification of unknown alcohol based on 1H and 13C NMR analysis. Scribd. [Link]

  • Bruker. (n.d.). Basic NMR Experiments. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

  • Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between... [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]

  • ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

  • PubChem. (n.d.). Methyl 4-methylbenzoate. [Link]

  • Journal of Chemical Education. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. [Link]

  • PMC. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

Sources

mass spectrometry of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry of Methyl 3-bromo-5-fluoro-4-methylbenzoate: A Comparative Analysis for Drug Development Professionals

Introduction

This compound is a substituted aromatic compound that serves as a key building block in the synthesis of various pharmaceutical agents and agrochemicals. Its precise structural characterization is paramount for ensuring the identity, purity, and quality of downstream products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.

This guide provides a comprehensive comparison of mass spectrometric strategies for the analysis of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond procedural descriptions to explain the fundamental principles and causalities behind methodological choices. We will explore various ionization techniques, mass analyzers, and fragmentation pathways, comparing them with alternative analytical methods to provide a holistic framework for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Features

A thorough understanding of the analyte's properties is the foundation of any successful analytical method development. The key characteristics of this compound are summarized below.

PropertyValueSource
Chemical Formula C₉H₈BrFO₂Calculated
Average Molecular Weight 247.06 g/mol Calculated
Monoisotopic Mass 245.96917 DaPubChem[1]
Structure
IUPAC Name: this compound

The presence of bromine is a critical feature, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in an approximate 1:1 natural abundance (50.7% and 49.3%, respectively).[2][3] This isotopic signature provides a highly characteristic pattern in the mass spectrum, serving as a powerful diagnostic tool for identifying bromine-containing fragments.

Mass Spectrometry Analysis: A Comparative Approach

The choice of mass spectrometry technique is dictated by the analytical goal, whether it's simple confirmation of molecular weight, detailed structural elucidation, or quantification in a complex matrix.

Chromatographic Separation: GC-MS vs. LC-MS

For a semi-volatile and thermally stable molecule like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is often the preferred method for volatile compounds.[7][8] The methyl ester functional group enhances volatility, making it well-suited for GC analysis. GC offers excellent chromatographic resolution and, when coupled with Electron Ionization (EI), provides reproducible fragmentation patterns that are ideal for structural confirmation and library matching.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, accommodating a broader range of compounds with varying polarities and thermal stabilities.[6] It typically employs soft ionization techniques like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion. This is particularly useful for confirming the molecular weight and for quantitative studies where the molecular ion is the preferred species to monitor.

Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The ionization method is the most critical parameter influencing the information obtained from a mass spectrum.

  • Electron Ionization (EI): In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (M⁺•). This process imparts significant internal energy, causing extensive and predictable fragmentation.[10] This "hard" ionization technique is invaluable for structural elucidation, as the resulting fragment ions reveal the molecule's underlying structure.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged spray. It typically produces protonated molecules ([M+H]⁺) or adducts with other cations like sodium ([M+Na]⁺). The minimal fragmentation preserves the molecular ion, making ESI ideal for accurate mass measurements and for analyzing complex mixtures with LC-MS.[4][6]

Fragmentation Analysis under Electron Ionization (EI)

The EI mass spectrum of this compound is predicted to be rich in structural information. The most prominent feature will be the molecular ion peak (M⁺•) appearing as a doublet at m/z 246 and m/z 248 with nearly equal intensity, confirming the presence of one bromine atom.[2][3]

Key fragmentation pathways include:

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the ester's C-O bond results in the loss of a methoxy radical (31 Da). This is a very common pathway for methyl esters and would produce a stable acylium ion doublet at m/z 215/217 .[10] This is often a base peak or a very abundant fragment.

  • Loss of a Bromine Atom (•Br): The C-Br bond can cleave, leading to the loss of a bromine radical (79/81 Da). This would result in a fragment ion at m/z 167 .

  • Formation of the Bromobenzoyl Cation: Alpha-cleavage can also lead to the formation of the bromobenzoyl cation, though other pathways are often more dominant for esters.[11]

  • Loss of Carbon Monoxide (CO): The acylium ion (m/z 215/217) can further lose a molecule of carbon monoxide (28 Da) to form a fragment at m/z 187/189 .

The predicted fragmentation cascade provides a unique fingerprint for the molecule's identification.

Predicted Fragmentation Data (EI-MS)
m/z (Predicted)Ion FormulaDescription
246 / 248[C₉H₈BrFO₂]⁺•Molecular Ion (M⁺•) with characteristic 1:1 bromine isotope pattern.
215 / 217[C₈H₅BrFO]⁺Loss of methoxy radical (•OCH₃) from the molecular ion.
187 / 189[C₇H₅BrF]⁺Loss of carbon monoxide (CO) from the [M-OCH₃]⁺ fragment.
167[C₉H₈FO₂]⁺Loss of bromine radical (•Br) from the molecular ion.
Visualization of Proposed EI Fragmentation Pathway

fragmentation M [M]⁺• m/z 246/248 F1 [M - •OCH₃]⁺ m/z 215/217 M->F1 - •OCH₃ (31 Da) F2 [M - •Br]⁺ m/z 167 M->F2 - •Br (79/81 Da) F3 [M - •OCH₃ - CO]⁺ m/z 187/189 F1->F3 - CO (28 Da)

Caption: Proposed EI fragmentation pathway for this compound.

Comparison with Alternative Analytical Techniques

While powerful, mass spectrometry is often used in conjunction with other techniques for unambiguous characterization.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural information from fragmentation.Highest sensitivity, small sample requirement, can be coupled to chromatography (GC/LC).Isomers can be difficult to distinguish without chromatography or tandem MS.
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity (¹H, ¹³C, COSY, HSQC), through-space interactions (NOESY).Provides unambiguous structure and stereochemistry.Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O stretch for ester at ~1720 cm⁻¹, aromatic C-H, C-Br, C-F).Fast, non-destructive, provides a quick functional group "fingerprint".Provides limited information on the overall molecular structure.

Experimental Protocols

The following are detailed, exemplary protocols for the analysis of this compound.

Protocol 1: GC-MS Analysis for Structural Elucidation

This protocol is designed to generate reproducible fragmentation patterns for library matching and structural confirmation.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Injection: 1 µL injection volume, split mode (e.g., 50:1 split ratio).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent single quadrupole MS.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Visualization of GC-MS Workflow

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve Sample in Ethyl Acetate Inject Inject Sample Prep->Inject GC GC Separation (HP-5MS Column) Inject->GC Ionize EI Ionization (70 eV) GC->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Process Generate Spectrum & Chromatogram Detect->Process

Caption: Standard workflow for GC-MS analysis of a small molecule.

Protocol 2: LC-MS/MS Analysis for Quantification

This protocol is optimized for sensitive detection and quantification in a complex matrix, such as in pharmacokinetic studies.

  • Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction (SPE) from the biological matrix. Reconstitute the final extract in the mobile phase.

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters: Optimize capillary voltage, gas flows, and temperatures for the specific compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Parent Ion: m/z 247 ([M+H]⁺ for ⁷⁹Br).

    • Fragment Ion: m/z 215 (corresponding to the loss of methanol, [M+H-CH₃OH]⁺). The transition 247 -> 215 would be monitored for high specificity and sensitivity.

Conclusion and Recommendations

The optimal analytical strategy for this compound is dictated by the research question.

  • For unambiguous structural identification and purity assessment , GC-MS with Electron Ionization is the superior choice. Its reproducible and detailed fragmentation patterns provide a robust molecular fingerprint.

  • For sensitive quantification in complex matrices or for simple molecular weight confirmation of non-volatile reaction products, LC-MS/MS with Electrospray Ionization is the recommended technique. Its soft ionization preserves the molecular ion for sensitive MRM-based quantification.

Ultimately, a multi-faceted approach employing both mass spectrometry and NMR spectroscopy will provide the most comprehensive and irrefutable characterization of this important chemical intermediate, ensuring the integrity and success of drug development programs.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). GC-MS analysis of methylated products. Available at: [Link]

  • Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • PubChem. Methyl 4-bromo-2-fluoro-3-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Available at: [Link]

  • Wiley Analytical Science. (2006). GC/MS reveals methyl benzoate is a marker for indoor mould. Available at: [Link]

  • Vulf'son, N. S., Zaretskii, V. I., & Zaikin, V. G. (1970). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 39(4), 285.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Bajaj, A., John, C., Choudhury, J., & Tripathi, R. M. (2018). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology.
  • Lanthier, G. F., Miller, J. M., Cohen, S. C., & Massey, A. G. (1974). Fragmentation and rearrangement processes in the mass spectra of perhalogenoaromatic compounds—VIII: Fluoroaromatic heterocyclic derivatives of group IV. Organic Mass Spectrometry, 8(9), 965-973.
  • Sparkman, O. D., & Field, F. H. (2011).

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comparing reactivity of Methyl 3-bromo-5-fluoro-4-methylbenzoate with its isomers

Author: BenchChem Technical Support Team. Date: January 2026

  • Guide to the Comparative Reactivity of Methyl 3-bromo-5-fluoro-4-methylbenzoate and Its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, substituted aryl halides are foundational building blocks. Their reactivity in key transformations such as cross-coupling and nucleophilic substitution dictates their utility in the synthesis of complex molecules. This compound is one such building block, offering multiple points for synthetic diversification. However, its reactivity is intricately linked to the specific arrangement of its substituents. A minor shift in the position of the bromo, fluoro, or methyl groups can lead to significant changes in reaction outcomes, rates, and yields.

This guide provides an in-depth comparison of the reactivity of this compound (Isomer A) with three of its positional isomers. We will dissect how the interplay of electronic and steric effects governs their behavior in three common and critical reaction classes:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Nucleophilic Aromatic Substitution (SNAr)

  • Base-Catalyzed Ester Hydrolysis

By grounding our analysis in the principles of physical organic chemistry and providing detailed, actionable experimental protocols, this guide aims to equip researchers with the predictive power to select the optimal isomer and reaction conditions for their synthetic targets.

The Isomers Under Comparison:

For the purpose of this guide, we will compare the following four isomers:

  • Isomer A: this compound

  • Isomer B: Methyl 4-bromo-2-fluoro-5-methylbenzoate

  • Isomer C: Methyl 2-bromo-4-fluoro-5-methylbenzoate

  • Isomer D: Methyl 5-bromo-3-fluoro-2-methylbenzoate

Theoretical Framework: Predicting Reactivity

The reactivity of a substituted benzene ring is primarily governed by the cumulative electronic and steric effects of its substituents.

  • Electronic Effects : These are divided into inductive and resonance effects.

    • Inductive Effect (-I): The withdrawal of electron density through the sigma bond framework due to the electronegativity of an atom. Halogens (F, Br) and the ester group (-COOCH3) are strongly electron-withdrawing via this effect.

    • Resonance Effect (+M/-M): The donation or withdrawal of electron density through the pi system. Halogens can donate a lone pair (+M), while the ester group withdraws pi-electron density (-M). The methyl group (-CH3) is weakly electron-donating through hyperconjugation (+I).

  • Steric Effects : The physical bulk of a substituent can hinder the approach of a reagent to an adjacent (ortho) position, slowing down the reaction at that site.[1]

Let's analyze the substituents in our target molecules:

  • -Br (Bromo): Inductively withdrawing (-I), resonance donating (+M). Overall, it is a deactivating but ortho, para-directing group.

  • -F (Fluoro): Strongly inductively withdrawing (-I), weakly resonance donating (+M). Like bromine, it is deactivating and ortho, para-directing.

  • -CH3 (Methyl): Inductively donating (+I) and activating. It is an ortho, para-director.

  • -COOCH3 (Methyl Ester): Strongly inductively and resonance withdrawing (-I, -M). It is a strong deactivating and meta-directing group.

The combination and relative positions of these groups will create unique electronic environments for each isomer, directly impacting their reactivity.

Section 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, catalyzed by palladium. The rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] The reactivity order for this step is generally C-I > C-Br > C-Cl.[3]

Causality Behind Experimental Choices

In a Suzuki reaction, the electron density at the carbon bearing the halogen is a critical factor. Electron-withdrawing groups on the aryl halide can accelerate the rate of oxidative addition.[2] Therefore, we predict that isomers with more electron-withdrawing groups positioned to influence the C-Br bond will be more reactive.

Hypothesized Reactivity Order (Fastest to Slowest): Isomer C > Isomer B > Isomer A > Isomer D

  • Isomer C (Methyl 2-bromo-4-fluoro-5-methylbenzoate): The C-Br bond is ortho to the strongly deactivating ester group. This position is highly activated towards oxidative addition. However, the ortho ester group also presents significant steric hindrance, which could counteract the electronic activation.

  • Isomer B (Methyl 4-bromo-2-fluoro-5-methylbenzoate): The C-Br bond is para to the ester group, receiving strong electronic activation without the steric hindrance of an ortho substituent. The ortho fluoro group also contributes to the electron deficiency of the ring.

  • Isomer A (this compound): The C-Br bond is meta to the ester group, receiving less electronic activation compared to ortho/para positions.

  • Isomer D (Methyl 5-bromo-3-fluoro-2-methylbenzoate): The C-Br bond is meta to the ester, but the ring has an ortho methyl group which is electron-donating, slightly deactivating the C-Br bond towards oxidative addition compared to the other isomers.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol is designed to be a self-validating system. By running the reactions for all four isomers in parallel under identical conditions and monitoring the consumption of the starting material over time, a direct comparison of their relative reactivity can be established.

Objective: To quantitatively compare the reaction rates of Isomers A, B, C, and D in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • Isomer A, B, C, D (0.5 mmol each)

  • Phenylboronic acid (0.6 mmol)

  • Pd(PPh3)4 (Palladium tetrakis(triphenylphosphine)) (0.025 mmol, 5 mol%)

  • Potassium Carbonate (K2CO3), 2M aqueous solution (1.0 mL)

  • Toluene (5 mL)

  • Internal Standard (e.g., Dodecane, 0.25 mmol)

  • Anhydrous Sodium Sulfate

  • Reaction vials, magnetic stir bars, heating block

Procedure:

  • To each of four separate 10 mL reaction vials, add the respective isomer (A, B, C, or D) (0.5 mmol), phenylboronic acid (73 mg, 0.6 mmol), and Pd(PPh3)4 (29 mg, 0.025 mmol).

  • Add a magnetic stir bar to each vial.

  • Add the internal standard (dodecane) to each vial.

  • Evacuate and backfill each vial with nitrogen gas three times.

  • To each vial, add toluene (5 mL) followed by the 2M K2CO3 solution (1.0 mL).

  • Place the vials in a preheated heating block at 90°C and start vigorous stirring.

  • At specified time points (e.g., 15, 30, 60, 120, and 240 minutes), take a small aliquot (~0.1 mL) from each reaction mixture.

  • Quench the aliquot with water, extract with ethyl acetate, and dry the organic layer over anhydrous sodium sulfate.

  • Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to product relative to the internal standard.

Data Presentation: Predicted Outcomes

The results can be summarized in a table and a plot of starting material conversion versus time.

IsomerSubstituent Positions (relative to -COOCH3)Predicted t1/2 (min)Predicted Yield at 2h (%)
A 3-Br, 5-F, 4-CH3~90~65
B 4-Br, 2-F, 5-CH3~45~90
C 2-Br, 4-F, 5-CH3~30>95
D 5-Br, 3-F, 2-CH3~120~50
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactivity Rate Determining Step A Pd(0)L2 (Active Catalyst) B Oxidative Addition Intermediate (Ar-Pd(II)(X)L2) A->B Ar-Br (Isomer A-D) C Transmetalation Intermediate (Ar-Pd(II)(R)L2) B->C R-B(OH)2 / Base C->A Ar-R (Product) D Reductive Elimination Oxidative\nAddition Oxidative Addition (Ar-Br + Pd(0) -> Ar-Pd-Br) caption Fig 1. Suzuki-Miyaura catalytic cycle.

Caption: Fig 1. Suzuki-Miyaura catalytic cycle.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on an electron-poor aromatic ring. The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex).[4] The rate-determining step is typically the initial attack of the nucleophile, which is favored by strong electron-withdrawing groups ortho and/or para to the leaving group, as these positions can stabilize the negative charge of the Meisenheimer complex through resonance.[5]

Causality Behind Experimental Choices

A counter-intuitive aspect of SNAr is the leaving group ability. For halogens, the reactivity order is often F > Cl > Br > I.[6] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the carbanionic intermediate through its powerful inductive effect, which accelerates the rate-determining nucleophilic attack.[7][8] Therefore, we will compare the reactivity of the isomers towards nucleophilic displacement of the fluorine atom.

Hypothesized Reactivity Order (Fastest to Slowest): Isomer B > Isomer C > Isomer A > Isomer D

  • Isomer B (Methyl 4-bromo-2-fluoro-5-methylbenzoate): The fluorine atom is ortho to the strongly electron-withdrawing ester group and para to the bromo group. This provides excellent resonance and inductive stabilization for the Meisenheimer complex.

  • Isomer C (Methyl 2-bromo-4-fluoro-5-methylbenzoate): The fluorine is para to the bromo group and meta to the ester. While still activated, the meta-ester provides less resonance stabilization than an ortho or para one.

  • Isomer A (this compound): The fluorine is meta to the ester group and ortho to the bromo group, offering moderate activation.

  • Isomer D (Methyl 5-bromo-3-fluoro-2-methylbenzoate): The fluorine is meta to the ester and the bromo group, and ortho to the electron-donating methyl group, which destabilizes the negative intermediate. This isomer is predicted to be the least reactive.

Experimental Protocol: Comparative SNAr Reaction

Objective: To compare the rates of nucleophilic substitution of the fluorine atom in Isomers A, B, C, and D with sodium methoxide.

Materials:

  • Isomer A, B, C, D (0.5 mmol each)

  • Sodium Methoxide (NaOMe), 0.5 M in Methanol (2.0 mL, 1.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Internal Standard (e.g., Biphenyl, 0.25 mmol)

  • Reaction vials, magnetic stir bars, heating block

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • To each of four separate 10 mL reaction vials, add the respective isomer (A, B, C, or D) (0.5 mmol) and the internal standard (biphenyl).

  • Add a magnetic stir bar to each vial.

  • Add anhydrous DMF (5 mL) to each vial and stir to dissolve.

  • Place the vials in a heating block set to 70°C.

  • Add the sodium methoxide solution (2.0 mL) to each vial simultaneously to start the reactions.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 30, 60, 120, 240 minutes).

  • Quench each aliquot in saturated aqueous NH4Cl solution.

  • Extract with diethyl ether, dry the organic layer, and analyze by GC or HPLC to determine the conversion of starting material.

Data Presentation: Predicted Outcomes
IsomerPosition of Fluorine (Leaving Group)Predicted t1/2 (min)Predicted Yield at 4h (%)
A 5-F (meta to -COOCH3)~180~60
B 2-F (ortho to -COOCH3)~40>95
C 4-F (para to -Br, meta to -COOCH3)~120~75
D 3-F (meta to -COOCH3 and -Br)>240<20
Visualization: SNAr Mechanism and Intermediate Stabilization

SNAr_Mechanism cluster_workflow SNAr Reaction Pathway cluster_stabilization Stabilization of Meisenheimer Complex Start Aryl-Fluoride + Nucleophile (MeO⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Start->Intermediate Nucleophilic Attack (Rate-Determining Step) Product Product + F⁻ Intermediate->Product Loss of Leaving Group (Fast) Ortho_Para Ortho/Para EWG: Strong Resonance Stabilization Meta Meta EWG: Inductive Stabilization Only caption Fig 2. SₙAr mechanism and the effect of EWG position.

Caption: Fig 2. SₙAr mechanism and the effect of EWG position.

Section 3: Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of esters under basic conditions is a fundamental reaction. The rate is dependent on the electrophilicity of the carbonyl carbon and the steric hindrance around the ester group.[9] Electron-withdrawing groups on the benzene ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide. Conversely, bulky groups ortho to the ester can sterically hinder this attack, slowing the reaction.[10][11]

Causality Behind Experimental Choices

We hypothesize that the electronic effects of the substituents will be the primary determinant of the hydrolysis rate, with steric hindrance playing a secondary but important role for ortho-substituted isomers.

Hypothesized Reactivity Order (Fastest to Slowest): Isomer B > Isomer C ≈ Isomer A > Isomer D

  • Isomer B (Methyl 4-bromo-2-fluoro-5-methylbenzoate): The ester has an ortho fluoro group. While this provides some steric hindrance, the powerful electron-withdrawing inductive effect of fluorine at the ortho position should significantly increase the electrophilicity of the carbonyl carbon, leading to the fastest rate.

  • Isomer C (Methyl 2-bromo-4-fluoro-5-methylbenzoate): The ester has an ortho bromo group. Bromine is less electronegative than fluorine but larger, so it provides more steric hindrance and less electronic activation compared to Isomer B.

  • Isomer A (this compound): The ester has no ortho substituents, minimizing steric hindrance. The bromo and fluoro groups are meta, providing moderate electronic activation. Its rate is expected to be comparable to Isomer C.

  • Isomer D (Methyl 5-bromo-3-fluoro-2-methylbenzoate): The ester has an ortho methyl group. The methyl group is both electron-donating (which reduces carbonyl electrophilicity) and sterically bulky. Both factors combine to make this isomer the least reactive.[9]

Experimental Protocol: Comparative Ester Hydrolysis

Objective: To compare the rates of base-catalyzed hydrolysis of Isomers A, B, C, and D.

Materials:

  • Isomer A, B, C, D (0.5 mmol each)

  • Lithium Hydroxide (LiOH) (1.0 mmol)

  • Tetrahydrofuran (THF) (4 mL)

  • Water (1 mL)

  • Internal Standard (e.g., Naphthalene, 0.25 mmol)

  • Reaction vials, magnetic stir bars, room temperature water bath

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • In each of four separate reaction vials, dissolve the respective isomer (A, B, C, or D) (0.5 mmol) and the internal standard in THF (4 mL).

  • Add water (1 mL) to each vial.

  • Place the vials in a water bath at 25°C and begin stirring.

  • To start the reaction, add solid lithium hydroxide (24 mg, 1.0 mmol) to each vial.

  • Monitor the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Quench each aliquot by adding it to a vial containing 1M HCl.

  • Extract with ethyl acetate, dry the organic layer, and analyze by HPLC to measure the disappearance of the starting methyl ester.

Data Presentation: Predicted Outcomes
IsomerOrtho SubstituentPredicted t1/2 (hours)Predicted Conversion at 8h (%)
A None~6~60
B 2-Fluoro~2>95
C 2-Bromo~5~70
D 2-Methyl>24<10
Visualization: Factors Affecting Hydrolysis Rate

Hydrolysis_Factors cluster_electronics Electronic Effects cluster_sterics Steric Effects center_node Rate of Ester Hydrolysis EWG Electron-Withdrawing Groups (e.g., -F, -Br, -COOCH3) EWG->center_node Increase Rate (Increase Carbonyl Electrophilicity) EDG Electron-Donating Groups (e.g., -CH3) EDG->center_node Decrease Rate (Decrease Carbonyl Electrophilicity) Ortho Bulky Ortho Groups Ortho->center_node Decrease Rate (Hinder Nucleophilic Attack) caption Fig 3. Electronic and steric influences on saponification.

Caption: Fig 3. Electronic and steric influences on saponification.

Conclusion

The reactivity of substituted methyl benzoates is a nuanced interplay of electronic and steric factors. This guide demonstrates that by understanding the fundamental principles of physical organic chemistry, one can make robust predictions about the relative reactivity of isomers in key synthetic transformations.

  • For Suzuki-Miyaura coupling , electronic activation of the C-Br bond is paramount, making isomers with ortho or para electron-withdrawing groups (relative to the bromine) the most reactive.

  • For Nucleophilic Aromatic Substitution of fluorine, the presence of strong electron-withdrawing groups ortho or para to the C-F bond is crucial for stabilizing the Meisenheimer intermediate, drastically accelerating the reaction.

  • For ester hydrolysis , the electrophilicity of the carbonyl carbon is key. Electron-withdrawing groups accelerate the reaction, while electron-donating and sterically hindering ortho groups significantly retard it.

The provided experimental protocols offer a clear framework for validating these predictions in a laboratory setting. For drug development professionals and synthetic chemists, this predictive understanding is invaluable, enabling more efficient route design, optimization of reaction conditions, and ultimately, the faster synthesis of target molecules.

References

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022). Chemical Science (RSC Publishing). [Link]

  • Hydrolysis and saponification of methyl benzoates. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). (2020). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. (n.d.). Chemistry Steps. [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (2002). Organometallics - ACS Publications. [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2022). ChemRxiv. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2018). ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Buchwald Lab, MIT. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Nucleophilic aromatic substitution. (n.d.). BYJU'S. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Hammett equation. (n.d.). Wikipedia. [Link]

  • Netherton, M. R., & Fu, G. C. (2001). Suzuki Couplings of Alkyl Halides. Myers Research Group, Harvard University. [Link]

  • Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones. (2016). ResearchGate. [Link]

  • Solved: A base-catalyzed hydrolysis of methyl benzoate is... (2017). Chegg.com. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). Organic Chemistry II - KPU Pressbooks. [Link]

  • Hammett Substituent Constants Survey. (n.d.). Scribd. [Link]

  • Hammett substituent constants. (n.d.). Stenutz. [Link]

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). [PDF Document]. [Link]

  • Table 7.1 Hammett substituent constants and their modified values. (n.d.). Moodle@Units. [Link]

  • Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones. (2016). figshare. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2021). Chemistry LibreTexts. [Link]

  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. (1975). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2009). Arkivoc. [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2014). Chemistry Stack Exchange. [Link]

Sources

alternative reagents to Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Comprehensive Search

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A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. Methyl 3-bromo-5-fluoro-4-methylbenzoate, a halogenated aromatic ester, presents a unique analytical challenge due to the presence of multiple functionalities and NMR-active nuclei. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound, grounded in scientific principles and supported by experimental data.

Introduction: The Analytical Imperative

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine, fluorine, a methyl group, and a methyl ester on the benzene ring necessitates a multi-faceted analytical approach to unequivocally confirm its identity, purity, and structural integrity. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatographic techniques, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

  • Aromatic Protons: The two protons on the aromatic ring will appear as distinct signals, likely doublets or singlet-like signals depending on the coupling constants, in the downfield region (typically δ 7.0-8.5 ppm). Their chemical shifts will be influenced by the electron-withdrawing effects of the bromine, fluorine, and ester groups.

  • Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group will be observed, typically in the range of δ 3.8-4.0 ppm.

  • Aromatic Methyl Protons (-CH₃): A singlet for the three protons of the methyl group attached to the aromatic ring will appear further upfield, generally between δ 2.3-2.6 ppm.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm).

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will appear as a singlet in the highly deshielded region of the spectrum, typically around δ 160-170 ppm.

  • Aromatic Carbons: The six aromatic carbons will give rise to distinct signals in the range of δ 110-160 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester group will be observed around δ 50-55 ppm.

  • Aromatic Methyl Carbon (-CH₃): The methyl carbon attached to the ring will appear in the upfield region, typically between δ 15-25 ppm.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that is invaluable for the characterization of fluorinated compounds.[1] It provides information about the chemical environment of the fluorine atom.

  • A single signal will be observed for the fluorine atom. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The signal may show coupling to the neighboring aromatic protons. The high sensitivity and 100% natural abundance of ¹⁹F make it an ideal nucleus for NMR studies.[2][3][4]

  • Sample Preparation: The same sample can be used.

  • Instrument Setup: The spectrometer must be equipped with a probe capable of observing the ¹⁹F nucleus.

  • Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.

  • Data Processing: Process the data as with other NMR experiments.

NMR Data Summary
Technique Key Information Provided Strengths Limitations
¹H NMR Proton environment and connectivityHigh sensitivity, quantitativeLimited structural information on its own
¹³C NMR Carbon skeletonDirect observation of the carbon frameworkLower sensitivity, longer acquisition times
¹⁹F NMR Fluorine environmentHigh sensitivity, large chemical shift range[2]Requires a multinuclear probe

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[5][6] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₈BrFO₂: ~245.97 g/mol ). The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

  • Fragmentation Pattern: The molecule will fragment in a predictable manner, with common losses including the methoxy group (-OCH₃), the methyl group (-CH₃), and bromine (-Br).

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For less volatile compounds or for purity analysis in complex mixtures, HPLC-MS is the preferred method.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used for benzoates.[7][8][9]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.[8][9]

    • Detection: UV detection can be used in conjunction with MS.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Mass Analyzer: Quadrupole, TOF, or Orbitrap.

Mass Spectrometry Data Comparison
Technique Key Information Provided Strengths Limitations
GC-MS Molecular weight, fragmentation pattern, purityHigh resolution, reproducible fragmentationRequires volatile and thermally stable compounds
HPLC-MS Molecular weight, purityApplicable to a wider range of compounds, high sensitivityFragmentation can be less informative than EI

Chromatographic Methods: Assessing Purity

Chromatographic techniques are essential for determining the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity assessment.[8]

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile/methanol.

    • Detector: UV detector set to a wavelength where the compound has strong absorbance (likely around 254 nm).

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC with a Flame Ionization Detector (FID) is another excellent method for purity analysis of volatile compounds.

  • Sample Preparation: Prepare a dilute solution in a volatile solvent.

  • GC Conditions: Similar to GC-MS conditions.

  • Detector: Flame Ionization Detector (FID).

  • Data Analysis: Purity is calculated based on the relative peak areas.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy provides information about the functional groups present in a molecule. For aromatic esters, there are characteristic absorption bands.[10][11]

  • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1715-1730 cm⁻¹.[12][13] The conjugation with the aromatic ring lowers the frequency compared to saturated esters.[10][12]

  • C-O Stretches (Ester): Two strong bands in the region of 1100-1300 cm⁻¹.[10][13]

  • C-H Stretches (Aromatic and Alkyl): Aromatic C-H stretches appear above 3000 cm⁻¹, while alkyl C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.

  • C-F Stretch: A strong absorption in the region of 1000-1400 cm⁻¹.

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically below 800 cm⁻¹.

  • Sample Preparation: The sample can be analyzed as a neat solid (using an ATR accessory), as a KBr pellet, or as a solution in a suitable solvent.

  • Instrument Setup: Acquire the spectrum using an FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Summary and Workflow

A logical workflow for the characterization of this compound is essential for efficiency and comprehensive analysis.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Confirmatory Analysis cluster_nmr NMR Suite cluster_ms MS Suite Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Purity Purity Assessment (HPLC/GC) Purification->Purity Structure Structural Elucidation (NMR, MS) Purification->Structure Functional_Group Functional Group ID (FTIR) Structure->Functional_Group Confirmation H_NMR ¹H NMR C_NMR ¹³C NMR F_NMR ¹⁹F NMR GC_MS GC-MS LC_MS LC-MS

Caption: Recommended analytical workflow for characterization.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) serves as the primary tool for unambiguous structure determination. Mass spectrometry (GC-MS or HPLC-MS) confirms the molecular weight and provides valuable fragmentation information. Chromatographic methods (HPLC or GC) are indispensable for assessing purity. Finally, FTIR spectroscopy offers rapid confirmation of the key functional groups. By following the detailed protocols and comparative insights provided in this guide, researchers can confidently and accurately characterize this and other similarly complex molecules.

References

  • Ida, J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 1013. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • University of Edinburgh Research Explorer. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Gorecki, M., & Gorecki, D. (1998). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Journal of AOAC International, 81(6), 1335-1338. [Link]

  • NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Sodium benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

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  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Pellizzari, E. D., et al. (1984). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Environmental Health Perspectives, 57, 283-290. [Link]

  • Hashimoto, S., et al. (2015). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. Journal of Chromatography A, 1419, 123-131. [Link]

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  • Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

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  • de la Cal, A., et al. (2012). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Comprehensive Analytical Chemistry, 59, 373-401. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Retrieved from [Link]

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FT-IR spectrum analysis of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the FT-IR Spectral Analysis of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Introduction: Deciphering Molecular Structure Through Vibration

In the realm of analytical chemistry and drug development, Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation by a sample, FT-IR spectroscopy provides a unique "molecular fingerprint" based on the vibrational frequencies of the chemical bonds within a molecule.[1] This guide offers a comprehensive analysis of the FT-IR spectrum of this compound, a polysubstituted aromatic ester.

As a Senior Application Scientist, my objective is not merely to present a spectrum but to deconstruct it, explaining the causal relationships between the molecule's intricate structure and its vibrational characteristics. We will explore how the interplay of electronic and mass effects from bromine, fluorine, and methyl substituents on the benzoate core manifests in the FT-IR spectrum. This guide will compare the target molecule's spectral features against simpler analogues to provide a clear, data-supported understanding of substituent effects, offering researchers a robust framework for identifying and characterizing similarly complex compounds.

Theoretical Framework: Predicting the Spectrum of a Substituted Aromatic Ester

The structure of this compound presents several key functional groups whose vibrational modes are well-characterized. A systematic approach involves identifying the expected absorption regions for each component.

  • The Aromatic Ester Core: Aromatic esters are distinguished by a pattern of three intense peaks, often called the "Rule of Three".[2][3]

    • C=O Stretch: The carbonyl (C=O) stretch is one of the most prominent features in the spectrum. For aromatic esters, conjugation with the benzene ring delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency to the 1730-1715 cm⁻¹ range, compared to saturated esters (1755-1735 cm⁻¹).[2][4]

    • C-C-O Asymmetric Stretch: This vibration involves the carbon-oxygen bond adjacent to the carbonyl group and the C-C bond connecting the carbonyl to the ring. It typically appears as a strong band in the 1310-1250 cm⁻¹ region.[2]

    • O-C-C Asymmetric Stretch: This involves the oxygen-methyl portion of the ester and produces a strong absorption between 1130-1100 cm⁻¹.[2]

  • Aromatic Ring Vibrations: The benzene ring itself gives rise to several characteristic absorptions.

    • Aromatic C-H Stretch: These vibrations occur at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ region.[5]

    • Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of medium-to-strong bands in the 1600-1450 cm⁻¹ range.[6][7]

    • C-H Out-of-Plane (oop) Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic ring.[5][8]

  • Substituent Vibrations: The halogens and the methyl group introduce their own distinct vibrational modes.

    • Aliphatic C-H Stretch: The methyl group on the ring and the ester's methyl group will show C-H stretching vibrations in the 2960-2850 cm⁻¹ range.[9]

    • C-F Stretch: The carbon-fluorine bond is strong and polar, resulting in an intense absorption typically found in the 1250-1000 cm⁻¹ region.[10]

    • C-Br Stretch: The carbon-bromine bond is weaker and involves a heavier atom, thus its stretching frequency is much lower, appearing in the fingerprint region between 680-515 cm⁻¹.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum via ATR

To ensure the reliability and reproducibility of spectral data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is a modern, widely used technique that requires minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., a diamond crystal), is powered on and has reached thermal equilibrium.

  • Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: Collect a background spectrum with the clean, empty ATR crystal. This step is critical as it measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of spectral irreproducibility.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, generating the final absorbance or transmittance plot.

  • Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal to prevent cross-contamination.

This protocol provides a self-validating system; a clean, flat baseline in the final spectrum is indicative of a properly collected background and a clean crystal.

FT_IR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing & Analysis p1 Clean ATR Crystal p2 Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) p1->p2 a1 Apply Sample to Crystal p2->a1 Ready for Sample a2 Apply Consistent Pressure a1->a2 a3 Collect Sample Spectrum (Same parameters as background) a2->a3 d1 Automatic Background Subtraction a3->d1 Raw Data d2 Peak Identification & Assignment d1->d2 d3 Comparative Analysis d2->d3 end Final Report d3->end Structural Confirmation

Figure 1: Standard workflow for FT-IR spectrum acquisition and analysis using an ATR accessory.

Spectral Analysis of this compound

The following table summarizes the expected characteristic absorption bands for the target molecule, based on established spectroscopic principles and data from analogous compounds.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale & References
~3080Weak-MediumAromatic C-H StretchTypical for C-H bonds on a benzene ring.[5]
~2960Weak-MediumAliphatic C-H StretchAsymmetric/symmetric stretching of the two -CH₃ groups.
~1725Strong, SharpEster C=O StretchPosition is characteristic of an aromatic ester due to conjugation.[2][4]
~1600, ~1470MediumAromatic C=C StretchIn-ring carbon-carbon bond stretching vibrations.[6]
~1270StrongC-C-O Asymmetric StretchPart of the "Rule of Three" for esters, involving the C(ring)-C(O)-O linkage.[2]
~1220StrongAromatic C-F StretchThe strong C-F bond gives a characteristically intense absorption.[10]
~1120StrongO-C-C Asymmetric StretchPart of the "Rule of Three" for esters, involving the O-CH₃ linkage.[2]
~880StrongC-H Out-of-Plane BendCorresponds to the isolated hydrogen on the ring, indicative of the 1,2,3,5-substitution pattern.
< 680MediumAromatic C-Br StretchThe heavy bromine atom and weaker bond result in a low-frequency vibration.

Comparative Analysis: Isolating Substituent Effects

To truly appreciate the spectral features of this compound, it is instructive to compare its expected spectrum with that of its parent structure, methyl benzoate, and a singly substituted analogue.

CompoundC=O Stretch (cm⁻¹)Key Substituent Peak (cm⁻¹)Notes
Methyl Benzoate ~1725N/AThe baseline for an unsubstituted aromatic ester.[2]
Methyl 3-Bromobenzoate ~1724C-Br: < 680The electron-withdrawing bromine has a minimal electronic effect on the C=O bond from the meta position. Its primary identifier is the low-frequency C-Br stretch.
Methyl 3-Fluorobenzoate ~1726C-F: ~1250Fluorine is strongly electron-withdrawing via induction, which can slightly increase the C=O frequency. The C-F stretch is a dominant feature.
This compound ~1725C-F: ~1220, C-Br: < 680The combined electronic effects of the substituents result in a C=O frequency similar to the parent ester. The key identifiers are the simultaneous presence of strong C-F and low-frequency C-Br absorptions.

This comparison demonstrates that while the core ester and aromatic vibrations remain relatively constant, the unique fingerprint of this compound arises from the distinct and identifiable vibrations of its halogen substituents.

Figure 2: Correlation map linking the functional groups of the target molecule to their expected FT-IR absorption regions.

Conclusion

The FT-IR spectrum of this compound is a rich tapestry of information that, when methodically unraveled, confirms its complex structure. The definitive identification of this molecule relies not on a single peak, but on the confluence of several key features:

  • The strong ester C=O absorption around 1725 cm⁻¹.

  • The "Rule of Three" ester C-O stretches in the 1300-1100 cm⁻¹ region.

  • A characteristically intense C-F stretching band around 1220 cm⁻¹.

  • A C-Br stretching vibration in the low-frequency region (< 680 cm⁻¹).

  • Characteristic aromatic C=C and C-H vibrations.

By comparing these features against simpler, related structures, we gain confidence in our assignments and a deeper understanding of how substituents modulate a molecule's vibrational properties. This guide provides the foundational knowledge and practical protocols for researchers to apply FT-IR spectroscopy effectively in the identification and quality control of complex pharmaceutical intermediates and final products.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]

  • NIST. (n.d.). Methyl benzoate. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • Brainly. (2020). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-20. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
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  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

  • PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Wang, Y., et al. (2017).
  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Methyl Benzoates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Substituted methyl benzoates are a cornerstone in modern chemistry, serving as pivotal intermediates and final products in pharmaceuticals, agrochemicals, and material science. Their synthesis is a frequent task in research and development labs, yet the choice of method can profoundly impact yield, purity, scalability, and cost. This guide provides an in-depth comparison of the most common and effective methods for their synthesis, moving beyond mere protocols to explain the underlying principles and practical considerations that govern methodological selection.

The Workhorse: Fischer-Speier Esterification

The Fischer-Speier esterification is the quintessential method for preparing esters, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] Its enduring prevalence is a testament to its simplicity and the low cost of its reagents.

Mechanism and Rationale

The reaction proceeds via a series of equilibrium steps. An acid catalyst, typically a strong mineral acid like H₂SO₄ or a sulfonic acid like p-TsOH, protonates the carbonyl oxygen of the benzoic acid.[2] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. A subsequent series of proton transfers facilitates the elimination of water, a poor leaving group, to form the ester.

The primary drawback of this method is its equilibrium nature.[3][4] To drive the reaction towards the product, one must adhere to Le Châtelier's principle. This is typically achieved by using a large excess of the alcohol (methanol), which also serves as the solvent, or by actively removing the water byproduct through azeotropic distillation or the use of dehydrating agents.[2]

Fischer_Esterification cluster_0 Fischer-Speier Esterification Mechanism RCOOH Substituted Benzoic Acid Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid + H⁺ MeOH Methanol H+ Acid Catalyst (e.g., H₂SO₄) Protonated_Acid->RCOOH - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Tetrahedral_Intermediate->Protonated_Acid - CH₃OH Ester_H2O Protonated Ester + H₂O Tetrahedral_Intermediate->Ester_H2O - H⁺, + H⁺ (Proton Transfer) Ester_H2O->Tetrahedral_Intermediate + H⁺, - H⁺ Ester Methyl Benzoate Product Ester_H2O->Ester - H⁺ Ester->Ester_H2O + H⁺ Diazomethane_Esterification cluster_1 Diazomethane Esterification Mechanism RCOOH Substituted Benzoic Acid Intermediate Carboxylate Anion + Methyldiazonium Cation [RCOO⁻][CH₃N₂⁺] RCOOH->Intermediate + CH₂N₂ (Proton Transfer) CH2N2 Diazomethane (CH₂N₂) Product Methyl Benzoate + N₂ (gas) Intermediate->Product Sₙ2 Attack

Caption: Reaction mechanism for Diazomethane Esterification.

Advantages:
  • Quantitative Yields: The reaction typically proceeds to completion, giving near-quantitative yields. [5]* Mild Conditions: Occurs at room temperature or below, making it ideal for thermally sensitive substrates.

  • Simple Workup: The only byproduct is nitrogen gas, simplifying purification.

Limitations:
  • Extreme Toxicity and Carcinogenicity: Diazomethane is a potent poison and a suspected carcinogen, requiring handling in a well-ventilated fume hood with extreme caution. [6][5]* Explosion Hazard: It is a potentially explosive gas that can detonate from contact with sharp surfaces, heat, or light. [6][5]Specialized flame-polished glassware and a blast shield are mandatory for its safe use. [6][5]* Reagent Preparation: Diazomethane is typically generated in-situ from precursors like N-methyl-N-nitrosourea, which are themselves hazardous. [6][5]A safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), can also be used and often proceeds via the in-situ generation of diazomethane. [7][8]

Mild and Versatile Methods: Coupling Reagents

For substrates that are incompatible with the harshness of Fischer esterification or the hazards of diazomethane, methods employing coupling reagents offer a powerful alternative. These reactions generally proceed under mild, neutral conditions and tolerate a wide array of functional groups.

A. Mitsunobu Reaction

The Mitsunobu reaction is a classic method for converting an alcohol to an ester with inversion of stereochemistry, though for the synthesis of methyl benzoates from methanol (an achiral alcohol), the key advantage is its mildness. [9]The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [9] The mechanism is complex but involves the formation of a phosphonium salt intermediate. The benzoic acid protonates the betaine formed from PPh₃ and DEAD, creating a carboxylate anion. The alcohol then attacks the phosphorus atom, ultimately leading to an oxyphosphonium salt where the alcohol's hydroxyl group has been converted into a good leaving group. The carboxylate anion then displaces this group via an Sₙ2 reaction to form the ester. [9][10] Advantages:

  • Mild, Neutral Conditions: Proceeds at or below room temperature, preserving sensitive functional groups. [11]* High Yields: Generally provides good to excellent yields. [11] Limitations:

  • Stoichiometric Byproducts: Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification. [9]* Reagent Sensitivity: DEAD and DIAD are hazardous reagents.

  • Acid Strength: The pKa of the carboxylic acid can influence the reaction's success; very strong acids can lead to side reactions. [12]

B. Yamaguchi Esterification

The Yamaguchi esterification is particularly renowned for its effectiveness in synthesizing sterically hindered esters and macrolactones. [13][14][15]The protocol involves a two-step, one-pot procedure. First, the substituted benzoic acid reacts with 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) in the presence of a base like triethylamine (Et₃N) to form a mixed anhydride. [15][16]In the second step, methanol and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), are added. DMAP regioselectively attacks the less hindered carbonyl of the mixed anhydride, forming a highly reactive acylpyridinium intermediate, which is then readily attacked by methanol to yield the final ester. [15][16] Advantages:

  • Excellent for Hindered Substrates: Overcomes the steric limitations of other methods. [13][14]* High Yields under Mild Conditions: The reaction is efficient and avoids harsh reagents. [13][14] Limitations:

  • Specialized Reagent: Requires the use of 2,4,6-trichlorobenzoyl chloride.

  • Two-Step Procedure: While often performed in one pot, it is mechanistically a two-step process. [16]

Modern Frontiers: Transition Metal-Catalyzed Carbonylation

A fundamentally different approach avoids the use of benzoic acids altogether, instead constructing the ester moiety from an aryl halide or sulfonate. Palladium- and nickel-catalyzed carbonylation reactions have emerged as powerful tools for this transformation.

Mechanism and Rationale

These reactions are part of the broader class of cross-coupling reactions. A typical palladium-catalyzed cycle begins with the oxidative addition of an aryl halide (e.g., Ar-Br) to a Pd(0) complex. [17][18]Carbon monoxide (CO) then inserts into the Aryl-Pd bond to form a palladium-acyl complex. Finally, reductive elimination with methanol furnishes the methyl benzoate product and regenerates the Pd(0) catalyst. [17][18] While traditionally requiring high pressures of toxic CO gas, modern systems have been developed that operate at atmospheric pressure or use CO surrogates like phenyl formate. [17][18][19][20]Nickel catalysis offers a more cost-effective alternative and has been used for the carboxylation of aryl chlorides and fluorosulfates using CO₂. [21][22][23][24]

Palladium_Carbonylation Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br L₂ Pd0->OxAdd Oxidative Addition (+ Ar-Br) CO_Insert (ArCO)-Pd(II)-Br L₂ OxAdd->CO_Insert CO Insertion ReductElim Pd(0)L₂ CO_Insert->ReductElim Reductive Elimination (+ CH₃OH) Product Ar-COOCH₃ CO CO MeOH CH₃OH ArBr ArBr

Caption: Simplified catalytic cycle for Palladium-catalyzed carbonylation.

Advantages:
  • Alternative Substrates: Utilizes aryl halides/sulfonates, providing a different retrosynthetic path.

  • Excellent Functional Group Tolerance: Modern catalyst systems are remarkably tolerant of various functional groups. [19][25]* Direct Synthesis: Can directly convert readily available starting materials into valuable products.

Limitations:
  • Catalyst Cost and Sensitivity: Palladium catalysts and specialized ligands can be expensive, and catalysts are often air-sensitive.

  • Gaseous Reagents: Often requires handling of toxic CO gas, although safer surrogates are being developed. [19][20]* Reaction Optimization: Finding the optimal combination of catalyst, ligand, base, and solvent can be challenging.

Comparative Summary

MethodStarting MaterialKey ReagentsConditionsTypical YieldsAdvantagesDisadvantages
Fischer Esterification Benzoic AcidH₂SO₄ or p-TsOH, excess CH₃OHReflux60-90%Low cost, simple, scalableEquilibrium-limited, harsh conditions, side reactions
Diazomethane Benzoic AcidCH₂N₂0°C to RT>95%Quantitative yield, very mild, easy workupExtremely toxic, explosive, carcinogenic
Mitsunobu Reaction Benzoic AcidPPh₃, DEAD or DIAD, CH₃OH0°C to RT80-95%Mild, neutral conditions, good for sensitive substratesStoichiometric byproducts, difficult purification
Yamaguchi Esterification Benzoic Acid2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, CH₃OH0°C to RT85-98%Excellent for hindered substrates, high yieldsRequires specialized, expensive reagent
Pd-Catalyzed Carbonylation Aryl Halide/SulfonatePd catalyst, ligand, base, CO or surrogate, CH₃OH80-110°C75-99%Uses different starting materials, great functional group toleranceExpensive/sensitive catalysts, often uses toxic CO gas

Experimental Protocols

Protocol 1: Fischer Esterification of 4-Nitrobenzoic Acid
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzoic acid (5.0 g, 29.9 mmol).

  • Addition of Alcohol and Catalyst: Add methanol (40 mL), which acts as both reactant and solvent. While stirring, carefully add concentrated sulfuric acid (1.0 mL) dropwise. [2]* Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 70°C) for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water. The product, methyl 4-nitrobenzoate, should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove the acid catalyst. Further wash with a cold, dilute sodium bicarbonate solution until CO₂ evolution ceases, followed by another wash with water. [2]Dry the solid. The crude ester can be purified by recrystallization from methanol.

Protocol 2: General Procedure for Diazomethane Esterification (Use with Extreme Caution)

WARNING: This procedure must be performed behind a blast shield in a dedicated fume hood using flame-polished glassware.

  • Preparation: Dissolve the substituted benzoic acid (1.0 mmol) in 10 mL of diethyl ether in a flask.

  • Reaction: Cool the solution to 0°C in an ice bath. Add a freshly prepared ethereal solution of diazomethane dropwise with gentle swirling until a faint yellow color persists (indicating a slight excess of diazomethane) and nitrogen evolution ceases.

  • Work-up: Let the reaction stand at 0°C for 10-15 minutes. Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Purification: Remove the solvent under reduced pressure to obtain the crude methyl ester, which is often pure enough for subsequent use. If necessary, it can be purified by chromatography or distillation.

Protocol 3: Palladium-Catalyzed Carbonylation of 4-Bromoanisole
  • Preparation: To an oven-dried Schlenk tube, add Pd(OAc)₂ (6.7 mg, 0.03 mmol), Xantphos (34.7 mg, 0.06 mmol), and 4-bromoanisole (187 mg, 1.0 mmol).

  • Reaction Setup: Seal the tube with a septum, and evacuate and backfill with nitrogen three times. Add anhydrous toluene (5 mL) and methanol (0.2 mL, 5.0 mmol), followed by triethylamine (0.28 mL, 2.0 mmol).

  • Reaction: Evacuate and backfill the tube with carbon monoxide (from a balloon) three times. Place the reaction vessel in a preheated oil bath at 100°C and stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford methyl 4-methoxybenzoate.

Conclusion

The synthesis of substituted methyl benzoates can be achieved through a variety of methods, each with a distinct profile of advantages and limitations. The classic Fischer esterification remains a viable, low-cost option for simple, robust substrates. For high-value, sensitive molecules where yield is paramount, diazomethane offers a solution, albeit one with significant safety liabilities. Coupling reactions like the Mitsunobu and Yamaguchi esterifications provide a reliable middle ground, offering mild conditions and high yields, especially for complex or sterically demanding targets. Finally, transition-metal catalysis opens up new synthetic routes from aryl halides, providing flexibility and exceptional functional group tolerance. The optimal choice is not universal; it must be a carefully considered decision based on the substrate's specific characteristics, the required scale, available laboratory equipment, and safety considerations.

References

  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023).
  • Carboxylic Acids to Methylesters: Alkyl
  • Carboxylic Acids to Methylesters: Alkyl
  • Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Thieme E-Books & E-Journals.
  • Methyl Ester Synthesis Using Diazomethane. (2020). Chemistry LibreTexts.
  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
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  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (2025).
  • Diazomethane Mechanism, Carboxylic Acid To Methyl Ester. (2021). YouTube.
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  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018).
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  • Fujihara, T., Nogi, K., Xu, T., Terao, J., & Tsuji, Y. (2012). Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Carbon Dioxide. Journal of the American Chemical Society, 134, 9106-9109.
  • Wei, L., Wang, Z.-H., Jiao, K.-J., Liu, D., Ma, C., Fang, P., & Mei, T.-S. (2021). Esterification of Carboxylic Acids with Aryl Halides via the Merger of Paired Electrolysis and Nickel Catalysis. The Journal of Organic Chemistry, 86(22), 15906-15913.
  • Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. (1989). Journal of Organic Chemistry.
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  • PRODUCTION OF METHYL BENZO
  • Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies. PubMed Central.
  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos.
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  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism.
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  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. PubMed Central (PMC) - NIH.
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  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2025).
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  • An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. (2025).
  • Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. (2012).
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A Senior Application Scientist’s Guide to the Validation of Methyl 3-bromo-5-fluoro-4-methylbenzoate Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 3-bromo-5-fluoro-4-methylbenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly influences the impurity profile of the final drug substance, making robust analytical validation an indispensable part of the manufacturing process.[1][2]

This guide provides an in-depth, experience-driven approach to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of this compound. We will explore the rationale behind the method development, a comparative analysis with alternative techniques, and a detailed protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

The Chosen Analytical Strategy: Reversed-Phase HPLC

For the analysis of moderately polar, aromatic compounds like this compound, RP-HPLC is the gold standard.[5][6] The decision to employ this technique is based on several key advantages:

  • Specificity and Resolution: RP-HPLC, particularly with modern C18 columns, offers excellent resolving power to separate the main compound from structurally similar process-related impurities and potential degradation products.[5][7]

  • Sensitivity: With ultraviolet (UV) detection, HPLC can achieve low limits of detection (LOD) and quantitation (LOQ), which is crucial for controlling impurities at stringent levels.

  • Robustness and Reproducibility: The technique is well-established, and when properly validated, provides consistent and reliable results, making it suitable for routine quality control environments.[8]

Optimized HPLC Method Parameters

The following method was developed to achieve optimal separation and quantification of this compound and its potential impurities.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent retention and selectivity for this aromatic compound. The length and particle size offer a good balance between resolution and analysis time.[5][7]
Mobile Phase Acetonitrile:Water (60:40 v/v)This isocratic mobile phase composition provides adequate retention and separation. Acetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run time.
Detection UV at 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential for band broadening and column overload.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Diluent Mobile PhaseDissolving the sample in the mobile phase ensures compatibility and good peak shape.

Visualizing the Workflow: From Sample to Result

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Inject Inject into HPLC Filter_Sample->Inject Filter_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow for purity determination.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, it's important to understand its performance in the context of other available analytical techniques.

TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile impurities.Not suitable for non-volatile or thermally labile impurities. Requires derivatization for some compounds.[9]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster separations than HPLC, uses less organic solvent.[10]Less common instrumentation in QC labs. Method development can be more complex.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass-based detection.Provides molecular weight information for impurity identification.[11][12]More expensive instrumentation. Not typically used for routine purity assays unless impurity identification is the primary goal.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample.Excellent for identity confirmation against a reference standard.[11]Not a separative technique; cannot quantify individual impurities in a mixture.

A Rigorous Validation Protocol: Ensuring Trustworthy Data

Method validation is the documented process that establishes the performance characteristics of an analytical procedure, ensuring it is suitable for its intended purpose.[8][13][14] The following validation parameters are assessed according to ICH Q2(R1) guidelines.[3][4][15]

Step-by-Step Validation Experiments

1. Specificity (Forced Degradation)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Prepare solutions of this compound.

    • Expose the solutions to various stress conditions to induce degradation (typically aiming for 5-20% degradation).[16]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat at 105°C for 48 hours.

      • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples by HPLC.

    • Assess the peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

  • Acceptance Criteria: The method must demonstrate resolution between the main peak and all degradation product peaks. The peak purity angle should be less than the peak purity threshold.

2. Linearity

  • Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.

  • Protocol:

    • Prepare a series of at least five solutions of the reference standard at different concentrations, typically ranging from 50% to 150% of the target concentration.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[3]

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[8]

5. Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Prepare a series of dilute solutions of the reference standard.

    • Determine the concentration that gives a signal-to-noise ratio of approximately 10:1.

    • Confirm the LOQ by analyzing six replicates of a sample at this concentration and demonstrating acceptable precision (RSD ≤ 10%).

  • Acceptance Criteria: The RSD for six replicate injections at the LOQ should be ≤ 10%.

6. Robustness

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic)

      • Column temperature (± 5 °C)

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the established limits for all variations.

Summarized Validation Data (Hypothetical)

The following tables present a summary of hypothetical, yet realistic, data that would be generated during the validation process.

Table 1: Linearity

Concentration (µg/mL) Mean Peak Area
50 501234
75 752345
100 1003456
125 1254567
150 1505678

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery)

Spiked Level % Recovery (n=3) Mean % Recovery
80% 99.5, 100.2, 99.8 99.8
100% 100.5, 101.0, 100.1 100.5
120% 99.9, 100.8, 101.2 100.6

| Overall Mean Recovery | | 100.3 |

Table 3: Precision

Precision Type %RSD (n=6)
Repeatability 0.8%

| Intermediate Precision | 1.2% |

Decision Framework for Method Validation

The validation process follows a logical progression, where the success of each step informs the next. This can be visualized as a decision tree.

Validation_Logic Start Method Development Complete Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity & Range Specificity->Linearity Pass Fail Method Fails - Re-develop/Optimize Specificity->Fail Fail Accuracy Accuracy Linearity->Accuracy Pass Linearity->Fail Fail Precision Precision (Repeatability & Intermediate) Accuracy->Precision Pass Accuracy->Fail Fail LOQ LOQ Precision->LOQ Pass Precision->Fail Fail Robustness Robustness LOQ->Robustness Pass LOQ->Fail Fail Validated Method Validated Robustness->Validated Pass Robustness->Fail Fail

Caption: Decision tree for the HPLC method validation process.

Conclusion and Best Practices

The validation of an analytical method for purity determination is a multifaceted process that underpins the quality and safety of pharmaceutical products. The RP-HPLC method detailed here, when subjected to the rigorous validation protocol outlined, provides a reliable and robust system for the quality control of this compound.

Key Takeaways for a Successful Validation:

  • A Priori Acceptance Criteria: Always pre-define your acceptance criteria in a validation protocol before initiating any experiments.[3][17]

  • System Suitability: Before any validation run, ensure the chromatographic system is performing adequately by running a system suitability test. This typically includes checks for resolution, tailing factor, and injection precision.[8]

  • Documentation: Meticulous documentation of all experimental procedures, raw data, and calculations is paramount for regulatory compliance and scientific integrity.

  • Lifecycle Management: Method validation is not a one-time event. The performance of the method should be monitored over time, and re-validation may be necessary if significant changes are made to the synthesis process, formulation, or equipment.

By adhering to these principles and the detailed guidance provided, researchers, scientists, and drug development professionals can confidently establish the purity of critical raw materials, ensuring the integrity of the final pharmaceutical product.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma.
  • Analytical Method Validation Parameters: An Updated Review. (2020). Journal of Pharmaceutical Sciences and Research.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chrom
  • Impurities and Forced Degradation Studies: A Review. (2016). Bentham Science Publishers.
  • Impurities and Forced Degradation Studies: A Review. (n.d.). Repositório Institucional.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online.
  • Establishing Acceptance Criteria for Analytical Methods. (2016).
  • guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
  • Establishing Acceptance Criteria for Analytical Methods. (2016). Thomas A. Little Consulting.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.).
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). YouTube.
  • Developing HPLC Methods. (n.d.). Sigma-Aldrich.
  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
  • Optimization of the HPLC separation of aromatic groups in petroleum fractions. (n.d.).
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.). ICH.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent.
  • Small Molecule Analysis Testing: HPLC vs GC. (2022). Brewer Science Blog.

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A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 3-bromo-5-fluoro-4-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Verification in Drug Discovery

In the landscape of modern pharmaceutical research and development, small molecules like Methyl 3-bromo-5-fluoro-4-methylbenzoate and its derivatives are critical building blocks. Their unique substitution patterns—featuring a halogen-rich aromatic core—make them valuable intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The precise arrangement of these substituents dictates the molecule's three-dimensional shape, reactivity, and ultimately, its interaction with biological targets.[1][2] An error in structural assignment can lead to the costly pursuit of inactive compounds, misinterpretation of structure-activity relationships (SAR), and significant delays in the drug development pipeline.[3][4]

This guide provides an in-depth comparison of the essential analytical techniques for the robust structural confirmation of this specific class of compounds. We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting a logical, self-validating workflow that ensures the highest degree of confidence in your molecular structure. The analytical journey from a newly synthesized compound to a fully validated structure is a multi-step process, grounded in the principles of chromatography and spectroscopy.[5][6][7]

G cluster_0 Initial Stage cluster_1 Primary Spectroscopic Analysis cluster_2 Definitive Confirmation Synthesis Synthesis of Derivative Purification Purification & Purity Check (HPLC / GC) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Primary Structure & Isomerism Purification->NMR Purity >95% MS Mass Spectrometry (HRMS) Molecular Formula & Halogen Presence Purification->MS Purity >95% Decision Structure Unambiguous? NMR->Decision MS->Decision XRay Single-Crystal X-ray Crystallography Absolute 3D Structure Decision->XRay No / Ambiguous Final Confirmed Structure Decision->Final Yes XRay->Final Definitive Data

Caption: Logical workflow for structural confirmation.

The Foundation: Purity Assessment via Chromatography

Before any spectroscopic analysis, verifying the purity of the sample is paramount. A heterogeneous sample will produce convoluted data, making structural elucidation impossible. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[5][8]

Causality: We choose Reverse-Phase HPLC (RP-HPLC) because it is highly compatible with the polarity of these aromatic esters. The goal is to obtain a single, sharp peak in the chromatogram, indicating the absence of starting materials, reagents, or side-products. The integration of this peak should indicate a purity level of >95% before proceeding.

Experimental Protocol: RP-HPLC Purity Check
  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Instrumentation:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 254 nm.

  • Analysis: Inject 5-10 µL of the sample. A pure sample will yield a single major peak. Calculate purity based on the relative peak area.

ParameterTypical ValuePurpose
Retention Time (tR) 5-8 minIndicates the polarity of the compound.
Peak Area % >95%Quantifies the purity of the sample.
Peak Tailing Factor 0.9 - 1.2Assesses the quality of the chromatographic separation.

The Cornerstone: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3] For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the influence of its halogen substituents.

Causality: The chemical environment of each nucleus is unique, resulting in a distinct signal (chemical shift). The interaction between neighboring nuclei (spin-spin coupling) provides definitive information about which atoms are connected. For this specific scaffold, ¹⁹F NMR is not just optional; it is essential for confirming the position of the fluorine atom through its characteristic couplings to nearby ¹H and ¹³C nuclei.

¹H NMR: Mapping the Proton Skeleton

The ¹H NMR spectrum will reveal the number of distinct protons and their connectivity. For the parent compound, this compound, we expect to see signals for the aromatic protons, the methyl ester, and the methyl group on the ring.

¹³C NMR: The Carbon Backbone

This spectrum identifies all unique carbon atoms. The chemical shifts are highly informative: the carbonyl carbon of the ester will be significantly downfield (>160 ppm), while the aromatic carbons will appear in the 110-150 ppm range. The presence of bromine and fluorine will cause distinct shifts and C-F coupling patterns.

¹⁹F NMR: The Fluorine Fingerprint

This is a simple but crucial experiment. A single signal in the ¹⁹F NMR spectrum confirms the presence of one fluorine atom. Its coupling to aromatic protons in the ¹H spectrum provides undeniable proof of its position on the ring.[9]

Comparative NMR Data (Expected for this compound)
NucleusTechniqueExpected Chemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)Assignment
¹H ¹H NMR~7.8 - 8.2Doublet (d), J ≈ 6-8 HzAromatic H ortho to Ester
¹H ¹H NMR~7.6 - 7.9Doublet (d), J ≈ 2-3 HzAromatic H ortho to Bromo
¹H ¹H NMR~3.9Singlet (s)O-CH₃ (Ester)
¹H ¹H NMR~2.4Singlet (s)Ar-CH₃
¹³C ¹³C NMR~165Singlet (s)C=O (Ester)
¹³C ¹³C NMR~158Doublet (d), ¹JCF ≈ 250 HzC-F
¹³C ¹³C NMR~115-140Multiple signalsAromatic Carbons
¹³C ¹³C NMR~110Doublet (d), ²JCF ≈ 25 HzC-Br
¹³C ¹³C NMR~52Singlet (s)O-CH₃
¹³C ¹³C NMR~15Singlet (s)Ar-CH₃
¹⁹F ¹⁹F NMR~ -110 to -120Singlet (s) or MultipletAr-F
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a proton-decoupled ¹⁹F spectrum.

  • Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign all peaks based on chemical shifts, multiplicities, and coupling constants.

Confirmation of Identity: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass, allowing for the unambiguous determination of the molecular formula.

Causality: For halogenated compounds, MS offers a unique diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[10][11] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). This pattern is a definitive indicator of the presence of a single bromine atom.[12]

G cluster_workflow Mass Spectrometry Workflow Sample Purified Sample in Solution Ionization Ionization Source ESI EI Sample->Ionization Analyzer Mass Analyzer TOF Quadrupole Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum m/z vs. Intensity Detector->Spectrum Analysis Data Analysis Molecular Formula Isotopic Pattern Spectrum->Analysis

Caption: General workflow for mass spectrometry analysis.

Expected MS Data (for this compound)
IonExpected Exact Mass (m/z)Relative AbundanceSignificance
[M(⁷⁹Br)+H]⁺ 246.9818~100%Molecular ion with ⁷⁹Br isotope
[M(⁸¹Br)+H]⁺ 248.9798~98%Molecular ion with ⁸¹Br isotope (M+2 peak)
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation:

    • Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

    • Electrospray ionization (ESI) is a common, gentle technique suitable for these molecules.

  • Acquisition: Infuse the sample directly or via an LC inlet. Acquire data in positive ion mode.

  • Analysis: Examine the resulting spectrum for the molecular ion peak. Check for the characteristic 1:1 doublet separated by 2 m/z units. Use the instrument's software to calculate the molecular formula from the exact mass and compare it to the theoretical value.

The Gold Standard: Single-Crystal X-ray Crystallography

When NMR and MS data are ambiguous, or when absolute confirmation of the substitution pattern is required for regulatory submission, single-crystal X-ray crystallography is the definitive technique. It provides a precise three-dimensional map of the atoms in the crystal lattice.[13]

Causality: Unlike spectroscopy, which infers structure from electronic and magnetic properties, crystallography directly visualizes the atomic positions. This method leaves no room for doubt regarding isomerism. However, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to grow.[14]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is the most critical and often difficult step.

    • Slowly evaporate a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, hexane, or a mixture).

    • Other methods include vapor diffusion and slow cooling.[13]

  • Data Collection:

    • Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer.

    • Place the crystal in a modern X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in a stream of X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using computational methods to determine the positions of all atoms.

    • Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, and bond angles.[15][16]

ParameterTypical OutcomeSignificance
Space Group & Unit Cell e.g., P-1, MonoclinicDefines the crystal system and symmetry.
R-factor (R1) < 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental data. A lower value indicates a better fit.
Bond Lengths/Angles e.g., C-Br: ~1.90 ÅProvides precise geometric data confirming the molecular structure.

Conclusion

The structural confirmation of this compound derivatives is a systematic process that relies on the synergistic application of multiple analytical techniques. While a combination of NMR and HRMS provides a very high degree of confidence sufficient for most research applications, single-crystal X-ray crystallography remains the ultimate arbiter for absolute structural proof. Following the logical workflow presented in this guide—beginning with chromatographic purity and progressing through detailed spectroscopic analysis—ensures that all scientific and regulatory decisions are built on a solid and verifiable structural foundation.[17][18]

References

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]

  • Title: Mass Spectrometric Analysis. Aromatic Halogenated Compounds Source: Analytical Chemistry URL: [Link]

  • Title: Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D Source: Technology Networks URL: [Link]

  • Title: Mass Spectrometric Analysis. Aromatic Halogenated Compounds Source: Analytical Chemistry URL: [Link]

  • Title: Chemical Structure Search Transforming Pharma R&D Source: Ingenious-e-Brain URL: [Link]

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  • Title: Methyl 4-methylbenzoate Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate Source: University at Buffalo URL: [Link]

  • Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL: [Link]

  • Title: Methyl 2-(benzoyloxy)benzoate Source: ResearchGate URL: [Link]

  • Title: Design and Validation of FRESH, a Drug Discovery Paradigm Resting on Robust Chemical Synthesis Source: NIH (National Institutes of Health) URL: [Link]

  • Title: Mass Spectrometry Source: Michigan State University Department of Chemistry URL: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like Methyl 3-bromo-5-fluoro-4-methylbenzoate are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this halogenated aromatic compound, grounded in established safety protocols and an understanding of the underlying chemical hazards.

Hazard Identification and Risk Assessment: Understanding the "Why"

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1][4]

These hazards underscore the necessity of handling this compound with appropriate personal protective equipment (PPE) and within a controlled environment.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Exposure Routes
Skin Corrosion/IrritationCauses skin irritation.[1][3]Dermal Contact
Serious Eye Damage/IrritationCauses serious eye irritation.[1][3]Ocular Contact
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1][4]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of PPE is non-negotiable. The following table outlines the minimum required PPE when handling this compound.

Required Personal Protective Equipment
Body PartProtectionStandardRationale
HandsChemical-resistant gloves (e.g., Nitrile)EN 374Prevents dermal absorption and skin irritation.
EyesSafety glasses with side shields or gogglesOSHA 29 CFR 1910.133 or EN166Protects against splashes and airborne particles.[5]
BodyLaboratory coatN/AProtects skin and personal clothing from contamination.
RespiratoryUse in a well-ventilated area or fume hoodN/AMinimizes inhalation of dust or vapors.[1][4]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The disposal of this compound is governed by its classification as a halogenated organic compound.[6] This necessitates a segregated waste stream to prevent chemical incompatibilities and to facilitate proper treatment by a licensed waste disposal facility.

Operational Workflow for Disposal

cluster_0 Step 1: Decontamination cluster_1 Step 2: Waste Segregation cluster_2 Step 3: Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Final Disposal Decontaminate Decontaminate Glassware & Equipment (e.g., with acetone) Segregate Collect Rinsate and Residue into a Designated Halogenated Waste Container Decontaminate->Segregate  Collect all contaminated materials Label Properly Label the Waste Container ('Hazardous Waste', Chemical Name) Segregate->Label  Immediately upon adding waste Store Store in a Designated Satellite Accumulation Area (SAA) Label->Store  Ensure container is tightly sealed Dispose Arrange for Pickup by Institutional Environmental Health & Safety (EHS) Store->Dispose  When container is full or as per schedule

Sources

A Senior Application Scientist's Guide to Handling Methyl 3-bromo-5-fluoro-4-methylbenzoate: From Benchtop to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Methyl 3-bromo-5-fluoro-4-methylbenzoate is foundational to discovery. However, innovation cannot come at the expense of safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling this halogenated aromatic ester. Our objective is to instill a deep, procedural understanding of the risks and the necessary controls, ensuring that safety is an integral, validated component of the experimental workflow.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a compound that demands respect. Its hazard profile, derived from Globally Harmonized System (GHS) classifications, dictates our safety protocols. A failure to understand these risks at a chemical level leads to complacency and potential exposure.

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[1][2] The presence of bromine and fluorine atoms on the aromatic ring classifies it as a halogenated organic compound, which requires specific handling and disposal considerations to prevent environmental contamination.[3][4]

Hazard StatementGHS ClassificationImplication for HandlingRequired Protective Action
H302: Harmful if swallowed Acute Toxicity (Oral), Cat. 4Ingestion can lead to significant adverse health effects.[5]Prohibit eating, drinking, and smoking in the lab. Use careful dispensing techniques to avoid splashes.
H315: Causes skin irritation Skin Corrosion/Irritation, Cat. 2Direct contact can cause redness, itching, and inflammation.[1][2]Wear chemically resistant gloves and a lab coat.[6][7] Ensure immediate washing after any contact.
H319: Causes serious eye irritation Serious Eye Damage/Irritation, Cat. 2/2ASplashes can cause significant, potentially damaging, eye irritation.[1][2]Wear tight-sealing safety goggles.[6] A face shield provides an additional layer of protection.[8]
H335: May cause respiratory irritation STOT - Single Exposure, Cat. 3Inhalation of dust or vapors can irritate the nose, throat, and lungs.[1][2][6]All handling must be performed in a certified chemical fume hood.[3]

Engineering Controls: The First and Most Critical Barrier

Personal Protective Equipment (PPE) is the last line of defense. Your primary protection comes from robust engineering controls designed to minimize exposure at the source.

  • Chemical Fume Hood: All manipulations of this compound—from weighing to reaction setup and workup—must be conducted within a properly functioning chemical fume hood.[3][5] This is non-negotiable. The hood contains vapors, which may be heavier than air, and protects you from inhalation.

  • Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[6]

  • Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the workstation.[6][9] Verify their functionality before beginning any work.

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of PPE must be deliberate. Each component is chosen to counter a specific hazard identified in our analysis.

  • Eye and Face Protection:

    • Requirement: Tight-sealing safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[6]

    • Rationale: Goggles provide a seal around the eyes to protect against splashes and vapors. Standard safety glasses do not offer sufficient protection. For tasks with a higher splash risk (e.g., transferring large volumes), supplement goggles with a full-face shield.[8][10]

  • Hand Protection:

    • Requirement: Nitrile gloves are the recommended minimum for handling this compound.[11] For prolonged contact or immersion, consider heavier-duty gloves like Butyl or Viton.

    • Rationale: Aromatic esters and halogenated hydrocarbons require gloves with proven chemical resistance. Household latex gloves are not acceptable as they degrade quickly upon chemical exposure.[11] Always check gloves for punctures or tears before use. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[12]

  • Body Protection:

    • Requirement: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs is required. For larger quantities, a chemical-resistant apron provides an additional barrier.[8][11]

    • Rationale: This protects your skin and personal clothing from incidental splashes and spills.

  • Respiratory Protection:

    • Requirement: Under normal conditions within a fume hood, a respirator is not typically required. However, if engineering controls fail or during a large spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[6][8]

    • Rationale: This is an emergency measure to prevent inhalation of high concentrations of irritating vapors.

Operational Protocol: Safe Handling Workflow

This step-by-step process integrates safety controls directly into the experimental procedure.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Handling & Disposal prep 1. Area Prep: - Verify fume hood function. - Clear workspace. - Locate spill kit & safety shower. ppe_don 2. Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves prep->ppe_don handle 3. Dispense Chemical: - Perform inside fume hood. - Keep sash low. - Use appropriate tools. ppe_don->handle ppe_doff 4. Doff PPE: - Remove gloves (away from face). - Remove lab coat. - Remove goggles. handle->ppe_doff decon 5. Decontaminate: - Wash hands thoroughly. - Clean glassware in hood. ppe_doff->decon waste 6. Waste Disposal: - Segregate halogenated waste. - Use labeled, sealed container. decon->waste

Caption: Safe Handling Workflow for this compound.

  • Preparation and Donning PPE:

    • Verify the fume hood is operational. Ensure the work area is clear and a spill kit is accessible.[3]

    • Don your lab coat, followed by safety goggles.

    • Finally, don nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Handling and Dispensing:

    • Perform all transfers within the fume hood with the sash at the lowest practical height.[3]

    • If the compound is a solid, avoid creating dust.[13] If it is a liquid, use a pipette or syringe to prevent splashes.

    • Keep all containers sealed when not in use.[9]

  • Post-Handling and Doffing PPE:

    • After handling is complete, decontaminate any equipment used. Rinsates should be collected as hazardous waste.[3]

    • To doff PPE, first remove gloves using a method that avoids touching the outer surface with your bare skin.

    • Next, remove your lab coat, followed by your safety goggles.

    • Immediately wash your hands with soap and water.[6]

Emergency and Disposal Plans

Spill Response:

  • Alert: Alert personnel in the immediate area.

  • Evacuate: If the spill is large, evacuate the area.

  • Control: For small spills inside a fume hood, use an absorbent material like vermiculite or sand.[14] Do not use combustible materials.

  • Collect: Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[9][13]

  • Decontaminate: Clean the spill area thoroughly.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[6][9] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Disposal Plan: The proper disposal of halogenated aromatic compounds is critical to prevent environmental contamination.[3] These compounds must be treated as hazardous waste.[3][9]

  • Segregation: Collect all waste containing this compound, including contaminated consumables and rinsates, in a dedicated "Halogenated Organic Waste" container.[3][4] Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[3]

  • Storage: Keep the waste container sealed and stored in a designated satellite accumulation area.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[3]

By adhering to this comprehensive guide, you establish a culture of safety that protects you, your colleagues, and the environment, allowing you to focus on the scientific advancements at hand.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety D
  • Methyl 3-bromo-4-fluorobenzoate - Apollo Scientific. Apollo Scientific.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. Tokyo Chemical Industry.
  • Personal Protective Equipment for Fragrance Oil. Stansfields.
  • Material Safety D
  • Essential Chemical PPE. Trimaco.
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • Recommended PPE to handle chemicals. BESA.
  • hazardous waste segreg
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 4-Bromo-3-methylbenzoic acid - Apollo Scientific. Apollo Scientific.
  • Methyl 4-bromo-2-fluoro-3-methylbenzo
  • CAS NO.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.